molecular formula C8H9BFNO3 B1387983 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid CAS No. 871332-63-7

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Cat. No.: B1387983
CAS No.: 871332-63-7
M. Wt: 196.97 g/mol
InChI Key: CDJLVNMKXZMCHU-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H9BFNO3 and its molecular weight is 196.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-fluoro-5-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJLVNMKXZMCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661215
Record name [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-63-7
Record name [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Protocol for 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically robust protocol for the synthesis of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, a key building block in modern medicinal chemistry. The synthesis proceeds via a Grignard-mediated borylation of a substituted aryl halide. This document offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and provides guidance on characterization and safety.

Introduction: Strategic Importance in Drug Discovery

This compound is a versatile synthetic intermediate widely employed in the construction of complex bioactive molecules. Its utility stems from the presence of three key functional groups:

  • A boronic acid moiety: This enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.

  • A fluorine substituent: The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.

  • A methylcarbamoyl group: This functional group can participate in hydrogen bonding interactions with biological targets and enhance aqueous solubility.

The strategic combination of these features makes this reagent invaluable for the synthesis of novel therapeutic agents.

Synthesis Pathway: A Grignard-Mediated Approach

The chosen synthetic route begins with the commercially available 3-bromo-5-fluorobenzamide and proceeds through a Grignard reaction followed by borylation with a trialkyl borate. This method is favored for its reliability and scalability.

Overall Synthetic Workflow:

Caption: High-level overview of the synthesis workflow.

Detailed Experimental Protocol
Materials and Reagents
Reagent Grade Notes
3-Bromo-5-fluoro-N-methylbenzamide≥97%Starting material
Magnesium (Mg) turnings-For Grignard reagent formation
Iodine (I₂)-Grignard reaction initiator
Tetrahydrofuran (THF)AnhydrousReaction solvent
Triisopropyl borate≥98%Boron source
Hydrochloric acid (HCl)2 M aqueous solutionFor workup
Diethyl etherAnhydrousExtraction solvent
Hexanes-For purification
Anhydrous sodium sulfate (Na₂SO₄)-Drying agent
Step-by-Step Procedure

1. Grignard Reagent Formation:

  • Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel with magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 3-bromo-5-fluoro-N-methylbenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small amount of the aryl bromide solution to the magnesium turnings. Gentle heating may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of reflux.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Borylation:

  • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Slowly add triisopropyl borate (1.5 equivalents) dropwise, ensuring the internal temperature of the reaction mixture does not exceed -60 °C. The reaction with the borate is typically carried out at low temperatures, ranging from -80°C to +20°C.[2]

  • Stir the reaction mixture at -78 °C for 2-3 hours.

3. Workup and Purification:

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ≈ 2).

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by trituration with hexanes or recrystallization to afford this compound as a white solid.

Reaction Mechanism Overview:

G Ar-Br + Mg Ar-Br + Mg Ar-MgBr Ar-MgBr Ar-Br + Mg->Ar-MgBr Grignard Formation Ar-MgBr + B(OiPr)3 Ar-MgBr + B(OiPr)3 [Ar-B(OiPr)3]- MgBr+ [Ar-B(OiPr)3]- MgBr+ Ar-MgBr + B(OiPr)3->[Ar-B(OiPr)3]- MgBr+ Borylation [Ar-B(OiPr)3]- MgBr+ + H3O+ [Ar-B(OiPr)3]- MgBr+ + H3O+ Ar-B(OH)2 Ar-B(OH)2 [Ar-B(OiPr)3]- MgBr+ + H3O+->Ar-B(OH)2 Hydrolysis

Caption: Simplified reaction mechanism.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.

  • LC-MS: To determine the molecular weight and assess purity.

  • Melting Point: As a measure of purity.

Scientific Rationale and Trustworthiness

The protocol's reliability hinges on several key factors:

  • Grignard Reagent Formation: The use of an inert atmosphere and anhydrous conditions is critical, as Grignard reagents are highly reactive towards water and oxygen.[1] The iodine crystal acts as an initiator by reacting with the magnesium to expose a fresh, reactive metal surface.

  • Borylation at Low Temperature: The addition of the trialkyl borate at low temperatures (-78 °C) is crucial to prevent side reactions, such as the formation of boronic acid dimers or trimers.[2]

  • Acidic Workup: The acidic workup serves to hydrolyze the initially formed boronate ester to the desired boronic acid and to quench any unreacted Grignard reagent.[2]

By carefully controlling these parameters, this protocol provides a self-validating system for the consistent and high-yield synthesis of the target compound.

Safety Precautions
  • Grignard reagents are pyrophoric and react violently with water. Handle under an inert atmosphere and with appropriate fire safety measures in place.

  • Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • Triisopropyl borate is flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

References

physicochemical properties of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid

Introduction

This compound is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and materials science. As a trifunctional molecule, it incorporates a boronic acid moiety, a fluorine atom, and a methylcarbamoyl group on a central phenyl ring. This unique combination of functional groups imparts specific steric and electronic properties, making it a valuable reagent for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom can significantly enhance metabolic stability and modulate the binding affinity of derivative compounds, while the methylcarbamoyl group provides a hydrogen-bonding motif that can be crucial for molecular recognition in biological systems.[1]

This guide offers a comprehensive overview of the core physicochemical properties, analytical characterization, reactivity, and handling of this compound, designed for researchers and drug development professionals who utilize this reagent in their synthetic workflows.

Chemical Identity and Core Properties

The fundamental identity of a chemical reagent is the foundation for its application. The structural and basic physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 871332-63-7[][3]
Molecular Formula C₈H₉BFNO₃[3]
Molecular Weight 196.97 g/mol [3]
Appearance Solid
SMILES CNC(=O)C1=CC(=CC(F)=C1)B(O)O[3]
InChI Key Not explicitly available in search results.

Structural Characteristics and Chemical Stability

The arrangement of functional groups on the phenyl ring dictates the molecule's reactivity and stability. Understanding these relationships is key to its effective use in synthesis.

Key Structural Features

The molecule's functionality is derived from three key components integrated into its structure.

Caption: Key functional groups on the phenyl ring.

pH-Dependent Equilibrium and Stability

Like other arylboronic acids, this compound exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] This equilibrium is fundamental to its reactivity.

  • Acidic to Neutral pH: The neutral trigonal form, ArB(OH)₂, is predominant.

  • Basic pH (above pKa): The equilibrium shifts towards the tetrahedral boronate species, [ArB(OH)₃]⁻, formed by the addition of a hydroxide ion. This anionic form is generally more nucleophilic and is the active species in Suzuki-Miyaura cross-coupling reactions.[4]

G Trigonal Trigonal Planar ArB(OH)₂ Tetrahedral Tetrahedral Anion [ArB(OH)₃]⁻ Trigonal->Tetrahedral + OH⁻ (High pH) Tetrahedral->Trigonal + H⁺ (Low pH)

Caption: pH-dependent equilibrium of the boronic acid.

Arylboronic acids can undergo decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved.[4] The stability of the C-B bond is influenced by the electronic nature of the substituents on the aryl ring. The electron-withdrawing effects of the fluorine and methylcarbamoyl groups can influence the Lewis acidity of the boron atom and the overall stability of the molecule.[5]

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity, purity, and integrity of the compound. Standard analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of boronic acids. A robust reversed-phase HPLC (RP-HPLC) method is typically used.

Protocol: Purity Assessment by RP-HPLC-UV

  • Column: C18 stationary phase (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[6][7]

  • Mobile Phase A: 0.1% Formic Acid or Ammonium Hydroxide in Water.[6][7]

  • Mobile Phase B: Acetonitrile or Methanol.[6][7]

  • Gradient Elution: A typical gradient would run from 5-95% Mobile Phase B over 10-15 minutes to ensure elution of the analyte and any potential impurities.

  • Flow Rate: 0.25 - 1.0 mL/min.[6][7]

  • Column Temperature: 30-40 °C to ensure reproducible retention times.[7]

  • Detection: UV detector set at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 water/acetonitrile) to a known concentration (e.g., 1 mg/mL).[8]

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve sample in 50:50 ACN/Water Injector Inject Sample Prep->Injector Column C18 Column (Gradient Elution) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Purity (Peak Area %) Chromatogram->Purity

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS)

LC-MS/MS is a highly sensitive technique for both identification and trace-level quantification.[6] Analysis is often performed in negative ion mode, which readily detects the boronate species.[8]

  • Expected Ion: In negative electrospray ionization (ESI-), the [M-H]⁻ ion would be expected. For C₈H₉BFNO₃ (MW 196.97), this would correspond to an m/z around 195.96.

  • Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of water, CO, and cleavage of the amide group.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

  • ¹H NMR: Aromatic protons will appear as distinct multiplets in the aromatic region (δ 7-8.5 ppm). The N-H proton of the amide will likely be a broad singlet, and the methyl group (CH₃) will be a singlet or doublet (if coupled to N-H) around δ 2.8-3.0 ppm. The B(OH)₂ protons are often broad and may exchange with solvent.

  • ¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon (C=O) of the amide, and the methyl carbon are expected. The carbon attached to the boron (C-B) will have a characteristic chemical shift.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent aromatic protons.

  • ¹¹B NMR: A broad signal characteristic of trigonal boronic acids is expected.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its application as a building block in organic synthesis, driven by the reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. In this reaction, the aryl group from the boronic acid is transferred to an aryl or vinyl halide or triflate, catalyzed by a palladium complex. The reaction typically requires a base to activate the boronic acid to the more reactive boronate form.[4] This enables the straightforward synthesis of complex biaryl structures, which are privileged motifs in many drug candidates.

Role in Medicinal Chemistry

Functionalized phenylboronic acids are invaluable in drug discovery for several reasons:[1][9]

  • Scaffold Elaboration: They provide a robust platform for constructing diverse chemical libraries by coupling with various partners.

  • Modulation of Physicochemical Properties:

    • The fluorine substituent can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability.[1][5]

    • The methylcarbamoyl group acts as a hydrogen bond donor and acceptor, which can be critical for specific interactions with biological targets like enzymes or receptors.

  • Targeted Therapies: Phenylboronic acids can interact with diols, such as those found in saccharides on cell surfaces. This property is exploited in developing targeted drug delivery systems that recognize specific glycans overexpressed on cancer cells.[9]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.

Hazard Identification

Based on safety data for similar phenylboronic acid derivatives, this compound should be handled as potentially harmful.

  • Health Hazards: May be harmful if swallowed.[10] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11]

  • Pictograms: GHS07 (Exclamation Mark) is commonly associated with these hazards.[11]

Handling and Personal Protective Equipment (PPE)
  • Use only in a well-ventilated area or under a chemical fume hood.[11][12]

  • Avoid breathing dust.[11]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Wash hands thoroughly after handling.[10][12]

Storage Recommendations
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to prevent degradation.[10]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

References

An In-depth Technical Guide to 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, a versatile building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, including its CAS number and structure, and explore its physicochemical properties. A detailed examination of its synthesis and its critical role in the Suzuki-Miyaura cross-coupling reaction will be presented, complete with a robust experimental protocol. Furthermore, this guide will illuminate the compound's current and potential applications in the design and synthesis of novel therapeutic agents, supported by an understanding of the broader role of fluorinated phenylboronic acids in enzyme inhibition and targeted therapies.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in the arsenal of the modern medicinal chemist.[1] Initially perceived with caution, the paradigm has shifted dramatically with the advent of boronic acid-containing therapeutics such as the proteasome inhibitor Bortezomib (Velcade®). This has spurred a renaissance in the exploration of organoboron compounds for drug discovery. Their unique electronic properties, stability, and capacity for forming reversible covalent bonds with biological targets make them privileged scaffolds for inhibitor design.[2]

Among this important class of molecules, this compound stands out as a particularly valuable reagent. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3] Concurrently, the methylcarbamoyl group provides a hydrogen bond donor and acceptor, offering opportunities for specific interactions with biological targets. This guide aims to provide a detailed technical resource for researchers leveraging this powerful synthetic intermediate.

Compound Profile: this compound

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Identity
  • Systematic Name: (3-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

  • CAS Number: 871332-63-7[4]

  • Molecular Formula: C₈H₉BFNO₃[4]

  • Molecular Weight: 196.97 g/mol [4]

Chemical Structure

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and a methylcarbamoyl group at positions 1, 3, and 5, respectively.

Chemical structure of this compound

SMILES: CNC(=O)C1=CC(=CC(F)=C1)B(O)O[4]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is crucial for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource
Appearance White to off-white solid[5]
Purity ≥98%[6]
Storage Inert atmosphere, room temperature[4]
Solubility Soluble in most polar organic solvents[7]

Synthesis of this compound: A Generalized Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would start from the corresponding aryl bromide, 3-bromo-5-fluorobenzamide, which can be further derived from 3-bromo-5-fluorobenzoic acid.

G This compound This compound 3-bromo-N-methyl-5-fluorobenzamide 3-bromo-N-methyl-5-fluorobenzamide This compound->3-bromo-N-methyl-5-fluorobenzamide Borylation 3-bromo-5-fluorobenzoyl chloride 3-bromo-5-fluorobenzoyl chloride 3-bromo-N-methyl-5-fluorobenzamide->3-bromo-5-fluorobenzoyl chloride Amidation 3-bromo-5-fluorobenzoic acid 3-bromo-5-fluorobenzoic acid 3-bromo-5-fluorobenzoyl chloride->3-bromo-5-fluorobenzoic acid Chlorination

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol (Generalized)

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 3-bromo-N-methyl-5-fluorobenzamide

  • To a solution of 3-bromo-5-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy).

  • Remove the excess chlorinating agent under reduced pressure.

  • Dissolve the crude acid chloride in a fresh portion of solvent and cool to 0 °C.

  • Slowly add a solution of methylamine in a suitable solvent (e.g., THF or water).

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a solution of 3-bromo-N-methyl-5-fluorobenzamide in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A crystal of iodine may be added to activate the magnesium.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to a low temperature (typically -78 °C).

  • Slowly add a solution of triisopropyl borate in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[9]

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1N HCl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

The Suzuki-Miyaura Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[3] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII_RX R'-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation ([ArB(OH)3]-, Base) PdII_RX->Transmetalation PdII_RAr R'-Pd(II)L_n-Ar Transmetalation->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim Product R'-Ar RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The choice of palladium catalyst, ligand, base, and solvent may require optimization depending on the specific substrates.[10][11]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • To a reaction vessel, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates.

Enzyme Inhibition

Boronic acids are well-known for their ability to act as reversible inhibitors of serine proteases.[12] The boron atom can form a stable, yet reversible, covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. The fluoro and methylcarbamoyl substituents on the phenyl ring can be strategically employed to enhance binding affinity and selectivity for the target enzyme.[12]

Targeted Cancer Therapy

Phenylboronic acids and their derivatives have shown promise in targeted cancer therapy.[1] This is due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[1] The incorporation of this compound into larger molecules or drug delivery systems could facilitate the targeted delivery of cytotoxic agents to tumor cells, thereby minimizing off-target toxicity.

Antifungal and Antibacterial Agents

Fluorinated boronic acids have also been investigated for their potential as antifungal and antibacterial agents.[12] The mechanism of action is often attributed to the inhibition of essential enzymes in pathogenic microorganisms. The specific substitution pattern of this compound may offer advantages in terms of potency and spectrum of activity.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive boronic acid moiety, a metabolically stabilizing fluorine atom, and a hydrogen-bonding methylcarbamoyl group provides a powerful platform for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity in key transformations such as the Suzuki-Miyaura coupling is essential for researchers aiming to leverage its full potential in the development of next-generation medicines.

References

A Comprehensive Technical Guide to the Stability and Storage of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. As a Senior Application Scientist, this document synthesizes established principles of boronic acid chemistry with actionable, field-proven methodologies to ensure the integrity and reliability of this critical reagent.

Introduction: The Pivotal Role of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The specific compound, this compound, incorporates both a fluorine atom and a methylcarbamoyl group. These substituents significantly influence the electronic properties, reactivity, and, crucially, the stability of the molecule. The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boronic acid, while the methylcarbamoyl group can modulate solubility and intermolecular interactions.[1][2][3] Understanding the inherent stability of this compound is paramount for its effective use in multi-step syntheses and for ensuring the reproducibility of experimental results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₈H₉BFNO₃BOC Sciences
Molecular Weight 196.97 g/mol BOC Sciences
Appearance SolidSigma-Aldrich
Purity Typically ≥98%BOC Sciences
InChI Key CDJLVNMKXZMCHU-UHFFFAOYSA-NBOC Sciences
SMILES CNC(=O)C1=CC(=CC(F)=C1)B(O)OBLDpharm

Core Stability Considerations for Boronic Acids

Boronic acids, as a class, are susceptible to several degradation pathways. The primary routes of decomposition include oxidation and protodeboronation (hydrolysis of the carbon-boron bond).

Oxidative Degradation

Oxidative instability is a significant concern for many boronic acids.[4] At physiological pH, phenylboronic acid and its esters can be oxidized by reactive oxygen species at rates comparable to thiols. The mechanism often involves the formation of a boronate anion, which is then susceptible to oxidation. The electron-withdrawing fluorine substituent in this compound is expected to decrease the electron density on the boron atom, which could potentially enhance its stability against oxidation.

Hydrolytic Instability (Protodeboronation)

Protodeboronation, the cleavage of the C-B bond by a proton source (typically water), is another common degradation pathway. The stability of phenylboronic acids to hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, can impact the rate of this process. Studies on fluorinated phenylboronic acids have shown that the position of the fluorine atom affects hydrolytic stability.[1][2]

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Container: Keep the container tightly sealed.

  • Light Exposure: Protect from light.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Experimental Determination of Stability: A Practical Guide

To rigorously assess the stability of a specific batch of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Methods Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 60°C) Thermal->Stressed_Samples Photochemical Photochemical Stress (UV/Vis light) Photochemical->Stressed_Samples HPLC_UV HPLC-UV Data Stability Profile & Degradation Pathways HPLC_UV->Data Generate LC_MS LC-MS LC_MS->Data Generate NMR NMR Spectroscopy NMR->Data Generate Sample This compound Sample Sample->Acid Expose to Sample->Base Expose to Sample->Oxidation Expose to Sample->Thermal Expose to Sample->Photochemical Expose to Analysis Analysis of Degradants Stressed_Samples->Analysis Analysis->HPLC_UV Utilize Analysis->LC_MS Utilize Analysis->NMR Utilize

Caption: Workflow for a forced degradation study.

Step-by-Step Protocols

Protocol 1: Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Ensure the compound is fully dissolved.

Protocol 2: Stress Conditions [5][6][7][8][9]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature in the dark for up to 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) for an extended period (e.g., 1 week).

  • Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.

Protocol 3: Analytical Methods

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for quantifying the parent compound and detecting degradation products.[10][11]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid or ammonium acetate.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of degradation products by providing molecular weight information.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated degradation products.

Potential Degradation Pathways

Based on the chemistry of related boronic acids, the following degradation pathways can be anticipated:

Degradation_Pathways cluster_degradation Degradation Products Parent 3-Fluoro-5-(methylcarbamoyl) phenylboronic acid Protodeboronation 3-Fluoro-N-methylbenzamide (Protodeboronation Product) Parent->Protodeboronation H₂O / H⁺ Oxidation 3-Fluoro-5-hydroxy-N-methylbenzamide (Oxidation Product) Parent->Oxidation [O] Trimerization Boroxine Trimer Parent->Trimerization Dehydration

Caption: Potential degradation pathways.

Conclusion

The stability of this compound is a critical parameter that influences its successful application in research and development. While the fluorine substituent may confer some stabilizing effects, adherence to strict storage and handling protocols is essential to minimize degradation. The implementation of forced degradation studies, coupled with robust analytical methods, provides the necessary framework for a comprehensive understanding of the stability profile of this important synthetic building block. This knowledge is fundamental to ensuring the quality, reliability, and reproducibility of scientific endeavors that utilize this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is a specialized reagent increasingly utilized in medicinal chemistry and drug discovery.[1][2] As with many boronic acid derivatives, its utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through Suzuki-Miyaura cross-coupling reactions, makes it a valuable building block in the synthesis of complex organic molecules.[3][4] However, the introduction of fluorine and an amide functional group to the phenylboronic acid scaffold can significantly alter its chemical and toxicological properties. This guide provides a detailed examination of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. It is imperative that all personnel handling this substance are thoroughly familiar with its potential hazards and the procedures outlined herein.

Hazard Identification and GHS Classification

The primary and most critical hazard associated with this compound is its high acute oral toxicity. Vendor-supplied safety information, though sometimes inconsistent across suppliers, points towards a classification that necessitates stringent handling protocols. A closely related analog, 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid, is classified with the GHS06 pictogram, a signal word of "Danger," and the hazard statement H301, indicating it is "Toxic if swallowed." For this compound itself, the hazard statement H301 has also been cited, warranting its treatment with the same high degree of caution.

Table 1: GHS Classification for this compound and Analogs

Hazard ClassGHS PictogramSignal WordHazard StatementSource(s)
Acute Toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed
Skin Corrosion/Irritation
alt text
WarningH315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation
alt text
WarningH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity
alt text
WarningH335: May cause respiratory irritation[5]

It is also important to consider the broader context of boronic acids in drug development. While many boron-containing compounds are considered non-toxic and are even found in nature, some have been identified as a "novel class of bacterial mutagen."[6][7] Therefore, until extensive toxicological data for this specific compound becomes available, it is prudent to handle it as a potential mutagen.

Exposure Controls and Personal Protection

Given the high acute toxicity, engineering controls are the most effective means of minimizing exposure. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling this compound.

  • Eye Protection : Chemical safety goggles or a face shield are required at all times.[8]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially during weighing and transfer operations. Gloves must be inspected before use and disposed of properly after handling.[5]

  • Body Protection : A lab coat must be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[5]

  • Respiratory Protection : If there is a risk of inhalation despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Safe Handling and Storage Procedures

Handling
  • Weighing and Transfer : Weighing should be performed in a fume hood or a ventilated balance enclosure. Use appropriate tools to handle the solid, minimizing the creation of dust.

  • Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[9]

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Atmosphere : Store under an inert atmosphere, such as nitrogen or argon. Boronic acids can be sensitive to air and moisture.

  • Temperature : Store at room temperature.

  • Container : Keep the container tightly sealed in a dry, well-ventilated area.[5]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures

First Aid Measures
  • If Swallowed : This is a medical emergency. Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[9]

  • If on Skin : Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]

Accidental Release Measures (Spills)
  • Minor Spills : For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Major Spills : Evacuate the area immediately. Notify your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Toxicological and Reactivity Profile

Toxicological Summary

The most significant known toxicological effect is high acute oral toxicity. The potential for mutagenicity should also be a guiding principle in its handling.[6] The presence of a fluorine atom may also influence its toxicological profile, as some fluorinated organic compounds have been shown to have increased toxicity.[10][11]

Chemical Reactivity
  • Oxidation : Boronic acids can be oxidized to the corresponding phenols.[12]

  • Dehydration : Phenylboronic acids can undergo thermal dehydration to form boroxines, which are the trimeric anhydrides.[4]

Experimental Protocol: Standard Operating Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol outlines the steps for a typical small-scale Suzuki-Miyaura reaction involving this compound, emphasizing the safety precautions.

  • Preparation :

    • Don all required PPE (safety goggles, lab coat, double nitrile gloves).

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and ensure it is dry.

  • Reagent Weighing and Transfer :

    • In the fume hood, weigh the required amount of this compound into a clean, dry vial.

    • Weigh the aryl halide, palladium catalyst, and base in separate vials.

  • Reaction Setup :

    • To a dry reaction flask equipped with a magnetic stir bar, add the weighed this compound, aryl halide, catalyst, and base.

    • Seal the flask with a septum.

    • Purge the flask with an inert gas (nitrogen or argon) for several minutes.

    • Using a syringe, add the degassed solvent to the reaction flask.

  • Reaction Monitoring :

    • Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Waste Disposal :

    • Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled hazardous waste containers according to institutional guidelines.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment (High Acute Toxicity) SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE PrepWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepWorkArea Weighing Weighing Solid (In Fume Hood) PrepWorkArea->Weighing Dissolving Solution Preparation Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Storage Store Under Inert Atmosphere Reaction->Storage WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Major Spill NotifyEH_S Notify EHS Spill->NotifyEH_S Major Spill Cleanup Clean Up Spill Spill->Cleanup Minor Spill Exposure Personnel Exposure FirstAid Administer First Aid (Seek Medical Attention) Exposure->FirstAid Follow First Aid

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a potent chemical intermediate with significant utility in modern synthetic chemistry. However, its high acute oral toxicity and the potential for mutagenicity common to some boronic acids demand a rigorous and informed approach to its handling. By adhering to the principles of hazard assessment, utilizing appropriate engineering controls and personal protective equipment, and following established safe handling procedures, researchers can mitigate the risks associated with this compound and continue to leverage its synthetic potential in the advancement of drug discovery and development.

References

An In-depth Technical Guide to the Reactivity of Fluoro-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Phenylboronic Acid Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, with 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is due to the profound and often beneficial changes fluorine imparts, including enhanced metabolic stability, increased lipophilicity, and modulated binding affinities.[1][2][3] When this strategic element is combined with the versatile phenylboronic acid scaffold, the result is a class of reagents with exceptional utility in organic synthesis and medicinal chemistry.

Phenylboronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which forges new carbon-carbon bonds with remarkable efficiency.[4][5][6] The introduction of fluorine substituents onto the phenyl ring significantly alters the electronic nature and, consequently, the reactivity of the boronic acid moiety.[7] This guide provides a detailed examination of the physicochemical properties and reactivity of fluoro-substituted phenylboronic acids, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these powerful building blocks.

The Electronic Influence of Fluorine on Physicochemical Properties

The reactivity of a phenylboronic acid is intrinsically linked to its electronic properties, particularly the Lewis acidity of the boron center.[7][8] Fluorine, being the most electronegative element, exerts a powerful influence through a combination of a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+M). The interplay between these opposing effects is highly dependent on the fluorine's position on the aromatic ring.[9][10]

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) cluster_position Positional Dependence Inductive Fluorine's high electronegativity pulls electron density through the sigma bonds, acidifying the boron center. Ortho Ortho Position: - Strong -I effect dominates. - Potential for intramolecular B-O-H···F hydrogen bond stabilizes boronate anion. - Results in the most significant increase in acidity. Inductive->Ortho Meta Meta Position: - Strong -I effect. - Weak +M effect. - Results in a notable increase in acidity. Inductive->Meta Para Para Position: - Strong -I effect is partially compensated by a strong +M effect. - Results in the smallest increase in acidity. Inductive->Para Resonance Lone pairs on fluorine donate electron density into the pi-system, opposing the inductive effect. Resonance->Ortho Resonance->Para

Figure 1. Dominant electronic effects of fluorine on the phenylboronic acid moiety.

Acidity (pKa)

The introduction of fluorine generally increases the acidity (lowers the pKa) of phenylboronic acids.[9][10] This is crucial for their application, as increased acidity can facilitate interactions with biological targets and influence reaction kinetics.[9] The effect is most pronounced when fluorine is in the ortho position. This enhanced acidity is attributed not only to the strong inductive effect but also to the potential formation of an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine atom, which stabilizes the resulting tetrahedral boronate anion.[9][10][11] In contrast, the acidity increase is smallest for the para isomer, where the electron-donating resonance effect partially counteracts the inductive pull.[9][10]

CompoundpKa ValueKey Influence
Phenylboronic acid8.86Baseline
2-Fluorophenylboronic acid~7.0 - 7.5Strong inductive effect and intramolecular H-bonding.[9][11]
3-Fluorophenylboronic acid~7.8 - 8.2Strong inductive effect, weak resonance.[9]
4-Fluorophenylboronic acid~8.77Inductive effect partially offset by resonance.[9]
2,3,4,6-Tetrafluorophenylboronic acid6.17Cumulative strong inductive effects.[9][10]

Table 1: Comparison of pKa values for various fluoro-substituted phenylboronic acids. Data sourced from multiple studies and may vary slightly based on measurement conditions.[9][10]

Stability and the Challenge of Protodeboronation

A significant challenge in working with electron-deficient arylboronic acids, including many fluorinated variants, is their susceptibility to protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond. This undesired side reaction is often pronounced under the basic conditions required for Suzuki-Miyaura coupling.[12] The electron-withdrawing nature of fluorine substituents exacerbates this issue, particularly when an ortho-fluorine is present.[13] Careful selection of reaction conditions, such as using milder bases (e.g., CsF, K3PO4) and anhydrous solvents, is often necessary to mitigate this pathway and ensure high yields of the desired cross-coupled product.[12]

Reactivity Profile in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of fluoro-substituted phenylboronic acids.[6] The reaction proceeds via a catalytic cycle involving a palladium complex, generally comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][14] The electronic modifications induced by fluorine substitution primarily impact the crucial transmetalation step.

Suzuki_Cycle cluster_info Impact of Fluorine Substitution Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII Ar¹-Pd(II)-X L₂ (Palladium(II) Complex) OxAdd->PdII Transmetal Transmetalation (Rate-Determining Step) PdII_Ar2 Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Ar2 Info Fluorine's electron-withdrawing effect increases the Lewis acidity of the boron atom. This facilitates the formation of the boronate complex [ArB(OH)₃]⁻ with the base, accelerating the transfer of the aryl group to the palladium center during transmetalation. Transmetal->Info RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Fluoro-Substituted Phenylboronic Acid) Ar2BOH2->Transmetal Base Base (e.g., K₃PO₄, CsF) Base->Transmetal

Figure 2. The Suzuki-Miyaura catalytic cycle, highlighting the impact of fluorine on the transmetalation step.

The Role of Fluorine in Transmetalation

Transmetalation is the transfer of the organic group from the boron atom to the palladium(II) center and is often the rate-determining step of the catalytic cycle.[15] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)3]⁻).[16]

The electron-withdrawing fluorine substituents increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the base (e.g., hydroxide or fluoride).[7] This facilitates the formation of the reactive boronate species, which can then more readily transfer its aryl group to the palladium complex. Consequently, electron-deficient fluoro-substituted phenylboronic acids can exhibit enhanced reactivity in the transmetalation step compared to their non-fluorinated or electron-rich counterparts, provided side reactions like protodeboronation are suppressed.[15]

Practical Considerations for Coupling Reactions

When employing highly fluorinated arylboronic acids, such as pentafluorophenylboronic acid, standard Suzuki-Miyaura conditions may prove ineffective.[12] Specialized conditions are often required to achieve high yields:

  • Catalyst System: Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3) or N-heterocyclic carbene (NHC) ligands are often effective.[12][16]

  • Base Selection: A combination of bases, such as CsF and Ag2O, can be essential for promoting the reaction with otherwise inactive substrates.[12] Cesium fluoride (CsF) is particularly effective with fluorinated boronates.[17]

  • Solvent: Anhydrous polar aprotic solvents like DMF or dioxane are commonly used to minimize protodeboronation.[12][18]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of a fluoro-substituted phenylboronic acid with an aryl bromide.

Objective: To synthesize 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile.

Reaction: 4-Bromobenzonitrile + 4-Fluorophenylboronic Acid → 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Materials:

  • 4-Bromobenzonitrile (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)2] (2 mol%)

  • Tricyclohexylphosphine [PCy3] (4 mol%)

  • Potassium phosphate, tribasic (K3PO4), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile, 4-fluorophenylboronic acid, and K3PO4.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. Causality: This prevents oxidation of the Pd(0) active catalyst and phosphine ligand.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)2 and PCy3 catalysts. Causality: Pd(OAc)2 is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PCy3 is a bulky, electron-rich ligand that promotes oxidative addition and stabilizes the catalytic intermediates.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction mixture should be a suspension.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Self-Validation: The disappearance of the starting 4-bromobenzonitrile spot on TLC indicates reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Fluoro-substituted phenylboronic acids are more than simple analogs of their parent compound; they are a distinct class of reagents with unique and tunable properties. The powerful electron-withdrawing nature of fluorine significantly increases the Lewis acidity of the boron center, which can accelerate the critical transmetalation step in Suzuki-Miyaura coupling. However, this same property enhances the risk of competitive protodeboronation. For the research scientist and drug development professional, understanding this dual nature is key. By carefully selecting catalysts, bases, and anhydrous conditions, the enhanced reactivity of these building blocks can be harnessed to efficiently construct complex, fluorinated molecules of high value to the pharmaceutical and materials science industries.

References

The Methylcarbamoyl Group: A Linchpin in Boronic Acid Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids represent a privileged class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with biological nucleophiles. However, their inherent reactivity and potential instability pose significant challenges in drug design. This guide delves into the critical role of the N-methylcarbamoyl group as a modulating appendage that profoundly influences the reactivity, stability, and selectivity of boronic acid-based inhibitors. We will explore the underlying mechanistic principles, from intramolecular coordination and pKa modulation to the mitigation of undesirable side reactions like protodeboronation. Through a detailed examination of the proteasome inhibitor bortezomib and established experimental protocols, this document provides a comprehensive framework for understanding and leveraging the methylcarbamoyl group to engineer next-generation boronic acid therapeutics.

Introduction: The Boronic Acid Moiety in Drug Discovery

Boronic acids, characterized by a C–B(OH)₂ functional group, are synthetic compounds that act as versatile Lewis acids.[1][2] This Lewis acidity allows them to reversibly form stable, tetrahedral boronate complexes with nucleophilic groups such as the hydroxyl of a serine residue in an enzyme's active site.[1][3][4] This ability to mimic the transition state of substrate hydrolysis has made them powerful inhibitors of serine and threonine proteases.[5][6][7]

The first-in-class proteasome inhibitor, Bortezomib (Velcade®), stands as a testament to the therapeutic potential of boronic acids, having revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[8][9][10] The success of bortezomib and subsequent drugs like ixazomib has spurred significant interest in this compound class.[11] However, the journey of a boronic acid from a promising hit to a viable drug candidate is fraught with challenges, primarily concerning stability and selectivity. A key innovation in overcoming these hurdles was the strategic incorporation of specific functional groups to fine-tune the boron center's reactivity. Among these, the N-methylcarbamoyl group has proven to be particularly effective.

The Core Challenge: Taming Boronic Acid Reactivity

While highly useful, the vacant p-orbital that imparts Lewis acidity also renders the boronic acid susceptible to undesirable reactions. A primary pathway for degradation is protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the compound inactive.[12] This reaction is highly dependent on pH and the electronic nature of the organic substituent.[12][13] Furthermore, off-target reactions with other biological nucleophiles can lead to toxicity. Therefore, a central goal in the design of boronic acid inhibitors is to precisely control the reactivity of the boron center—enhancing its affinity for the target enzyme while ensuring its stability and selectivity in vivo.

The Methylcarbamoyl Group: A Multifunctional Modulator

The N-methylcarbamoyl group, -C(=O)NH(CH₃), appended to a peptidyl or aryl backbone adjacent to the boronic acid, exerts a profound influence on the molecule's overall properties through a combination of electronic and steric effects. Its role can be dissected into several key mechanistic contributions.

Intramolecular Coordination and Lewis Acidity (pKa) Modulation

The most significant function of the N-methylcarbamoyl group is its ability to engage in intramolecular coordination with the boron atom. The lone pair of electrons on the amide oxygen can form a dative bond with the vacant p-orbital of the sp²-hybridized boron. This interaction induces a change in the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³), effectively lowering the energy barrier to forming a stable complex with an external nucleophile, such as the active site serine of a protease.

This intramolecular coordination has a direct and measurable impact on the boronic acid's Lewis acidity, which is quantified by its pKa. The pKa of a boronic acid reflects the equilibrium between the neutral, trigonal acid and the anionic, tetrahedral boronate form in aqueous solution.[1] A lower pKa indicates a stronger Lewis acid, meaning the tetrahedral boronate forms more readily at physiological pH (~7.4). By stabilizing the tetrahedral geometry, the N-methylcarbamoyl group lowers the pKa, thereby increasing the concentration of the more reactive boronate species available to bind the target enzyme.

Diagram 1: Intramolecular Coordination

This diagram illustrates how the N-methylcarbamoyl group's oxygen atom forms a dative bond with the boron center, pre-organizing the molecule into a more reactive, tetrahedral-like state.

Intramolecular_Coordination cluster_0 N-Methylcarbamoyl Boronic Acid Boron B OH1 OH Boron->OH1 OH2 OH Boron->OH2 R Boron->R C_amide C N_amide N C_amide->N_amide R2 C_amide->R2 O_amide O O_amide->Boron Intramolecular Dative Bond H_amide H N_amide->H_amide CH3 CH₃ N_amide->CH3

Caption: Intramolecular coordination in an N-methylcarbamoyl boronic acid.

Enhanced Stability and Mitigation of Protodeboronation

The intramolecular coordination also serves a protective function. By partially occupying the vacant p-orbital of the boron atom, the N-methylcarbamoyl group sterically and electronically shields it from attack by solvent molecules or other nucleophiles that could initiate protodeboronation.[14] This enhanced stability is crucial for the drug's shelf-life and its survival in the aqueous environment of the body, allowing it to reach its intended target intact. While esterification of boronic acids is a common strategy to improve stability, it does not always confer greater stability than the corresponding acid, making intramolecular stabilization an attractive alternative.[15][16]

Case Study: The Mechanism of Bortezomib

Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[9][17] Its mechanism of action perfectly illustrates the principles discussed.

  • Target Recognition: The peptide backbone of bortezomib directs it to the active site of the proteasome.

  • Inhibition: The boron atom binds with high affinity and specificity to the catalytic site of the β5 subunit of the 20S proteasome.[8] This interaction forms a stable, tetrahedral boronate complex with the active site threonine residue, effectively blocking its chymotrypsin-like activity.[17][18]

  • Cellular Consequences: Inhibition of the proteasome disrupts cellular protein homeostasis, preventing the degradation of pro-apoptotic factors and leading to programmed cell death in cancer cells.[17][18]

The N-terminal pyrazinoyl cap and the dipeptide structure provide the specificity, but it is the finely tuned reactivity of the boronic acid, modulated by the adjacent amide bond (analogous in principle to the methylcarbamoyl group's effect), that allows for potent and reversible inhibition. This reversibility is a key feature, distinguishing it from irreversible inhibitors and potentially contributing to its therapeutic window.

Diagram 2: Bortezomib Inhibition Workflow

This diagram outlines the logical flow from drug administration to the cellular outcome of proteasome inhibition by Bortezomib.

Bortezomib_Workflow A Bortezomib Administration B Binding to 26S Proteasome (β5 subunit) A->B Targeting C Formation of Tetrahedral Boronate Complex with Active Site Threonine B->C Reversible Covalent Bond Formation D Inhibition of Chymotrypsin-like Activity C->D E Accumulation of Poly-ubiquitinated Pro-apoptotic Factors D->E F Disruption of Cell Cycle and NF-κB Signaling D->F G Induction of Apoptosis in Cancer Cells E->G F->G

Caption: Logical workflow of Bortezomib's mechanism of action.

Experimental Protocols for Characterization

Evaluating the impact of a methylcarbamoyl group on a novel boronic acid requires rigorous experimental characterization. The following protocols provide a framework for these key assessments.

Protocol: Determination of Boronic Acid pKa via Spectrophotometric Titration

Rationale: The pKa is a critical physicochemical parameter that dictates the concentration of the active boronate species at a given pH. A UV-active boronic acid will exhibit different absorbance spectra for its trigonal and tetrahedral forms, allowing for pKa determination by monitoring this change across a pH range.[19][20]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the boronic acid in a suitable organic solvent (e.g., DMSO, Methanol).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: For each pH point, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM). Ensure the percentage of organic solvent is low (<1%) to minimize its effect on pH.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis:

    • Identify a wavelength with a significant difference in absorbance between the highly acidic and highly basic forms.

    • Plot the absorbance at this wavelength against the pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[20]

Self-Validation: The quality of the fit (R² value) of the sigmoidal curve is an internal validation of the data's consistency. Replicate measurements should yield pKa values within a narrow range (e.g., ± 0.1 pH units).

Protocol: Assessing Stability via a Protodeboronation Assay

Rationale: Quantifying the rate of protodeboronation under physiological conditions (pH, temperature) is essential to predict the compound's stability and potential half-life in vivo. This can be monitored using HPLC by measuring the disappearance of the parent compound over time.

Methodology:

  • Reaction Setup: Incubate the boronic acid at a defined concentration (e.g., 100 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution that stops degradation, such as a cold organic solvent (e.g., acetonitrile) or an acidic buffer.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Develop a method that cleanly separates the parent boronic acid from its protodeboronated product and any other degradants.

    • Quantify the peak area of the parent boronic acid at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the parent compound's concentration (or peak area) versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The rate constant (k) is the negative of the slope.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Self-Validation: The t=0 sample serves as the 100% reference. The linearity of the first-order plot validates the kinetic model. A stable control compound should show minimal degradation under the same conditions.

Quantitative Data Summary

The effect of substituents on boronic acid pKa is well-documented. While specific data for a methylcarbamoyl group may vary depending on the scaffold, the general trends provide a useful reference.

CompoundSubstituentpKa (in water)Reference
Phenylboronic Acid-H~8.8 - 9.2[19]
4-Carboxyphenylboronic Acid-COOH~8.3[21]
4-Trifluoromethylphenylboronic Acid-CF₃~7.9[19]
2-Formylphenylboronic Acid-CHO (ortho)~5.3 - 7.3[22][23]
2-((dimethylamino)methyl)phenylboronic acid-CH₂N(Me)₂ (ortho)~5.3[22]

Table 1: Representative pKa values of substituted phenylboronic acids. Note the significant pKa lowering effect of ortho-substituents capable of intramolecular coordination.

Conclusion and Future Outlook

The N-methylcarbamoyl group is a powerful tool in the medicinal chemist's arsenal for designing sophisticated boronic acid inhibitors. Through intramolecular coordination, it simultaneously lowers the pKa to enhance reactivity at physiological pH while providing a shield against degradative protodeboronation. The principles elucidated by this functional group in molecules like bortezomib continue to inform the design of new therapeutics. Future research will likely focus on exploring novel amide and other coordinating groups to achieve even finer control over boronic acid reactivity, leading to inhibitors with improved potency, selectivity, and drug-like properties for a wider range of biological targets.

References

Methodological & Application

Application Note: Strategic Implementation of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid in Suzuki-Miyaura Coupling for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Amides in Medicinal Chemistry

The biaryl motif is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Among these, structures incorporating fluorine and amide functionalities are of particular interest. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the amide group provides a key hydrogen bonding donor/acceptor site for molecular recognition at the target protein.[3] 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid (CAS: 871332-63-7) has emerged as a critical building block for introducing this valuable pharmacophore into complex molecules.[] Its application via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the construction of carbon-carbon bonds, enabling the synthesis of novel drug candidates.[1][2][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer expert insights into overcoming common challenges associated with this class of reagents.

Chemical Properties and Handling of this compound

This compound is a solid at room temperature and should be stored under an inert atmosphere. Like many boronic acids, it is susceptible to protodeboronation, particularly under harsh acidic or basic conditions, which can reduce reaction yields.[6] The electron-withdrawing nature of the fluoro and methylcarbamoyl groups can influence its reactivity in the Suzuki-Miyaura coupling, a factor that will be addressed in the protocol optimization section.

PropertyValue
CAS Number 871332-63-7
Molecular Formula C₈H₉BFNO₃
Purity Typically ≥98%
Physical Form Solid
Storage Inert atmosphere, room temperature

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, proceeding through a well-established Pd(0)/Pd(II) catalytic cycle.[7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl [Ar'-B(OH)₃]⁻ Boronate [Ar'-B(OH)₃]⁻ Base_Activation Base (e.g., K₂CO₃) Base_Activation->Boronate Base Boronic_Acid Ar'-B(OH)₂ PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product Aryl_Halide Ar-X

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.[8][9]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[8][11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Seal the flask with a septum and evacuate and backfill with the inert gas three times. Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.[12]

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[12]

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with water and then brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Optimization and Troubleshooting: A Scientist's Guide

Achieving high yields and purity in Suzuki-Miyaura couplings, especially with functionalized substrates, often requires careful optimization.

Catalyst and Ligand Selection:

The choice of palladium source and phosphine ligand is critical. For sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biarylphosphine ligands are often superior.[14][15] These ligands promote both the oxidative addition and reductive elimination steps.[15] If the standard conditions fail, screening different catalyst/ligand combinations is a logical next step.

Base and Solvent System:

The base plays a crucial role in activating the boronic acid for transmetalation.[10] While K₃PO₄ is a good starting point, other bases like K₂CO₃, Cs₂CO₃, or organic bases can be effective. The choice of solvent (e.g., toluene, dioxane, DMF) and the presence of water can significantly impact the reaction rate and yield.[1] Anhydrous conditions may also be explored, particularly if water-sensitive functional groups are present.

Troubleshooting_Suzuki Start Low or No Product Formation Check_Reagents Verify Reagent Purity and Activity Start->Check_Reagents Homocoupling Significant Homocoupling of Boronic Acid Start->Homocoupling Check_Reagents->Start Reagents Degraded Change_Catalyst Screen Different Catalyst/Ligand Systems (e.g., XPhos, RuPhos) Check_Reagents->Change_Catalyst Reagents OK Change_Base Vary the Base (K₂CO₃, Cs₂CO₃, KF) Change_Catalyst->Change_Base Change_Solvent Modify Solvent System (Dioxane, DMF, Anhydrous) Change_Base->Change_Solvent Increase_Temp Increase Reaction Temperature Change_Solvent->Increase_Temp Success Successful Coupling Increase_Temp->Success Optimization Successful Degas Ensure Rigorous Degassing of Solvents Homocoupling->Degas Degas->Start

Figure 2. A decision tree for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Common Pitfalls and Solutions:

  • Protodeboronation: The loss of the boronic acid functionality can be minimized by using milder bases and ensuring the reaction is performed under an inert atmosphere.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be suppressed by rigorously degassing the solvents to remove oxygen.[9]

  • Low Reactivity of Aryl Chlorides: While aryl bromides and iodides are more reactive, the coupling of aryl chlorides can be achieved with more active catalyst systems, often employing bulky, electron-rich phosphine ligands.[5][16]

Applications in Drug Development

The biaryl amide motif synthesized using this compound is a key feature in a variety of biologically active molecules. Its incorporation can lead to compounds with improved pharmacological profiles. For example, similar structures are found in inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammation.[17][18] The ability to rapidly and efficiently synthesize a library of analogues using this building block is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex biaryl amides via the Suzuki-Miyaura coupling. A thorough understanding of the reaction mechanism, coupled with rational protocol design and optimization, enables its effective implementation in medicinal chemistry and drug development programs. The protocols and troubleshooting guidance provided in this application note serve as a solid foundation for researchers to accelerate the discovery of novel therapeutics.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, a testament to its power and versatility in forging carbon-carbon (C-C) bonds. For their groundbreaking work on this and other palladium-catalyzed cross-couplings, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry. The reaction facilitates the synthesis of complex molecules, particularly polyolefins, styrenes, and substituted biphenyls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a detailed exploration of the Suzuki coupling, with a specific focus on the experimental procedure for aryl bromides—a widely used and versatile class of electrophiles. We will delve into the mechanistic underpinnings, the rationale behind reagent selection, a robust experimental protocol, and field-proven insights for troubleshooting and optimization.

The Scientific Foundation: Mechanism and Reagent Causality

A deep understanding of the reaction mechanism is paramount for rational experimental design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[2]

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl bromide. This is often the rate-determining step of the reaction and results in the formation of a square-planar Pd(II) complex.[3][2][4]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the organoboron reagent to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), making the transfer of the aryl group to the palladium more efficient.[2][5]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][2]

Suzuki_Catalytic_Cycle cluster_cycle cluster_inputs cluster_output pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Br pd0->pdiil Oxidative Addition pdiil_b Ar-Pd(II)L₂-Ar' pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiil_b->product aryl_br Ar-Br (Aryl Bromide) aryl_br->pdiil boronic Ar'-B(OH)₂ (Boronic Acid) + Base boronic->pdiil_b Experimental_Workflow cluster_prep cluster_reaction cluster_workup A 1. Assemble Dry Glassware B 2. Add Solids: Aryl Bromide, Boronic Acid, Base, Catalyst/Ligand A->B C 3. Seal & Purge with Inert Gas (N₂/Ar) B->C D 4. Add Degassed Solvent(s) C->D E 5. Heat & Stir (e.g., 90°C, 2-24h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Dilute (Organic Solvent + Water) F->G Reaction Complete H 8. Aqueous Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify Product (Chromatography/Recrystallization) I->J

References

Application Note: Strategic Use of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid in the Synthesis of Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biaryl Amides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] Within the vast arsenal of available reagents, 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid has emerged as a particularly valuable building block for researchers in medicinal chemistry and materials science.

The biaryl motif is a privileged scaffold in numerous pharmaceutical agents. The specific incorporation of a meta-substituted fluoro and methylcarbamoyl group, as offered by this reagent, provides a strategic advantage. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity (logP). Simultaneously, the methylcarbamoyl moiety offers a key hydrogen bond donor/acceptor site, crucial for molecular recognition at biological targets. This application note provides a comprehensive guide to the effective use of this reagent, detailing its properties, a validated reaction protocol, and the mechanistic rationale behind key experimental choices.

Reagent Profile and Physicochemical Properties

Understanding the characteristics of this compound is fundamental to its successful application.

PropertyValueSource
CAS Number 871332-63-7[2]
Molecular Formula C₈H₉BFNO₃[2]
Molecular Weight 196.97 g/mol N/A
Appearance White to off-white solidGeneral Knowledge
SMILES CNC(=O)C1=CC(=CC(F)=C1)B(O)O[2]
Storage Store under an inert atmosphere, 2-8°C

Boronic acids, in general, are mild Lewis acids that are relatively stable and easy to handle.[3] However, they can be susceptible to protodeboronation, especially under harsh basic conditions or elevated temperatures.[4] The electron-withdrawing nature of the fluoro and carbamoyl substituents on this particular reagent can influence its reactivity in the catalytic cycle.

The Suzuki-Miyaura Coupling: Mechanistic Considerations

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd(0)L2 Active Pd(0) Catalyst OxAdd Ar-Pd(II)(X)L2 (Oxidative Adduct) Trans Ar-Pd(II)(Ar')L2 (Transmetalation Complex) RedElim Ar-Ar' (Biaryl Product) ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH 3-Fluoro-5-(methylcarbamoyl) -phenylboronic Acid + Base ArBOH->Trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Impact of Substituents on Reactivity

The electronic properties of the boronic acid are critical. This compound contains two electron-withdrawing groups (EWGs). This has two primary, competing effects:

  • Oxidative Addition: The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) complex. This step is accelerated by electron-withdrawing groups on the aryl halide.[4]

  • Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[7] Electron-withdrawing groups on the boronic acid can decrease its nucleophilicity, potentially slowing the transmetalation step.

Therefore, successful coupling requires a careful balance of reaction parameters to facilitate transmetalation without compromising the stability of the reagent.

Detailed Protocol: Synthesis of a Model Biaryl Compound

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Materials and Equipment
  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

  • Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: - Aryl Bromide - Boronic Acid - Pd(dppf)Cl2 - K2CO3 B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvents (Dioxane/H2O) B->C D Heat to 85-90 °C with Stirring C->D E Monitor by TLC/LC-MS (2-12 hours) D->E F Cool to RT, Filter through Celite E->F G Aqueous Workup: EtOAc Extraction, Brine Wash F->G H Dry (Na2SO4), Filter, Concentrate G->H I Purify via Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv), and anhydrous K₂CO₃ (2.5 mmol, 2.5 equiv).[8]

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum followed by backfilling with argon or nitrogen gas. This is crucial to prevent oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL per 1 mmol of aryl halide) via syringe.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours).[9]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired biaryl product.[10]

Rationale for Parameter Selection

  • Catalyst (Pd(dppf)Cl₂): This palladium(II) precatalyst is air-stable and readily reduced in situ to the active Pd(0) species.[11] The bulky, electron-rich dppf ligand facilitates both the oxidative addition and reductive elimination steps and is effective for a wide range of substrates, including those that are electronically demanding.[12]

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid, forming the reactive boronate anion for transmetalation.[13] K₂CO₃ is effective, cost-efficient, and generally does not promote significant protodeboronation of the electron-deficient boronic acid. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be screened.

  • Solvent System (Dioxane/Water): The aqueous-organic mixture is essential. Dioxane solubilizes the organic coupling partners and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[14] Degassing the solvent is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient transmetalation; Catalyst deactivation.Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). Use a different ligand (e.g., SPhos, XPhos) known to accelerate transmetalation. Ensure rigorous degassing.
Protodeboronation Base is too strong or temperature is too high.Use a milder base (e.g., KF).[7] Attempt the reaction at a lower temperature for a longer duration.
Homocoupling Presence of oxygen; Inefficient cross-coupling.Improve inert atmosphere technique. Increase catalyst loading slightly (e.g., to 5 mol%).

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16] Consult the Safety Data Sheet (SDS) prior to use for complete hazard information. Phenylboronic acids, as a class, can be harmful if swallowed. Palladium catalysts are toxic and should be handled with care.

Conclusion

This compound is a highly effective reagent for introducing a functionally rich, fluorinated aryl moiety into complex molecules via the Suzuki-Miyaura reaction. Understanding the electronic effects of the substituents is key to rationally selecting the optimal catalyst, base, and solvent conditions. The protocol provided herein serves as a robust starting point for researchers, enabling the efficient synthesis of valuable biaryl compounds for applications in drug discovery and materials science.

References

The Strategic deployment of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities with desirable pharmacological profiles. Among the vast arsenal of reagents available to the medicinal chemist, substituted phenylboronic acids have emerged as exceptionally versatile intermediates. This guide provides an in-depth exploration of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid (CAS No: 871332-63-7), a trifunctional building block increasingly recognized for its utility in constructing complex molecular architectures, particularly in the pursuit of targeted therapies such as kinase and protease inhibitors.[1]

This document serves as a detailed technical resource for researchers, scientists, and drug development professionals, offering not only procedural guidance but also a rationale for the application of this specific reagent. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its use in the cornerstone Suzuki-Miyaura cross-coupling reaction, and discuss its role in the generation of molecules with therapeutic potential.

The Trifunctional Advantage: Deconstructing the Molecular Architecture

The efficacy of this compound as a building block in drug discovery can be attributed to the synergistic interplay of its three key functional components: the boronic acid, the fluorine substituent, and the methylcarbamoyl group.

  • The Boronic Acid Moiety: This functional group is the linchpin for its primary application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex biaryl scaffolds that are prevalent in many drug molecules.[3] The boronic acid group can also engage in reversible covalent interactions with biological nucleophiles, such as the serine residues in the active sites of proteases, making it a valuable pharmacophore in the design of covalent inhibitors.[1]

  • The Fluorine Substituent: The strategic placement of a fluorine atom on the phenyl ring offers several advantages in drug design. Fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially enhancing binding affinity to the target protein. Furthermore, the introduction of fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate by increasing its metabolic stability and bioavailability.[3]

  • The Methylcarbamoyl Group: This amide functionality provides a hydrogen bond donor and acceptor, which can participate in crucial interactions within a protein's binding pocket, contributing to the overall potency and selectivity of the inhibitor. The methyl group can also occupy small hydrophobic pockets, further refining the binding orientation.

The combination of these features in a single, stable, and reactive molecule makes this compound a high-value reagent for generating diverse chemical libraries and for lead optimization campaigns in drug discovery programs.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. The reaction of this compound with a suitable aryl or heteroaryl halide is a cornerstone of its application.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl/heteroaryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X (Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Boronic R-B(OH)2 + Base Boronic->Transmetalation PdII_R Ar-Pd(II)-R (Ln) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular WeightTypical Amount (for 1 mmol scale)Stoichiometry
Aryl/Heteroaryl BromideVariesVaries1.0 mmol1.0 eq
This compound 871332-63-7 196.97 g/mol 236 mg 1.2 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-31155.56 g/mol 23-58 mg0.02-0.05 eq
Base (e.g., K₂CO₃ or Cs₂CO₃)584-08-7138.21 g/mol 276 mg2.0 eq
Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water)VariesVaries5-10 mL-

Experimental Workflow

Experimental_Workflow Start Start: Assemble Reaction Vessel Reagents Add Aryl Bromide, Boronic Acid, and Base Start->Reagents Solvent Add Solvent System Reagents->Solvent Degas Degas the Reaction Mixture (e.g., N2 or Ar sparging) Solvent->Degas Catalyst Add Palladium Catalyst under Inert Atmosphere Degas->Catalyst Reaction Heat to Reaction Temperature (e.g., 80-100 °C) and Monitor Progress (TLC, LC-MS) Catalyst->Reaction Workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine Reaction->Workup Purification Dry Organic Layer, Concentrate, and Purify (e.g., Column Chromatography) Workup->Purification Analysis Characterize the Final Product (NMR, MS) Purification->Analysis End End: Isolated Product Analysis->End

Figure 2: Step-by-Step Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction.
Step-by-Step Protocol

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 mmol, 0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Kinase and Protease Inhibitor Synthesis

The biaryl scaffolds generated through Suzuki-Miyaura coupling with this building block are key pharmacophores in many kinase inhibitors. For instance, the resulting N-methyl-3'-fluoro-5'-(aryl/heteroaryl)biphenyl-3-carboxamide core can be further elaborated to target the ATP-binding site of various kinases.

In the context of protease inhibition, the boronic acid moiety itself can act as a warhead, forming a reversible covalent bond with the catalytic serine residue in the active site of serine proteases.[1] The rest of the molecule, constructed via Suzuki coupling, serves to orient the boronic acid for optimal interaction and to provide additional binding interactions that enhance potency and selectivity.

Conclusion

This compound is a strategically designed and highly valuable building block for modern drug discovery. Its trifunctional nature provides medicinal chemists with a powerful tool to efficiently synthesize complex molecules with enhanced drug-like properties. The robust and predictable reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions, combined with the beneficial effects of the fluorine and methylcarbamoyl substituents, makes it an ideal candidate for the rapid generation of compound libraries and for the optimization of lead compounds targeting a range of diseases, particularly in the fields of oncology and inflammation where kinase and protease inhibitors play a crucial role. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their drug discovery endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 3-Fluoro-5-(methylcarbamoyl)phenyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and amide functionalities into drug candidates is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The 3-fluoro-5-(methylcarbamoyl)phenyl structural motif is of particular interest, offering a unique combination of electronic properties and hydrogen bonding capabilities that can enhance target affinity, metabolic stability, and bioavailability. 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid serves as a critical building block for the introduction of this valuable moiety via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This comprehensive guide provides a detailed exploration of palladium catalyst selection and protocol optimization for reactions involving this specific boronic acid. We will delve into the mechanistic nuances dictated by the electronic and steric nature of the substituents, offering field-proven insights to enable researchers to confidently and efficiently incorporate this versatile building block into their synthetic workflows.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of this compound in Suzuki-Miyaura coupling is significantly influenced by the electronic effects of its substituents. The fluorine atom and the methylcarbamoyl group are both electron-withdrawing, which has several implications for the catalytic cycle.

  • Increased Lewis Acidity of Boron: The electron-withdrawing nature of the substituents enhances the Lewis acidity of the boron atom, which can facilitate the transmetalation step.

  • Potential for Protodeboronation: A significant challenge with electron-deficient boronic acids is their susceptibility to protodeboronation, a non-productive side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[1][2] This necessitates careful selection of reaction conditions to favor the desired cross-coupling pathway.

The steric hindrance around the boronic acid moiety is relatively low, which is generally favorable for the coupling reaction.

Palladium Catalyst Selection: A Guided Approach

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. For a challenging substrate like this compound, the choice of ligand is paramount.

The Crucial Role of Phosphine Ligands

Electron-rich and sterically bulky phosphine ligands are generally the preferred choice for coupling electron-deficient boronic acids.[3][4] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active in the oxidative addition step.[4] Furthermore, their steric bulk can accelerate the final reductive elimination step to release the biaryl product.

Here is a curated selection of recommended catalyst systems for reactions with this compound:

Catalyst SystemPalladium PrecursorLigandKey Attributes & Rationale
System 1: The Workhorse Pd(OAc)₂ or Pd₂(dba)₃SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)SPhos is a highly effective ligand for a broad range of Suzuki-Miyaura couplings, including those with electron-deficient partners. Its steric bulk and electron-donating properties promote efficient catalytic turnover.[5]
System 2: For Challenging Couplings Pd(OAc)₂ or Pd₂(dba)₃XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)XPhos is even more sterically hindered than SPhos, making it an excellent choice for particularly challenging couplings or when dealing with sterically demanding coupling partners.[1][2]
System 3: Pre-catalyst Advantage XPhos Palladacycle Gen. 3N/A (Pre-formed catalyst)Palladacycle precatalysts offer enhanced air and moisture stability and can lead to the rapid formation of the active catalytic species under mild conditions, which is particularly beneficial for unstable boronic acids.[1][2]
System 4: The Classic Pd(PPh₃)₄TriphenylphosphineWhile less active than the biarylphosphine ligands, tetrakis(triphenylphosphine)palladium(0) can be effective for simpler couplings and is a readily available and cost-effective option.[6]

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization of the base, solvent, and temperature may be necessary for specific substrate combinations.

Protocol 1: Standard Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is suitable for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[7]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Aryl Chlorides

For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields. The use of a more robust catalyst system is also recommended.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • XPhos Palladacycle Gen. 3 (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl chloride, XPhos Palladacycle Gen. 3, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for catalyst selection.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' B(OH)3 Borate Byproduct Transmetalation->B(OH)3 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Catalyst_Selection_Workflow Start Start: Couple this compound Substrate_Analysis Analyze Coupling Partner (Aryl Halide Reactivity: I > Br > OTf > Cl) Start->Substrate_Analysis Aryl_Bromide Aryl Bromide or Iodide Substrate_Analysis->Aryl_Bromide High Reactivity Aryl_Chloride Aryl Chloride Substrate_Analysis->Aryl_Chloride Low Reactivity Standard_Conditions Protocol 1: Pd(OAc)2 / SPhos K3PO4, Toluene/H2O, 100°C Aryl_Bromide->Standard_Conditions Microwave_Conditions Protocol 2: XPhos Palladacycle Cs2CO3, Dioxane/H2O, 120-150°C (Microwave) Aryl_Chloride->Microwave_Conditions Optimization Optimization Needed? (Low Yield / Incomplete Reaction) Standard_Conditions->Optimization Microwave_Conditions->Optimization Increase_Temp Increase Temperature Optimization->Increase_Temp Yes Change_Ligand Switch to XPhos Optimization->Change_Ligand Yes Change_Base Try a stronger base (e.g., Cs2CO3) Optimization->Change_Base Yes Success Successful Coupling Optimization->Success No Increase_Temp->Success Change_Ligand->Success Change_Base->Success

Caption: A decision-making workflow for catalyst and condition selection.

Troubleshooting and Optimization

Even with well-designed protocols, challenges can arise. Here are some common issues and suggestions for optimization:

  • Low Yield or Incomplete Reaction:

    • Increase Temperature: For sluggish reactions, increasing the reaction temperature can improve the rate of reaction.

    • Switch to a More Active Ligand: If using a less bulky ligand like triphenylphosphine, switching to SPhos or XPhos can significantly enhance catalytic activity.[4]

    • Change the Base: The choice of base can have a profound effect on the reaction outcome. For challenging couplings, a stronger base like cesium carbonate may be beneficial.

  • Protodeboronation:

    • Use a Milder Base: If significant protodeboronation is observed, switching to a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) may be necessary.

    • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy to mitigate protodeboronation.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex molecules of interest in drug discovery and materials science. By understanding the electronic nature of this substrate and applying the principles of rational catalyst selection, researchers can achieve high yields and efficient reactions. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.

References

Optimizing Suzuki-Miyaura Coupling of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid: A Guide to Solvent and Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical research and drug development for the formation of C(sp²)–C(sp²) bonds.[1][2] This guide provides an in-depth analysis and practical protocols for the coupling of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry. We delve into the critical roles of solvent and base selection, offering field-proven insights to navigate the challenges posed by the substrate's unique electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this specific transformation, ensuring high yields, purity, and reproducibility.

Introduction: The Challenge and Opportunity

This compound is an attractive building block due to the prevalence of fluorinated benzamide scaffolds in bioactive molecules. However, its structure presents a distinct challenge for the Suzuki-Miyaura reaction. The presence of two electron-withdrawing groups (EWGs)—the fluoro and the methylcarbamoyl moieties—decreases the nucleophilicity of the boronic acid. This deactivation can impede the transmetalation step, which is often the rate-determining step in the catalytic cycle.[3][4]

Conversely, under certain conditions, electron-poor boronic acids can be highly effective coupling partners.[5] The key to success lies in the meticulous selection of the reaction parameters, primarily the base and solvent system, which work in concert with the palladium catalyst and ligand to drive the reaction to completion. This guide will illuminate the causal relationships between these components to empower chemists to design robust and efficient coupling protocols.

The Core Principle: Activating the Boronic Acid

The fundamental role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid. It facilitates the formation of a more nucleophilic "ate" complex (a tetracoordinate boronate species) from the neutral, less reactive trigonal boronic acid. This boronate is then competent to transfer its organic group to the palladium center during transmetalation.[6]

The choice of base and solvent is therefore not arbitrary; it is a strategic decision to maximize the concentration and reactivity of this key boronate intermediate while minimizing side reactions.

Diagram: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction, highlighting where the base and boronic acid play their critical roles.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Adduct) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) OxAdd->Trans Transmetalation (+ Ar'B(OH)₃⁻) Trans->Pd0 Reductive Elimination        Product Ar-Ar' (Coupled Product) Trans->Product Boronate Ar'B(OH)₃⁻ M⁺ (Activated Boronate) Boronate->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Selection of Solvents and Bases

The interplay between solvent and base is critical. The solvent must solubilize the reactants and catalyst, while the base must be effective at activating the boronic acid without promoting unwanted side reactions like protodeboronation or hydrolysis of the amide group.

Recommended Solvent Systems

Aprotic polar solvents, often in combination with water, are the most reliable choices for this substrate.

  • 1,4-Dioxane/Water & Tetrahydrofuran (THF)/Water: These are the workhorse solvent systems for Suzuki-Miyaura couplings.[1][7] The aqueous component is essential for dissolving many inorganic bases (e.g., K₃PO₄, K₂CO₃), thereby facilitating the formation of the active boronate species. A typical ratio is between 4:1 and 10:1 (organic:water).

  • N,N-Dimethylformamide (DMF) & Acetonitrile (MeCN): These polar aprotic solvents can be effective, particularly in anhydrous conditions or when using soluble organic bases.[8][9] However, reactions in DMF often require higher temperatures, which could be detrimental to sensitive substrates.

  • Toluene: While less polar, toluene can be used, especially with stronger bases or under anhydrous conditions. It is particularly useful for reactions at higher temperatures.[9]

Recommended Base Systems

Given the substrate's electron-deficient nature and the presence of a potentially hydrolyzable amide, a careful selection of base is paramount.

  • Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging couplings, including those involving heteroaryl or electron-deficient partners.[10][11] It is a moderately strong base that works exceptionally well in dioxane/water or THF/water systems. Its efficacy is attributed to its ability to effectively promote boronate formation without being overly aggressive.

  • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is a highly effective but more expensive option, often succeeding where other bases fail.[12] Potassium carbonate is a cost-effective and widely used alternative. Both are typically used in aqueous solvent mixtures.[2]

  • Fluorides (CsF, KF): Fluoride ions can be potent promoters of Suzuki-Miyaura reactions.[1][13] They have a high affinity for boron, readily forming a highly nucleophilic fluoroborate species. However, their role can be complex; an excess of fluoride can lead to the formation of unreactive anionic species, so stoichiometry is key.[14] Anhydrous conditions with a fluoride source can be a powerful strategy for sensitive substrates.[15]

Data-Driven Protocol Design

The following table summarizes recommended starting conditions for coupling this compound with various aryl halides. These conditions are based on established principles for coupling electron-deficient boronic acids.[1][10]

EntryAryl Halide (Ar-X)Recommended SolventRecommended BaseCatalyst/Ligand System¹Temp. (°C)Expected Outcome
1Aryl IodideDioxane/H₂O (4:1)K₃PO₄ (2.0 eq)Pd(PPh₃)₄ (3-5 mol%)80-90High yield, fast reaction
2Aryl BromideDioxane/H₂O (4:1)K₃PO₄ (2.0 eq)Pd(dppf)Cl₂ (3-5 mol%)90-100Good to high yield
3Activated Aryl Chloride²TolueneCs₂CO₃ (2.0 eq)Pd₂(dba)₃ / SPhos (2/4 mol%)100-110Moderate to good yield
4Unactivated Aryl ChlorideTHFCsF (2.5 eq)Pd(OAc)₂ / XPhos (2/4 mol%)80 (reflux)Challenging, requires optimization

¹ Catalyst selection is crucial. For more challenging couplings (e.g., with aryl chlorides), using advanced Buchwald-type ligands (SPhos, XPhos) and a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst is highly recommended.[1][10] ² Activated aryl chlorides contain electron-withdrawing groups.

Experimental Protocols

Protocol 5.1: General Procedure for Coupling with an Aryl Bromide

This protocol provides a robust starting point that is often successful for aryl bromides and iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • 1,4-Dioxane and Water (degassed), in a 4:1 ratio

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[17]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: General Experimental Workflow

Workflow Setup 1. Reaction Setup (Add solids: Ar-X, Boronic Acid, Base, Catalyst) Inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) Setup->Inert Solvent 3. Solvent Addition (Add degassed solvent) Inert->Solvent Heat 4. Reaction (Heat and stir) Solvent->Heat Monitor 5. Monitoring (TLC / LC-MS) Heat->Monitor Monitor->Heat Reaction Incomplete Workup 6. Work-up (Quench, extract, wash, dry) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Analysis (NMR, MS) Purify->Analyze

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Troubleshooting and Optimization

If a reaction is sluggish or fails, a systematic approach to optimization is required.

Diagram: Decision Flowchart for Optimization

Caption: A decision-making guide for troubleshooting a sluggish reaction.

Common Issues:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be caused by an overly aggressive base, excessive water, or high temperatures. Using a milder base (K₃PO₄) or reducing the amount of water can mitigate this.

  • Homocoupling: Two molecules of the boronic acid couple together. This often points to issues with the oxidative addition step or the presence of oxygen. Ensure thorough degassing and consider a more active catalyst system.[16]

  • Amide Hydrolysis: If strong aqueous bases (e.g., NaOH, KOH) are used at high temperatures, the methylcarbamoyl group may be hydrolyzed. Stick to carbonate or phosphate bases to preserve this functional group.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is readily achievable with a rational approach to reaction design. The electron-withdrawing nature of the substrate necessitates the use of robust conditions, but it does not preclude high-yielding transformations. By carefully selecting a suitable base, such as potassium phosphate, in an appropriate solvent system like aqueous dioxane, and pairing it with a modern palladium catalyst system, researchers can reliably synthesize valuable biaryl structures. The protocols and troubleshooting guide provided herein serve as a validated starting point for further exploration and optimization in the synthesis of novel chemical entities for drug discovery.

References

Application Note: Real-Time and Offline Monitoring of Reactions Involving 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective monitoring of organic reactions involving 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid (CAS: 871332-63-7).[1][2][] Given its increasing importance as a building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, robust analytical methods are essential for reaction optimization, kinetic analysis, and mechanistic understanding.[4][5] We present detailed protocols and expert insights for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower users to adapt these methods to their specific reaction systems.

Introduction: The Significance of this compound

This compound is a fluorinated arylboronic acid that has garnered significant interest in drug discovery. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4] The boronic acid moiety makes it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern synthesis for creating C(sp²)–C(sp²) bonds.[6][7]

Accurate reaction monitoring is not merely a procedural step; it is fundamental to achieving reproducible results and accelerating development timelines. It allows for:

  • Optimization: Determining the precise endpoint of a reaction to maximize yield and minimize impurity formation.

  • Kinetic Profiling: Understanding reaction rates to identify rate-limiting steps and optimize catalyst loading or temperature profiles.[6]

  • Mechanistic Insight: Identifying and tracking intermediates to elucidate the reaction mechanism.[8]

This guide focuses on providing self-validating protocols that incorporate internal standards and best practices to ensure data integrity.

The Archetypal Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most common application for this class of reagent.[7][9] Understanding its catalytic cycle is key to designing an effective monitoring strategy. The reaction involves an aryl halide, the boronic acid, a palladium catalyst, and a base.

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Releases Product (Ar-Ar') Product Product (Ar-Ar') RedElim->Product BoronicAcid Ar'-B(OH)₂ (3-Fluoro-5-(methylcarbamoyl) -phenylboronic acid) Boronate Activated Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Base Base (e.g., Na₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Monitoring this cycle requires analytical methods that can distinguish between the arylboronic acid (Ar'-B(OH)₂), the aryl halide (Ar-X), and the biaryl product (Ar-Ar'), often in a complex mixture containing catalyst, ligands, and base.

Technique Selection: HPLC, NMR, or GC-MS?

The choice of analytical technique depends on the specific research objective, available equipment, and the nature of the reaction mixture.

Technique Primary Use Case Information Provided Pros Cons
HPLC-UV/MS Quantitative progress tracking, purity analysisConcentration of reactants & products vs. timeHigh sensitivity, excellent for quantitative analysis, high throughput.[11]Requires method development, indirect structural information (MS helps), offline analysis.
NMR (¹H, ¹⁹F, ¹¹B) In-situ monitoring, structural confirmation, mechanistic studiesStructural information, relative & absolute quantification (qNMR).[12][13]Inherently quantitative, non-destructive, provides rich structural data.[11]Lower sensitivity than HPLC, potential for peak overlap, requires deuterated solvents for offline analysis.
GC-MS Analysis of volatile byproducts or thermally stable productsIdentification of components by mass and retention timeHigh separation efficiency, excellent for identifying unknowns.Requires analytes to be volatile; boronic acids need derivatization.[14][15]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative reaction monitoring in both academic and industrial settings due to its robustness and sensitivity.[11][16]

Causality: We use reversed-phase HPLC because the starting materials and product are primarily organic molecules with differing polarities. The separation allows us to quantify each species independently by its UV absorbance. An internal standard is crucial because it corrects for variations in sample volume and injection precision, making the quantification self-validating.

HPLC_Workflow Workflow for HPLC Reaction Monitoring cluster_0 Reaction Vessel cluster_1 Sample Preparation cluster_2 Analysis Reaction Suzuki-Miyaura Reaction Sample 1. Withdraw Aliquot (e.g., 20 µL) Reaction->Sample Quench 2. Quench Immediately (e.g., in 1 mL ACN with Internal Standard) Sample->Quench Filter 3. Filter (0.22 µm Syringe Filter) Quench->Filter Inject 4. Inject into HPLC Filter->Inject Analyze 5. Analyze Data (Integrate Peaks) Inject->Analyze Quantify 6. Calculate Conversion & Yield Analyze->Quantify

Caption: Standard workflow for offline HPLC monitoring of a reaction.

Detailed HPLC Protocol
  • Method Development:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). For better retention of the polar boronic acid, consider a polar-embedded or polar-endcapped phase.[17]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of silanol groups on the column and ensures sharp peaks.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol.

    • Gradient: A typical starting gradient would be 10-95% B over 15 minutes, followed by a hold and re-equilibration. Adjust as needed to resolve all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where all key components absorb (e.g., 254 nm). A Diode Array Detector (DAD) is ideal for confirming peak identity and purity.

  • Internal Standard (IS) Selection:

    • Choose a stable, commercially available compound that does not react with the reaction components and is well-resolved from all other peaks. A compound with a similar chromophore but different retention time is ideal (e.g., biphenyl or a substituted benzamide not involved in the reaction).

  • Reaction Sampling and Quenching:

    • Prepare vials each containing 1 mL of ACN and a precise concentration of the internal standard.

    • At designated time points (t=0, 5, 15, 30, 60 min, etc.), withdraw a small aliquot (e.g., 20 µL) from the vigorously stirred reaction mixture.

    • Immediately dispense the aliquot into a prepared vial. The large volume of cold solvent quenches the reaction instantly.

  • Sample Preparation & Analysis:

    • Vortex the quenched sample vial.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Inject onto the HPLC system.

  • Data Analysis:

    • Calculate the Response Factor (RF) for each analyte relative to the internal standard using authentic standards.

    • RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)

    • Use the peak areas from the reaction monitoring run to calculate the concentration of the starting material and product at each time point.[16]

    • Conversion (%) = (1 - [Reactant]_t / [Reactant]_0) * 100

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural detail and can be used for in-situ (real-time) or offline monitoring.[13] Its key advantage is that signal area is directly proportional to the number of nuclei, making it inherently quantitative (qNMR) without the need for response factors, provided specific experimental parameters are met.[12][18]

¹H qNMR for Progress and Purity Analysis

Causality: ¹H NMR allows us to observe unique protons on the reactant and product molecules. By integrating their signals and comparing them to a non-reactive internal standard of known concentration, we can determine the absolute concentration of each species in the solution at any given time. A long relaxation delay (D1) is critical to ensure all protons have fully relaxed before the next pulse, which is essential for accurate integration and quantification.[19]

Detailed ¹H qNMR Protocol
  • Sample Preparation (Offline):

    • Follow the sampling and quenching procedure described for HPLC (Section 4.3).

    • Evaporate the solvent from the quenched aliquot under reduced pressure.

    • Dissolve the residue in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a precise mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid). The standard must have sharp singlet peaks that do not overlap with analyte signals.[19]

  • NMR Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: Use a 90° pulse to maximize signal intensity.[20]

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of any proton being quantified (D1 ≥ 5 * T₁_max). A conservative value of 30-60 seconds is often sufficient for small molecules.

    • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[19]

  • Data Processing and Analysis:

    • Apply phase and baseline correction carefully.

    • Select well-resolved signals for the starting material, product, and internal standard for integration.

    • Calculate the concentration using the following formula: Conc_Analyte = (Area_Analyte / N_Analyte) * (Mass_IS / MW_IS) * (MW_Analyte / (Area_IS / N_IS)) * (1 / Vol_Solvent) Where: N = number of protons for the integrated signal, MW = molecular weight, IS = Internal Standard.

Mechanistic Insights with ¹⁹F and ¹¹B NMR
  • ¹⁹F NMR: The fluorine atom on the boronic acid provides a highly sensitive and specific probe. The ¹⁹F chemical shift is very sensitive to its electronic environment and will change significantly upon conversion from the boronic acid to the biaryl product. This creates a clean, background-free window to monitor the reaction.

  • ¹¹B NMR: This technique directly observes the boron atom. The starting sp²-hybridized boronic acid exhibits a broad signal around δ 26–30 ppm.[21] Upon activation with a base, it forms an sp³-hybridized boronate species, which appears upfield between δ 1–7 ppm.[21] Monitoring this shift provides direct evidence of boronic acid activation, a key step in the catalytic cycle.[21][22][23]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is less common for monitoring boronic acid reactions directly due to the low volatility of the reactants. However, it becomes a powerful tool when derivatization is employed.

Causality: The hydroxyl groups on the boronic acid make it polar and non-volatile. Derivatization masks these polar groups, converting the analyte into a more volatile and thermally stable compound suitable for GC analysis.[15] Silylation is a common and effective method for this purpose.[24]

GCMS_Workflow Workflow for GC-MS with Derivatization start 1. Sample & Quench Aliquot evap 2. Evaporate Solvent start->evap deriv 3. Derivatize (e.g., add BSTFA, heat 70°C, 30 min) evap->deriv inject 4. Inject into GC-MS deriv->inject analyze 5. Analyze Data (Mass Spectra ID) inject->analyze

Caption: Essential workflow for GC-MS analysis of non-volatile boronic acids.

Detailed GC-MS Protocol
  • Sample Preparation and Derivatization:

    • Withdraw and quench a reaction aliquot as previously described.

    • Evaporate the solvent completely.

    • To the dry residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a dry solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before analysis.

  • GC-MS Parameters:

    • Column: A standard nonpolar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • MS Detection: Use electron ionization (EI) and scan a mass range of 50-550 amu.

  • Data Analysis:

    • Identify the peaks for the derivatized starting material and product by their retention times and characteristic mass spectra. The silylated boronic acid will have a distinct isotopic pattern due to the presence of ¹⁰B and ¹¹B isotopes.

Conclusion and Recommendations

The robust monitoring of reactions involving this compound is critical for success in pharmaceutical and chemical synthesis.

  • For routine, high-throughput quantitative analysis to determine reaction completion and purity, HPLC is the recommended method.

  • For detailed mechanistic investigations, real-time monitoring, or when avoiding the development of calibration curves is desired, NMR spectroscopy (¹H, ¹⁹F, and ¹¹B) offers unparalleled insight.

  • GC-MS should be considered a specialized technique, useful when derivatization is feasible and when identification of volatile impurities or byproducts is the primary goal.

By understanding the principles behind each technique and following these detailed, self-validating protocols, researchers can generate high-quality, reliable data to accelerate their research and development efforts.

References

Application Notes and Protocols for Molecular Functionalization using 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, a sophisticated building block for molecular functionalization, particularly within the realms of medicinal chemistry and drug discovery. The unique combination of a fluorine atom and a methylcarbamoyl group on the phenylboronic acid scaffold offers strategic advantages for modulating the physicochemical and pharmacological properties of target molecules. This document details the intrinsic properties of the reagent, explains the rationale behind its use, and provides detailed, field-proven protocols for its application in cornerstone cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. These protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, troubleshooting, and safety.

Reagent Overview: Physicochemical Properties and Strategic Value

This compound (CAS: 871332-63-7) is a white solid organic compound.[][2] Its utility stems not just from the versatile boronic acid moiety but from the deliberate placement of its functional groups, which serve to enhance the drug-like properties of the final synthesized compounds.

PropertyValueSource
CAS Number 871332-63-7[]
Molecular Formula C₈H₉BFNO₃[]
Molecular Weight 196.97 g/mol []
Appearance White to off-white solid[2]
Solubility Soluble in most polar organic solvents (e.g., DMF, DMSO, alcohols)[2]
SMILES CNC(=O)C1=CC(=CC(F)=C1)B(O)O[3]
InChI Key CDJLVNMKXZMCHU-UHFFFAOYSA-N[]
The Strategic Role of the Fluoro Substituent

The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy in modern drug design.[4] Its presence can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[5][6]

  • Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This can lower the pKa of nearby acidic protons or raise the pKa of basic nitrogen atoms, altering the ionization state of the molecule at physiological pH and impacting target binding and cell permeability.[5]

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein receptors.[7] It can also increase the hydrophobicity of a molecule, aiding its penetration into hydrophobic protein pockets.[6]

  • Conformational Control: The small size of fluorine means it produces minimal steric hindrance, yet its electronic properties can influence the conformational preferences of a molecule, potentially locking it into a more bioactive shape.[7][8]

The Significance of the Methylcarbamoyl Group

The N-methylamide (methylcarbamoyl) moiety is a critical pharmacophore that imparts distinct characteristics:

  • Hydrogen Bonding: It features both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual capability is crucial for establishing specific, high-affinity interactions within a biological target's binding site, a key factor in drug potency and selectivity.[9][10]

  • Physicochemical Properties: This group can improve aqueous solubility compared to a simple alkyl or aryl group, which is often a challenge in drug development. Its presence influences the overall polarity and lipophilicity of the molecule.

The combination of these two groups on a boronic acid platform creates a powerful building block for introducing a metabolically robust, polar, and interactive phenyl moiety onto a wide range of molecular scaffolds.

Key structural features of the reagent.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds and is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry.[11] It involves the coupling of an organoboron compound (like our title reagent) with an organohalide or triflate catalyzed by a palladium(0) complex.

Mechanistic Rationale

Understanding the catalytic cycle is key to optimizing reaction conditions. The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex. This is often the rate-limiting step, with reactivity following the trend I > Br > OTf >> Cl.[12]

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² (Transmetalated Complex) pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination sub_halide R¹-X (Aryl/Vinyl Halide) sub_halide->pd2_halide sub_boronic R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) sub_boronic->boronate product R¹-R² (Coupled Product) product->pd2_aryl base Base (e.g., K₂CO₃) + H₂O base->boronate boronate->pd2_aryl

The catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with a representative aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl or Heteroaryl Bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv., 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and potassium carbonate (1.25 mmol, 2.5 equiv.).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.[13] Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of substrates.[13] The base is crucial for the transmetalation step.[12]

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.

    • Causality Note: A biphasic solvent system is common. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[13] Degassing removes dissolved oxygen which can degrade the catalyst.

  • Reaction: Place the vessel in a preheated oil bath at 85-100 °C and stir vigorously.

    • Causality Note: Heat is required to overcome the activation energy, particularly for the oxidative addition step with less reactive bromides or chlorides.[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-16 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (10 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). d. Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Alternative Application: Chan-Lam Coupling

While the Suzuki reaction forms C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[15] It utilizes a copper catalyst and, advantageously, can often be run open to the air.[16]

Mechanistic Rationale

The Chan-Lam coupling mechanism is distinct from palladium-catalyzed reactions. It is thought to proceed through a Cu(II)/Cu(III) or related cycle:

  • Ligand Exchange: The copper(II) catalyst coordinates with the amine or alcohol nucleophile and the boronic acid.

  • Oxidative Coupling: An oxidative step, often promoted by oxygen from the air, is proposed to form a transient Cu(III) intermediate.

  • Reductive Elimination: This Cu(III) species reductively eliminates the C-N or C-O bond, forming the desired product and regenerating a Cu(I) species, which is then re-oxidized to Cu(II) to continue the cycle.[15]

Chan_Lam_Cycle cu2 Cu(II)(OAc)₂ cu2_complex [Ar-Cu(II)-NuH]⁺ cu2->cu2_complex Ligand Exchange cu3_intermediate [Ar-Cu(III)-Nu]²⁺ cu2_complex->cu3_intermediate Oxidation (O₂) cu3_intermediate->cu2 Reductive Elimination sub_amine Nu-H (Amine/Alcohol) sub_amine->cu2_complex sub_boronic Ar-B(OH)₂ sub_boronic->cu2_complex product Ar-Nu (Coupled Product) product->cu3_intermediate base Base (Pyridine) base->cu2_complex

A proposed catalytic cycle for the Chan-Lam coupling.
Detailed Protocol: Chan-Lam N-Arylation

This protocol provides a general method for the N-arylation of a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., benzylamine, morpholine) (1.2 equiv.)

  • Copper(II) Acetate (Cu(OAc)₂) (1.0 - 2.0 equiv.)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask) with stir bar, open to air

Procedure:

  • Vessel Preparation: To a clean, dry flask, add copper(II) acetate (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.5 mmol, 1.0 equiv.), and a stir bar.

    • Causality Note: Unlike catalytic Suzuki coupling, the Chan-Lam reaction often requires stoichiometric or near-stoichiometric amounts of the copper salt.[16]

  • Solvent and Reagent Addition: Add dichloromethane (DCM, 5 mL), followed by the amine (0.6 mmol, 1.2 equiv.) and pyridine (1.0 mmol, 2.0 equiv.).

    • Causality Note: DCM is a common solvent for this reaction. Pyridine acts as both a base and a ligand to facilitate the coupling.[15][17] The reaction is typically run open to the atmosphere, as oxygen serves as the terminal oxidant.[16]

  • Reaction: Stir the resulting blue-green suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 12-24 hours.

  • Workup: a. Filter the reaction mixture through a pad of Celite to remove insoluble copper salts, washing the pad with DCM. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with aqueous ammonia or a saturated solution of EDTA to remove residual copper. d. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product by flash column chromatography and characterize as described in the Suzuki protocol.

Safety and Handling

Proper handling is essential for ensuring experimental success and personal safety.

Hazard CategoryPrecautionary MeasuresSource(s)
Acute Oral Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18]
Skin/Eye Irritation May cause skin and eye irritation. Wear protective gloves, clothing, and eye/face protection.[19][20]
Inhalation Avoid breathing dust. Use in a well-ventilated area or fume hood.[19][20]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[20]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; Insufficient heat; Poor quality base or solvent; Presence of oxygen (Suzuki).Use a fresh batch of catalyst; Screen different catalyst/ligand systems. Ensure proper degassing for Suzuki. Increase temperature. Use anhydrous base and solvents.
Protodeboronation Presence of excess water/protons; Reaction too slow, allowing for decomposition.Use anhydrous solvents and base. Increase catalyst loading or temperature to accelerate the desired coupling reaction.
Homocoupling (R²-R²) Oxygen present in Suzuki reaction; Certain catalyst systems are prone to this side reaction.Rigorously degas solvents and inert the reaction vessel. Switch to a different palladium catalyst or ligand system.
Incomplete Reaction Insufficient reaction time or temperature; Steric hindrance from substrates.Allow the reaction to run longer. Increase the temperature. For sterically hindered substrates, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) may be required.[11]

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance.[1] However, its efficiency can be highly substrate-dependent. This guide addresses a common challenge faced by researchers: low yields when using electron-deficient boronic acids, specifically 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid . The presence of two electron-withdrawing groups (a fluoro and a methylcarbamoyl moiety) makes this reagent particularly susceptible to side reactions that can hinder catalytic turnover and reduce product yield.

This document provides a structured troubleshooting framework, moving from frequently asked questions for rapid diagnosis to in-depth analysis of reaction parameters and mechanistic hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction shows very low or no conversion of the starting materials. What are the first things I should check?

A1: When a reaction fails to initiate, begin by verifying the integrity of your core components:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your palladium source is not old or decomposed. For difficult couplings, using a pre-formed, air-stable Pd(0) precatalyst like a Buchwald G3 or G4 palladacycle is highly recommended as they ensure reliable formation of the active catalyst.[2]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the unwanted homocoupling of your boronic acid.[2] Ensure your solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[3]

  • Reagent Purity: Confirm the purity of your aryl halide and boronic acid via NMR or LC-MS. Boronic acids, especially electron-deficient ones, can degrade on storage.

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway for electron-deficient boronic acids.[4] The electron-withdrawing groups on your substrate make the boron-bearing carbon atom more susceptible to protonolysis, a reaction often catalyzed by the base and any water present.[5][6] To mitigate this:

  • Use a Milder Base: Strong bases (e.g., NaOH, NaOEt) can aggressively promote protodeboronation.[6] Switch to a milder inorganic base like K₃PO₄ or K₂CO₃. In some cases, fluoride bases like CsF or KF can be effective by forming a more reactive fluoroborate species without excessively increasing basicity.

  • Minimize Water: While a small amount of water can be beneficial or even essential for the catalytic cycle, excess water provides a proton source for protodeboronation.[7][8] If using a biphasic system (e.g., Toluene/H₂O), reduce the volume of the aqueous phase. For single-solvent systems, consider using anhydrous solvents and oven-dried glassware, though strictly anhydrous conditions can sometimes slow the reaction.[9]

  • Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as its pinacol boronic ester (a BPin ester). These are generally more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low.[10][11]

Q3: My primary side-product is the homocoupling of my boronic acid (a biaryl of this compound). What causes this and how can I prevent it?

A3: Homocoupling is typically driven by oxygen in the reaction mixture. It can also be promoted by certain palladium catalyst systems, especially at higher temperatures.

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction solvent is free of dissolved oxygen as detailed in A1.[2]

  • Ligand Choice: Modern, bulky electron-donating ligands (discussed below) often form more stable Pd(0) complexes that are less prone to side reactions compared to simpler phosphines like PPh₃.[2][12]

  • Control Stoichiometry: While not a primary cause, using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a very large excess can sometimes favor side reactions. Ensure your aryl halide is the limiting reagent.

In-Depth Troubleshooting Guide

Optimizing the Catalytic System

The low yield is often a kinetic issue: the desired cross-coupling is too slow, allowing side reactions like protodeboronation to dominate. The solution is to accelerate the productive catalytic cycle.

Your substrate, this compound, is electron-deficient. This has two main consequences:

  • Increased Rate of Protodeboronation: As discussed, the C-B bond is weakened and more susceptible to cleavage.[4][13]

  • Slower Transmetalation: While counterintuitive, the transmetalation step (transfer of the organic group from boron to palladium) can be slow. A base is required to activate the boronic acid by forming a more nucleophilic "ate" complex (R-B(OH)₃⁻). The overall rate is a delicate balance of base strength, boronic acid stability, and catalyst activity.[14][15]

Standard catalysts like Pd(PPh₃)₄ are often inefficient for this type of substrate. You need a highly active system that promotes rapid oxidative addition and reductive elimination.

  • Buchwald-Type Ligands: Bulky, electron-rich biarylphosphine ligands are the gold standard for challenging couplings. They stabilize the Pd(0) center and accelerate the key steps of the catalytic cycle.[2][16]

    • Recommended Ligands: XPhos, SPhos, or RuPhos.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that can form very stable and highly active palladium complexes, often effective for sterically hindered or electron-deficient substrates.[17][18][19]

    • Recommended Ligands: IPr, IMes.

  • Precatalysts: Use modern, air-stable precatalysts that incorporate these ligands, such as XPhos Pd G3/G4 or (IPr)Pd-indenyl complexes.[20] This ensures a reliable 1:1 Pd:Ligand ratio and efficient generation of the active catalyst.

Selecting the Right Base and Solvent

The choice of base and solvent is critical and interdependent. The goal is to find a combination that facilitates the formation of the boronate "ate" complex for transmetalation without causing rapid decomposition of the starting material.[6][14]

Below is a decision tree to guide your optimization process.

G start Start: Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm sm_remain High SM Remainder: Reaction is too slow or catalyst is dead. check_sm->sm_remain No sm_gone SM Consumed: Side reactions dominate. check_sm->sm_gone Yes action_catalyst Action: 1. Use fresh, high-activity catalyst (e.g., XPhos Pd G3). 2. Increase temperature by 10-20°C. 3. Increase catalyst loading (1-3 mol%). sm_remain->action_catalyst check_side_product Major Side Product? sm_gone->check_side_product protodeboronation Protodeboronation: (Ar-H from Boronic Acid) check_side_product->protodeboronation Protodeboronation homocoupling Homocoupling: (Ar-Ar from Boronic Acid) check_side_product->homocoupling Homocoupling other Other/Decomposition check_side_product->other Other action_protodeboronation Action: 1. Switch to milder base (K₃PO₄, K₂CO₃). 2. Reduce water content. 3. Convert to BPin ester. protodeboronation->action_protodeboronation action_homocoupling Action: 1. Rigorously degas all reagents. 2. Ensure tight inert atmosphere seal. homocoupling->action_homocoupling action_other Action: 1. Lower reaction temperature. 2. Monitor by TLC/LC-MS to find optimal reaction time. other->action_other

Caption: Troubleshooting decision tree for low-yield Suzuki couplings.

ParameterRecommendationRationale & Causality
Catalyst XPhos Pd G3 (1-2 mol%)Air-stable precatalyst ensures reliable generation of a highly active Pd(0) species. The bulky, electron-rich XPhos ligand accelerates reductive elimination, outcompeting catalyst decomposition and side reactions.[2][16]
Base K₃PO₄ (2-3 equiv)A moderately weak base that is effective at promoting "ate" complex formation but minimizes the rate of base-catalyzed protodeboronation compared to stronger bases like NaOH or Cs₂CO₃.[21][22]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)A polar aprotic solvent solubilizes the organic components, while a small amount of water aids in dissolving the base and facilitates the catalytic cycle.[9][23]
Temperature 80-110 °CProvides sufficient thermal energy to overcome activation barriers without causing rapid thermal decomposition of the reagents or catalyst. Monitor reaction progress to avoid prolonged heating.[24]

Visualizing the Suzuki Cycle and Competing Pathways

Understanding the mechanism helps diagnose failures. The productive cycle must be faster than the destructive side reactions.

Suzuki_Cycle cluster_cycle Productive Suzuki Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs cluster_side_reactions Competing Side Reactions pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)-Ar² L_n transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Product! (Ar¹-Ar²) reductive_elimination->product aryl_halide Aryl Halide (Ar¹-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar²-B(OH)₂) boronic_acid->transmetalation protodeboronation Protodeboronation (Ar²-H) boronic_acid->protodeboronation H₂O, Base homocoupling Homocoupling (Ar²-Ar²) boronic_acid->homocoupling O₂, Pd(0) base Base (e.g., K₃PO₄) base->transmetalation

Caption: The Suzuki catalytic cycle and key competing side reactions.

Experimental Protocols

Protocol 1: General Procedure for Coupling with this compound

This protocol uses robust conditions suitable for this challenging substrate.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, limiting reagent), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%). Then, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be ~0.1 M with respect to the aryl halide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by LC-MS or TLC.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Screening for Optimal Base and Solvent

If the general procedure fails, a systematic screen is necessary.

  • Setup: Arrange an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Stock Solutions: Prepare stock solutions of your aryl halide and the boronic acid in a suitable solvent (e.g., Dioxane) to ensure accurate dispensing.

  • Reagent Dispensing:

    • To each vial, add the solid base to be tested (e.g., Vial 1: K₃PO₄, Vial 2: K₂CO₃, Vial 3: CsF).

    • Add the stock solutions of the aryl halide and boronic acid.

    • Add the catalyst (e.g., XPhos Pd G3).

    • Add the solvent system to be tested (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).

  • Execution: Seal all vials, purge with argon, and place them in a parallel synthesis block at the desired temperature.

  • Analysis: After a set time (e.g., 12 hours), cool the reactions. Take a small, measured aliquot from each vial, dilute it with a known volume of solvent containing an internal standard (e.g., dodecane), and analyze by GC-MS or LC-MS to determine the relative yield in each condition.

References

minimizing protodeboronation of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its electron-deficient nature, stemming from the fluorine and methylcarbamoyl substituents, this boronic acid is particularly susceptible to an undesired side reaction: protodeboronation. This guide provides in-depth troubleshooting strategies and preventative protocols to ensure the success of your coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reaction of this compound.

Q1: My Suzuki-Miyaura reaction has a low yield, and LC-MS analysis shows a major byproduct with a mass corresponding to 3-fluoro-N-methylbenzamide. What is happening?

A: You are observing the product of protodeboronation, a reaction where the C–B bond is cleaved and replaced by a C–H bond. This is the primary decomposition pathway for this electron-deficient boronic acid, especially under basic aqueous conditions. The troubleshooting guide below provides a comprehensive strategy to mitigate this.

Q2: How should I store this compound to ensure its long-term stability?

A: This reagent should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) and protected from moisture and light.[1] Boronic acids can slowly dehydrate to form boroxines, which may have different reactivity, or hydrolyze and decompose if exposed to moisture. For critical applications, consider converting it to a more stable pinacol ester for long-term storage.

Q3: Can I use a strong base like sodium hydroxide to accelerate my coupling reaction?

A: This is strongly discouraged. While a base is required to activate the boronic acid for transmetalation, strong bases like NaOH or KOH dramatically accelerate the rate of protodeboronation for electron-deficient arylboronic acids.[2][3] Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are much more suitable.[4][5]

Q4: Is it better to use the boronic acid directly or convert it to a boronate ester?

A: For challenging couplings where protodeboronation is a significant issue, converting the boronic acid to a more stable derivative like a pinacol (BPin) or MIDA boronate ester is a highly effective strategy.[3][6] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the opportunity for decomposition.[3][7]

Part 2: In-Depth Troubleshooting Guide

When significant protodeboronation is observed, a systematic approach to optimizing the reaction is required. The following guide breaks down the key experimental parameters that influence the stability of this compound.

Core Issue: The Mechanism of Protodeboronation

Protodeboronation is a pH-dependent process.[8][9] For electron-deficient arylboronic acids, the base-catalyzed pathway is the most significant contributor to decomposition in Suzuki-Miyaura reactions. The mechanism proceeds via the formation of a tetrahedral boronate species, [ArB(OH)₃]⁻, upon reaction with a base. This intermediate is highly susceptible to protonolysis by a proton source (typically water), leading to the cleavage of the C-B bond.[3][10]

G cluster_0 Mechanism of Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ (Tetrahedral Boronate) ArBOH2->ArBOH3 + OH⁻ TS Transition State (ipso-Protonation) ArBOH3->TS + H₂O (Proton Source) ArH Ar-H (Protodeboronated Product) TS->ArH BOH3 B(OH)₃ TS->BOH3

Caption: Base-catalyzed protodeboronation pathway.

Our primary goal is to make the rate of the desired catalytic cycle (Suzuki Coupling) significantly faster than the rate of this undesired decomposition pathway (kcoupling >> kprotodeboronation).

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing protodeboronation issues.

G start Problem: Low Yield & High Protodeboronation base 1. Optimize Base: Switch to weaker base? (K₃PO₄, Cs₂CO₃, KOAc) start->base Start Here temp 2. Lower Temperature: Run at RT, 40°C, or 60°C? base->temp Issue Persists end Problem Solved: High Yield Achieved base->end Resolved catalyst 3. Enhance Catalyst Activity: Use high-activity precatalyst? (e.g., Buchwald G3/G4) temp->catalyst Issue Persists temp->end Resolved protect 4. Use Protected Boronic Acid: Convert to Pinacol or MIDA ester? catalyst->protect Issue Persists catalyst->end Resolved solvent 5. Adjust Solvent: Use anhydrous solvent with controlled H₂O addition? protect->solvent For Extreme Cases protect->end Resolved solvent->end Resolved

Caption: Troubleshooting workflow for minimizing protodeboronation.

Parameter Optimization Tables & Protocols

The choice of base is the most critical factor. Weaker bases decrease the equilibrium concentration of the reactive boronate anion, thus slowing protodeboronation.

BasepKa (Conjugate Acid)Typical ConditionsComments
KOH / NaOH ~15.7Not Recommended Dramatically accelerates protodeboronation of electron-deficient boronic acids.[2]
K₃PO₄ ~12.32-3 equiv., THF/H₂O, Dioxane/H₂ORecommended starting point. Effective for many challenging couplings.[4]
Cs₂CO₃ ~10.32-3 equiv., THF, DioxaneOften provides excellent results, particularly in less aqueous conditions.[11]
K₂CO₃ ~10.32-3 equiv., various solventsA standard, cost-effective choice, but can be less effective than K₃PO₄ for difficult substrates.[12]
KOAc / CsF ~4.7 / ~3.22-3 equiv., anhydrous solventsMilder options, useful when base-sensitive functional groups are present.[4]

A highly active catalyst system enables the reaction to proceed at lower temperatures and shorter times, giving the boronic acid less opportunity to decompose.[7] Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are designed for this purpose.

Catalyst SystemTemperature RangeComments
Pd(OAc)₂ / SPhos or XPhosRT to 60°CA common and effective system. The active catalyst is formed in situ.
Buchwald Precatalysts (e.g., XPhos Pd G3)RT to 60°CHighly Recommended. Air- and moisture-stable precatalysts that rapidly generate the active Pd(0) species, enabling fast reactions at low temperatures.[7][13]
Pd(PPh₃)₄80°C to 110°C"Classical" catalyst. Often requires higher temperatures, increasing the risk of protodeboronation. Less effective for this substrate.[11]

Cautionary Note: While bulky phosphine ligands are crucial for facilitating reductive elimination, recent studies have shown they can also promote a palladium-catalyzed protodeboronation pathway.[14][15][16] This underscores the importance of minimizing reaction time even with advanced catalyst systems.

If optimization of the base, catalyst, and temperature is insufficient, converting the boronic acid to its corresponding pinacol boronate ester is the most robust solution.

Protocol: Synthesis of this compound pinacol ester

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).

  • Solvent: Add a solvent capable of azeotropically removing water (e.g., toluene or THF, approx. 0.2 M concentration).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling. If necessary, it can be purified by silica gel chromatography.

You can then use this stable pinacol ester in your Suzuki-Miyaura coupling reaction under the optimized conditions (e.g., Buchwald precatalyst, K₃PO₄, THF/H₂O, 40-60°C).[11]

Part 3: Analytical Methods for Detection

To effectively troubleshoot, you must be able to accurately quantify the extent of protodeboronation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common and effective tool. It allows for the separation and identification of the starting boronic acid, the desired product, and the protodeboronated byproduct (3-fluoro-N-methylbenzamide). The relative peak areas can be used to estimate the conversion and the extent of the side reaction.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR spectroscopy can also be used to analyze the crude reaction mixture. The aromatic region of the ¹H NMR spectrum will show distinct signals for the different aromatic species. ¹⁹F NMR is particularly useful as the fluorine signal will have a unique chemical shift for the boronic acid, the coupled product, and the protodeboronated byproduct, allowing for straightforward quantification.

By understanding the mechanism of protodeboronation and systematically applying these troubleshooting principles, you can successfully minimize this undesired side reaction and achieve high yields in your synthetic endeavors with this compound.

References

Technical Support Center: Strategies to Reduce Homocoupling of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid. Our goal is to provide you with in-depth troubleshooting strategies and optimized protocols to enhance the yield and purity of your desired cross-coupled products.

Understanding the Challenge: Homocoupling in Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, a common and often frustrating side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl byproduct.[2] This not only consumes the valuable boronic acid, reducing the yield of the desired product, but also complicates the purification process.

With a substrate like this compound, which contains both electron-withdrawing and coordinating groups, the propensity for homocoupling can be particularly pronounced under non-optimized conditions. This guide will walk you through the mechanisms of homocoupling and provide actionable strategies to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the homocoupling of arylboronic acids:

Q1: What are the primary mechanisms that lead to the homocoupling of my boronic acid?

A1: There are two main pathways that contribute to boronic acid homocoupling in Suzuki reactions:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process. Therefore, the rigorous exclusion of oxygen is a critical first step in suppressing this pathway.[2][3]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), as your catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[2][4] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is fully established.

Q2: I'm observing significant amounts of the homocoupled byproduct. Where should I start my troubleshooting?

A2: The most effective initial step is to ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents.[2][3] You can achieve this by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw technique for more rigorous oxygen removal.[2]

Q3: How does my choice of palladium source impact the level of homocoupling?

A3: The palladium source plays a crucial role. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferable to using Pd(II) sources.[5][6] This is because Pd(0) catalysts can directly enter the catalytic cycle without the need for an initial reduction step, which can be a source of Pd(II) that promotes homocoupling.[1]

Q4: Can the base I'm using contribute to increased homocoupling?

A4: Yes, the choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, an overly strong or poorly chosen base can exacerbate side reactions.[7][8] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice than strong bases such as sodium hydroxide (NaOH), as they are generally less likely to promote homocoupling.[2]

Q5: Are there any additives I can use to actively suppress homocoupling?

A5: Indeed. The addition of a mild reducing agent can be highly effective. Potassium formate (HCO₂K) has been shown to significantly suppress homocoupling by helping to maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the concentration of Pd(II) species that can lead to the unwanted side reaction.[6][9][10]

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

If you are experiencing issues with the homocoupling of this compound, follow this systematic guide to diagnose and resolve the problem.

Diagram: Troubleshooting Workflow for Homocoupling

G cluster_degas Degassing Techniques cluster_pd Palladium Source cluster_ligand_base Ligand & Base Selection start High Homocoupling Observed degas Step 1: Ensure Rigorous Degassing start->degas pd_source Step 2: Evaluate Palladium Source degas->pd_source If problem persists sparging Inert Gas Sparging (N2/Ar) degas->sparging fpt Freeze-Pump-Thaw Cycles degas->fpt ligand_base Step 3: Optimize Ligand and Base pd_source->ligand_base If problem persists pd0 Use Pd(0) Precatalyst (e.g., Pd(PPh3)4) pd_source->pd0 pd2 If using Pd(II), add a mild reducing agent pd_source->pd2 additives Step 4: Consider Additives ligand_base->additives If problem persists ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) ligand_base->ligand base Screen Weaker Bases (e.g., K2CO3, K3PO4) ligand_base->base temp_conc Step 5: Adjust Temperature & Concentration additives->temp_conc If problem persists success Homocoupling Minimized temp_conc->success Successful Optimization

Caption: A logical workflow for diagnosing and addressing common causes of homocoupling.

In-Depth Strategies and Protocols

Rigorous Exclusion of Oxygen

As oxygen is a primary culprit in promoting homocoupling, its removal is paramount.[3]

Protocol for Rigorous Degassing:

  • Inert Gas Sparging:

    • Combine all solid reagents (aryl halide, this compound, base, and ligand) in a dry Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and purge with a stream of nitrogen or argon for 15-20 minutes.

    • Add the degassed solvent via a cannula or syringe.

    • Continue to bubble the inert gas through the reaction mixture for an additional 20-30 minutes before adding the palladium catalyst.

  • Freeze-Pump-Thaw (for highly sensitive reactions):

    • Add all reagents and the solvent to the Schlenk flask.

    • Freeze the mixture in a liquid nitrogen bath until it is completely solid.

    • Apply a high vacuum to the flask for several minutes.

    • Close the stopcock to the vacuum and allow the mixture to thaw completely.

    • Repeat this cycle at least three times to ensure complete removal of dissolved gases.

Strategic Selection of Palladium Catalyst and Ligands

The choice of catalyst and ligand can dramatically influence the competition between the desired cross-coupling and the undesired homocoupling.

Recommendations:

  • Palladium Precatalyst: Opt for a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) to minimize the initial concentration of homocoupling-promoting Pd(II) species.[5]

  • Ligands: Bulky and electron-rich phosphine ligands are known to accelerate the key steps of the Suzuki-Miyaura catalytic cycle (oxidative addition and reductive elimination), thereby outcompeting the homocoupling pathway.[5][11] Consider using Buchwald-type biaryl phosphine ligands such as SPhos or XPhos, or bulky alkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃).[5][12]

Table 1: Ligand Effects on Suzuki Coupling (General Trends)

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donatingMay allow for more homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands)Sterically demanding, strong electron donorsGenerally suppress homocoupling by accelerating the desired catalytic cycle.[5]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableCan be very effective in suppressing homocoupling due to their strong binding to palladium.[5]

Diagram: Competing Pathways in Suzuki-Miyaura Coupling

G cluster_main_cycle Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'B(OH)2) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product PdII_free Pd(II) Homocouple Reaction with 2 x Ar'B(OH)2 PdII_free->Homocouple Dimer Ar'-Ar' (Dimer) Homocouple->Dimer Pd0_regen Pd(0) Homocouple->Pd0_regen -> Pd(0) Pd0_regen->Pd0 Oxygen O2 Oxygen->PdII_free Oxidizes Pd(0) PdII_source Pd(II) Precatalyst PdII_source->PdII_free

Caption: The desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling pathway.

Optimization of Reaction Parameters

Fine-tuning your reaction conditions can further disfavor the homocoupling pathway.

  • Base Selection: As a starting point, screen weaker inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal balance between boronic acid activation and minimizing side reactions.[6]

  • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress homocoupling.[2][13] Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[2]

  • Slow Addition of Boronic Acid: Adding a solution of this compound slowly to the reaction mixture can help to keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction.[2][10]

Advanced Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates several of the strategies discussed above to provide a robust starting point for your experiments with this compound.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Potassium formate (optional, 1.5 equiv. relative to palladium)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, the base, the ligand, and potassium formate (if used).

  • Inert Atmosphere: Seal the flask and purge with the inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Rigorous Degassing: Perform a subsurface sparge with the inert gas for at least 30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Introduction: Add the palladium precatalyst under a positive pressure of the inert gas.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimum amount of degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

By implementing these strategies, you can significantly reduce the incidence of homocoupling and improve the overall efficiency of your Suzuki-Miyaura reactions involving this compound. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid. The unique electronic properties of this substrate, characterized by an electron-withdrawing fluoro group and a methylcarbamoyl moiety, present specific challenges that necessitate careful optimization of reaction parameters, particularly temperature. This guide provides in-depth, evidence-based answers to frequently encountered issues.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common initial hurdles faced when working with this compound.

Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this electron-deficient boronic acid are often multifactorial. Begin by systematically evaluating the following:

  • Catalyst Activity and Precatalyst Reduction: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced in situ to the active Pd(0) species.[1] Inefficient reduction can be a major bottleneck. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern Buchwald-type precatalyst that forms the active catalytic species rapidly under mild conditions.[2][3]

  • Oxygen Contamination: The Suzuki-Miyaura catalytic cycle is sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[4] It is critical to ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Protodeboronation (Hydrodeboronation): this compound is susceptible to protodeboronation, the undesired cleavage of the C-B bond, which is often accelerated by harsh basic conditions and elevated temperatures.[6][7][8]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction, and what is the optimal temperature strategy?

A2: Protodeboronation is a major challenge with electron-deficient boronic acids.[6] The key is to facilitate the desired cross-coupling at a rate that outpaces this decomposition pathway.

  • Temperature Optimization is Critical: While higher temperatures can increase the rate of the desired coupling, they can also disproportionately accelerate protodeboronation.[7] The optimal temperature is a delicate balance. Start with milder temperatures (e.g., room temperature to 40°C), especially if using a highly active catalyst system.[2][3] If the reaction is sluggish, gradually increase the temperature, monitoring for the onset of decomposition. In some systems, a moderate temperature of around 80-85°C has been found to be optimal, while temperatures exceeding 100°C can lead to rapid catalyst decomposition and lower yields.[9]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation but can also promote protodeboronation.[7][8]

    • Stronger Bases: While often effective, strong inorganic bases like K₃PO₄ and Cs₂CO₃ can exacerbate protodeboronation, especially at higher temperatures.[7]

    • Milder Bases: Consider using milder bases like K₂CO₃ or Na₂CO₃, often in aqueous solvent mixtures.[5]

    • Fluoride Sources: Bases like KF or CsF can be beneficial, particularly if your coupling partner has base-sensitive functional groups.[7]

  • Protect the Boronic Acid: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[7][8] These are generally more resistant to decomposition. Another effective strategy is the formation of an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine adduct, which are crystalline, air-stable solids that can be used directly in the coupling reaction.[4][10]

Q3: What are the best practices for selecting a catalyst and ligand for this specific boronic acid?

A3: The electron-deficient nature of this compound necessitates a catalyst system that promotes rapid oxidative addition and reductive elimination.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling challenging substrates.[4] These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.

  • Precatalysts for Mild Activation: The use of precatalysts that generate the active LPd(0) species quickly under mild conditions is highly advantageous.[2][3] This allows the coupling to proceed at lower temperatures, minimizing the risk of boronic acid decomposition.[2]

Q4: How does the choice of solvent impact the reaction, particularly the reaction temperature?

A4: The solvent system is a critical parameter that influences catalyst stability, substrate solubility, and reaction kinetics.[11]

  • Polar Aprotic Solvents: Dioxane, THF, DMF, and DMAc are commonly used, often in combination with water.[11] These solvents are effective at dissolving both the organic substrates and the inorganic base.[11]

  • Aqueous Mixtures: The presence of water can be beneficial as it helps to dissolve inorganic bases and can accelerate the reaction rate.[11] A common and effective solvent system is a mixture of DMF and water (e.g., 95:5).[5]

  • Temperature Considerations: The boiling point of the solvent will naturally cap the maximum reaction temperature under standard conditions. For couplings requiring higher temperatures, solvents like dioxane or toluene are often employed.[11]

Section 2: Troubleshooting Guide - A Deeper Dive

This section provides a structured approach to diagnosing and solving more persistent issues.

Issue: Consistently Low Yields Despite Initial Optimizations

If basic troubleshooting has not resolved low yield issues, a more systematic approach is required.

Troubleshooting Workflow: Low Yields

Caption: Troubleshooting workflow for low-yielding reactions.

Issue: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, GC-MS) indicates competing side reactions.

  • Homocoupling of the Boronic Acid: This side product arises from the coupling of two molecules of the boronic acid and is often promoted by the presence of oxygen. Rigorous degassing and maintenance of an inert atmosphere are crucial for suppression.[4]

  • Dehalogenation of the Aryl Halide: This can occur under certain conditions and may be indicative of an inappropriate choice of catalyst or base.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Optimization

This protocol provides a framework for systematically evaluating the effect of temperature on your reaction.

  • Reaction Setup: In a dried reaction vessel under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol or a suitable precatalyst), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., a 1:1 mixture of DMF and water).[12]

  • Temperature Screening: Set up parallel reactions and stir them at a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals.

  • Work-up: Once a reaction is complete, cool it to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography).

Data Summary: Recommended Starting Conditions

The following table provides a summary of recommended starting conditions based on literature precedents for similar electron-deficient boronic acids.

ParameterRecommended ConditionRationale
Catalyst Buchwald Precatalyst (e.g., XPhos Pd G3)Promotes rapid catalyst activation at lower temperatures, minimizing boronic acid decomposition.[2][3]
Base K₂CO₃ or K₃PO₄K₂CO₃ is a milder option to start with, while K₃PO₄ can be effective but may require lower temperatures.[2][5]
Solvent Dioxane/H₂O or DMF/H₂OGood for dissolving both organic substrates and inorganic bases, facilitating the reaction.[5][11]
Temperature 40°C - 80°CStart at the lower end and increase if necessary. Avoid excessively high temperatures to prevent protodeboronation.[7][9]
Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting.

Suzuki_Cycle cluster_cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X Transmetalation Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetalation Ar'-B(OH)2 + Base RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim Isomerization RedElim->Pd0 Product Formation

Caption: The Suzuki-Miyaura catalytic cycle.

Section 4: Concluding Remarks

The successful coupling of this compound is readily achievable with a systematic and informed approach to reaction optimization. The primary challenge lies in mitigating protodeboronation, which can be effectively managed by careful selection of a highly active catalyst system that operates efficiently at moderate temperatures. By understanding the interplay between catalyst, base, solvent, and temperature, researchers can confidently employ this valuable building block in their synthetic endeavors.

References

Technical Support Center: Purification of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification strategies for products derived from reactions involving 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid. Given its utility in Suzuki-Miyaura cross-coupling, this document focuses on the purification of the resulting biaryl products. The unique electronic and steric properties of this reagent, stemming from its fluoro- and methylcarbamoyl- substituents, present specific challenges and opportunities in downstream processing. Our goal is to equip you with the expertise to navigate these challenges effectively, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of products from Suzuki-Miyaura reactions utilizing this compound.

Q1: My crude product is a dark, blackish solid/oil. What is this contamination and how do I remove it?

A1: The dark coloration is almost certainly residual palladium catalyst that has crashed out of solution as palladium black.[1] While Suzuki reactions are powerful, removing the catalyst is a critical purification step.

  • Immediate Action: The most straightforward method for removing heterogeneous palladium is filtration through a pad of Celite®.[2][3] After diluting your reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM), pass it through a 1-2 cm thick Celite® pad on a sintered glass funnel.[3] Wash the pad thoroughly with the same solvent to recover all of your product.

  • Root Cause Analysis: If the filtrate is still colored, you likely have soluble palladium species. Filtration alone is ineffective for these.[2] In this case, you must employ a scavenger. Thiol-based silica scavengers or activated carbon are highly effective at binding and removing soluble palladium.[4][5][6]

Q2: I've isolated my product, but NMR analysis shows a significant amount of a symmetrical byproduct. What is it?

A2: This is a classic sign of boronic acid homo-coupling, where two molecules of this compound react with each other to form a symmetrical biaryl. This side reaction is typically promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[7][8]

  • Purification Strategy: The homo-coupled dimer is often less polar than the desired cross-coupled product. Separation can usually be achieved via flash column chromatography. If the product is crystalline, recrystallization may also be an effective method to remove this impurity.

  • Prevention is Key: To minimize homo-coupling in future reactions, ensure your solvents are thoroughly degassed and maintain a positive pressure of an inert gas (like nitrogen or argon) throughout the reaction.[7][9] Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst designed for clean Pd(0) generation can also suppress this side reaction.[10]

Q3: How do I effectively remove unreacted this compound from my product?

A3: The boronic acid functional group provides a convenient chemical handle for separation.

  • Aqueous Extraction: During the workup, perform a basic wash (e.g., with 1M NaOH or Na₂CO₃ solution). The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Be cautious if your product has base-sensitive functional groups.

  • Chromatography: Boronic acids tend to be quite polar and often streak on silica gel. However, they will typically have a much lower Rf than the desired biaryl product. Standard silica gel chromatography is usually sufficient for separation.

Q4: My reaction seems to have stalled, and I have a lot of unreacted aryl halide starting material that co-elutes with my product. What should I do?

A4: Co-elution of starting material and product is a common and frustrating purification challenge.[11]

  • Chromatography Optimization: Simply changing the solvent system is the first step. Experiment with different solvent polarities and compositions (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).[11] Sometimes, adding a small amount of a third solvent can improve separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent alternative.[12] The different crystal packing abilities of your product and the starting material can lead to excellent separation. A systematic solvent screen is recommended to find the ideal conditions.

  • Reaction Re-evaluation: If purification is intractable, consider pushing the reaction to full conversion to eliminate the problematic starting material from the outset.

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and decision-making workflows for complex purification scenarios.

Guide 1: General Post-Reaction Workup and Extraction Workflow

The initial workup is crucial for removing the bulk of inorganic salts, the base, and water-soluble byproducts. This workflow is the first line of defense in your purification strategy.

Experimental Protocol: Standard Aqueous Workup

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, DCM).

  • Filtration (Catalyst Removal): Filter the diluted mixture through a pad of Celite® to remove the bulk of the heterogeneous palladium catalyst.[12]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water (to remove water-soluble solvents like dioxane or DMF).

    • A basic solution (e.g., saturated aq. NaHCO₃ or 1M K₂CO₃) to remove unreacted boronic acid.

    • Brine (saturated aq. NaCl) to break up emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

A Completed Reaction Mixture B Cool to RT & Dilute (e.g., Ethyl Acetate) A->B C Filter through Celite® Pad B->C D Filtrate (Product + Soluble Impurities) C->D Waste1 Solid Waste (Pd Catalyst, Celite®) C->Waste1 Remove Heterogeneous Pd E Wash with H₂O D->E F Wash with aq. Base (e.g., NaHCO₃) E->F Waste2 Aqueous Waste (Inorganic Salts) E->Waste2 G Wash with Brine F->G Waste3 Aqueous Waste (Boronate Salts) F->Waste3 Remove Unreacted Boronic Acid H Dry Organic Layer (e.g., Na₂SO₄) G->H I Filter & Concentrate H->I J Crude Product Ready for Chromatography/Recrystallization I->J Start Crude Reaction Mixture (Post-Dilution) Q1 Is the mixture black/heterogeneous? Start->Q1 A1 Filter through a Celite® Pad Q1->A1 Yes A2 Add Scavenger (e.g., Thiol Resin, Activated Carbon) Q1->A2 No Q2 Is the filtrate clear & colorless? A1->Q2 Q2->A2 No End Palladium-Free Filtrate Q2->End Yes A3 Stir for recommended time A2->A3 A4 Filter to remove scavenger A3->A4 A4->End

References

improving the solubility of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid

Welcome to the technical support guide for this compound (CAS 871332-63-7). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this reagent in common reaction mixtures. Our goal is to empower researchers, scientists, and drug development professionals to overcome experimental hurdles and optimize their synthetic outcomes.

Section 1: Understanding the Molecule's Behavior

Before troubleshooting, it's crucial to understand the inherent physicochemical properties of this compound that govern its solubility.

The molecule possesses three key features:

  • A Boronic Acid Group: This functional group is a Lewis acid and is capable of forming an equilibrium with its cyclic trimeric anhydride, known as a boroxine. Boroxines are significantly less polar and often much less soluble than the parent boronic acid, representing a common source of insolubility.[1]

  • An Electron-Withdrawing Fluoro Group: The fluorine atom increases the Lewis acidity of the boron center.

  • A Polar Methylcarbamoyl Group: The amide group (-CONHMe) is polar and capable of hydrogen bonding. This suggests an affinity for polar aprotic solvents. A similar structure containing a pyrrolidinylcarbonyl group shows enhanced solubility in solvents like DMF.[2]

A critical, and often overlooked, aspect of boronic acid chemistry is the equilibrium between the monomeric acid and its dehydrated trimeric form, the boroxine. This process can be driven by heat or the presence of azeotroping solvents and is a primary cause of apparent insolubility.

Caption: Equilibrium between boronic acid and its less soluble boroxine anhydride.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A: Given the polar amide group, polar aprotic solvents are an excellent starting point. We recommend exploring solvents such as Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) . Ethers and ketones are generally good solvents for phenylboronic acids.[1][3]

Q2: My boronic acid isn't dissolving even in DMF. What's happening?

A: This often points to the presence of the insoluble boroxine trimer. Commercial boronic acids can contain variable amounts of this anhydride.[1] The solution is often not a different solvent, but a chemical modification, typically by adding a base to form the highly soluble boronate salt. See the Troubleshooting Guide below for more details.

Q3: Can I simply heat the reaction mixture to force it into solution?

A: While gentle heating can increase the rate of dissolution, excessive or prolonged heating in the absence of water can drive the equilibrium towards the insoluble boroxine form, worsening the problem. If heating, it should be done after the addition of an aqueous base.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: The boronic acid fails to dissolve in the initial organic solvent system.

This is the most common issue. The key is to facilitate the formation of the anionic tetrahedral boronate species, which is significantly more soluble than the neutral trigonal planar boronic acid.

Solution 1: Leverage the Effect of Base and pH

The addition of a base is the most effective method for solubilizing boronic acids. The base deprotonates the boronic acid (pKa ≈ 8-9, but lowered by the electron-withdrawing groups), forming a hydroxyl group on the boron. This intermediate is then attacked by another hydroxide ion to form the tetrahedral boronate anion, [ArB(OH)₃]⁻. This species is charged and inherently more soluble in the polar reaction media typically used for cross-coupling reactions.

Caption: Base-mediated conversion of boronic acid to its soluble boronate form.

► Experimental Protocol: Base-Mediated Dissolution

  • Charge your reaction vessel with the aryl halide and the palladium catalyst.

  • Add the chosen organic solvent (e.g., Dioxane).

  • In a separate vial, suspend the this compound in a small amount of the reaction solvent or water.

  • Add your aqueous base solution (e.g., 2M K₂CO₃ or K₃PO₄) to the boronic acid suspension and stir. You should observe the solid dissolving to form a clear solution.

  • Transfer this boronate solution to the main reaction vessel to initiate the reaction.

Solution 2: Employ a Co-Solvent System

Many cross-coupling reactions benefit from a biphasic or mixed solvent system. The use of water as a co-solvent is essential when using inorganic bases like carbonates or phosphates, as it dissolves the base and facilitates the formation of the soluble boronate.

Solvent System ExampleBaseTypical Ratio (v/v)Notes
Dioxane / WaterK₂CO₃, K₃PO₄4:1 to 1:1A robust, widely used system.
Toluene / WaterK₃PO₄, Cs₂CO₃5:1Often requires a phase-transfer catalyst.
THF / WaterK₂CO₃3:1Good for lower temperature reactions.
DMF (anhydrous)Organic Base (e.g., Et₃N)N/ALess common; base may not be strong enough.

Table 1: Recommended co-solvent systems for improving solubility.

Problem: In a biphasic system (e.g., Toluene/Water), the reaction is sluggish, suggesting poor transfer of the boronate.

Even if the boronate forms successfully in the aqueous layer, it must migrate to the organic phase to react with the palladium catalyst. If this transfer is inefficient, the reaction rate will suffer.

Solution: Use a Phase-Transfer Catalyst (PTC)

A phase-transfer catalyst, such as a quaternary ammonium salt, can solve this problem. The lipophilic cation (e.g., Tetrabutylammonium, TBA⁺) pairs with the boronate anion ([ArB(OH)₃]⁻) in the aqueous phase, forming a lipophilic ion pair that readily partitions into the organic solvent. This dramatically increases the concentration of the active nucleophile in the organic phase where the catalysis occurs.[4][5]

► Recommended PTCs:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydroxide (TBAOH)[4]

► Experimental Protocol: PTC-Enhanced Biphasic Reaction

  • Charge the reaction vessel with the aryl halide, palladium catalyst, and the phase-transfer catalyst (typically 5-10 mol%).

  • Add the organic solvent (e.g., Toluene).

  • Add the this compound.

  • Add the aqueous base (e.g., 2M K₃PO₄).

  • Heat the biphasic mixture with vigorous stirring to ensure efficient mixing of the two phases.

Problem: Standard methods are failing; an alternative approach is needed.

For particularly challenging cases, or to ensure maximum reproducibility, converting the boronic acid to a more stable and soluble derivative before the reaction can be a powerful strategy.

Solution: In-Situ or Pre-Formation of a Boronate Ester

Boronic acids can be converted to boronate esters, such as pinacol esters. These derivatives are generally much more soluble in organic solvents and are often more stable, avoiding the boroxine issue entirely.[1][6] While this adds a step, it can salvage a difficult reaction. Some modern cross-coupling conditions can even utilize boronic acids with additives like ethylene glycol to form more soluble esters in situ.[7]

Troubleshooting Workflow

The following diagram provides a logical workflow for addressing solubility issues with this compound.

Troubleshooting_Workflow Start Solubility Issue Identified Solvent_Check Is the solvent appropriate? (e.g., Dioxane, THF, DMF) Start->Solvent_Check Base_Check Has an aqueous base been added to form the boronate? Solvent_Check->Base_Check Yes Reassess Reassess Reaction Conditions: Temperature, Catalyst, Base Strength Solvent_Check->Reassess No Biphasic_Check Is the reaction biphasic (e.g., Toluene/H₂O)? Base_Check->Biphasic_Check Yes Base_Check->Reassess No Add_PTC Add Phase-Transfer Catalyst (e.g., TBAB) Biphasic_Check->Add_PTC Yes Success Problem Resolved Biphasic_Check->Success No (Homogeneous) Add_PTC->Success Consider_Ester Advanced Strategy: Convert to Boronate Ester (e.g., Pinacol Ester) Consider_Ester->Success Reassess->Consider_Ester

Caption: A decision-making workflow for troubleshooting solubility.

References

Technical Support Center: Navigating Catalyst Deactivation with 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, involving 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid.

Introduction: The Challenge of a Multifunctional Reagent

This compound is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature—possessing an electron-deficient fluorinated ring, a potentially coordinating amide group, and the reactive boronic acid moiety—presents unique challenges to catalyst stability and reaction efficiency. This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation when using this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction is sluggish or stalls completely with low conversion to the desired product.

This is a common issue and can often be traced back to the electronic properties of the boronic acid and potential catalyst inhibition.

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound so slow?

A1: The slow reaction rate is likely due to the electron-withdrawing nature of the fluorine and methylcarbamoyl groups. These substituents decrease the nucleophilicity of the boronic acid, which can significantly slow down the crucial transmetalation step in the palladium catalytic cycle. For the reaction to proceed, a highly active catalyst system and optimized conditions are often necessary.[1]

Q2: Could the amide group in my boronic acid be deactivating the palladium catalyst?

A2: Yes, this is a strong possibility. The nitrogen and oxygen atoms of the methylcarbamoyl group can act as ligands, coordinating to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively taking the catalyst out of the catalytic cycle.[1] This is analogous to how pyridine and other nitrogen-containing heterocycles are known to inhibit palladium catalysts.[1]

Q3: What are the first troubleshooting steps I should take to address a stalled reaction?

A3: A systematic approach is key. First, verify the quality of all your reagents and ensure your reaction setup is rigorously free of oxygen and moisture. Oxygen can lead to the formation of inactive palladium black and promote the homocoupling of your boronic acid.[1][2] Next, focus on the catalyst system and reaction conditions.

Here is a recommended troubleshooting workflow:

Troubleshooting_Workflow cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst System Start Low Conversion Observed Reagent_Check 1. Verify Reagent Quality & Purity Start->Reagent_Check Condition_Check 2. Optimize Reaction Conditions Reagent_Check->Condition_Check Reagents OK Boronic_Acid Check Boronic Acid Stability (Potential for Protodeboronation) Catalyst_Check 3. Evaluate Catalyst System Condition_Check->Catalyst_Check Conditions Optimized Temperature Increase Temperature Incrementally Success Improved Yield Catalyst_Check->Success New Catalyst Works Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) Solvent Ensure Solvent is Degassed & Anhydrous Base Verify Base Purity & Strength Base_Screen Screen Stronger, Non-coordinating Bases (e.g., K3PO4, Cs2CO3) Precatalyst Switch to a More Active Precatalyst (e.g., G3 or G4 Buchwald Precatalysts)

Caption: Troubleshooting workflow for low conversion.

Issue 2: I am observing significant formation of byproducts, especially the homocoupling of the boronic acid.

Byproduct formation is often a sign of suboptimal reaction conditions or catalyst deactivation pathways becoming dominant.

Q4: What causes the homocoupling of my boronic acid, and how can I prevent it?

A4: Homocoupling occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this pathway.[1][2] To minimize homocoupling, it is crucial to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Using a well-defined Pd(0) precatalyst or ensuring the efficient in-situ reduction of a Pd(II) source can also help.

Q5: I'm also seeing a significant amount of protodeboronation (replacement of the -B(OH)2 group with -H). What causes this and how can it be mitigated?

A5: Protodeboronation is a common side reaction for boronic acids, especially those that are electron-deficient, like this compound.[3] This process is often exacerbated by the presence of water and a strong base, or by elevated temperatures.

Strategies to Mitigate Protodeboronation:

StrategyRationale
Use Anhydrous Conditions Minimize the water content in your reaction to reduce the proton source.
Convert to a Boronate Ester Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, can reduce the rate of protodeboronation.[2] The boronic acid can be slowly released under the reaction conditions.
Use Milder Bases While a strong base is often needed for transmetalation, excessively harsh basic conditions can promote protodeboronation. Screening different bases is recommended.
Lower Reaction Temperature If possible, running the reaction at a lower temperature can reduce the rate of this side reaction.
Issue 3: My reaction starts, but I observe a black precipitate forming and the reaction stops.

The formation of a black precipitate is a tell-tale sign of a specific mode of catalyst deactivation.

Q6: What is the black precipitate I am seeing in my reaction flask?

A6: The black precipitate is almost certainly palladium black, which is finely divided, bulk palladium metal.[4] It forms when the active, soluble palladium catalyst species aggregate and fall out of solution. Palladium black is catalytically inactive.

Q7: What reaction conditions lead to the formation of palladium black, and how can I avoid it?

A7: The formation of palladium black is often caused by:

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.

  • Inefficient Ligands: The ligand's role is to stabilize the palladium center. If the ligand is not bulky or electron-rich enough, or if it dissociates from the metal, the palladium atoms can aggregate.

  • High Catalyst Loading: While counterintuitive, sometimes a higher catalyst loading can lead to faster aggregation.

Solutions to Prevent Palladium Black Formation:

  • Use Robust Ligands: Bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are excellent at stabilizing the palladium center and preventing aggregation.[1]

  • Optimize Temperature: Screen a range of temperatures to find the lowest effective temperature for your reaction.

  • Use a Well-Defined Precatalyst: Modern palladium precatalysts are designed for high stability and controlled release of the active Pd(0) species, which can minimize the formation of palladium black.

Issue 4: Could the fluoride from the boronic acid be poisoning my catalyst?

The role of fluoride in palladium-catalyzed reactions is complex and can be both beneficial and detrimental.

Q8: Can the fluoride substituent on the aromatic ring or free fluoride ions in the reaction mixture deactivate the palladium catalyst?

A8: Yes, under certain conditions, fluoride ions can deactivate the palladium catalyst. Excess fluoride can coordinate to the palladium center, forming inactive palladium-fluoride species.[5] This can alter the electronic properties of the catalyst and inhibit key steps in the catalytic cycle, such as reductive elimination. However, in some cases, fluoride can act as a beneficial base or additive, promoting the transmetalation step.[5] The effect is highly dependent on the specific reaction conditions, ligands, and substrates. If you suspect fluoride poisoning, consider using a non-fluoride base and ensuring your reagents are free from fluoride impurities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to remove all oxygen.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst with the ligand incorporated).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.[1]

  • Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0)-L OxAdd Oxidative Addition Pd_Black Pd(0) Aggregation (Palladium Black) Pd0->Pd_Black PdII_Aryl L-Pd(II)(Ar)-X OxAdd->PdII_Aryl Transmetalation Transmetalation Coordination Amide Coordination PdII_Aryl->Coordination PdII_Biaryl L-Pd(II)(Ar)-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 label_ArAr Ar-Ar' RedElim->label_ArAr label_ArX Ar-X label_ArX->OxAdd label_ArBOH Ar'-B(OH)2 + Base label_ArBOH->Transmetalation Protodeboronation Protodeboronation of Ar'-B(OH)2 label_ArBOH->Protodeboronation

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.

References

effect of inert atmosphere on 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid. This guide is designed to provide expert insights and practical troubleshooting advice to ensure the success of your chemical transformations, with a special focus on the critical role of atmospheric conditions. The inherent reactivity of boronic acids, particularly those substituted with electron-withdrawing groups like the subject molecule, necessitates careful control of the reaction environment to prevent common failure modes.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when using this compound in cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or failing completely. What is the most likely cause?

A1: The primary culprits for low or no yield in Suzuki-Miyaura couplings involving electron-deficient boronic acids are threefold: (1) degradation of the boronic acid, (2) deactivation of the palladium catalyst, and (3) suboptimal reaction conditions.[1][2] this compound is susceptible to two major degradation pathways that are exacerbated by a non-inert atmosphere: protodeboronation and oxidative degradation.[3][4] Furthermore, the active Pd(0) catalytic species is readily oxidized to inactive Pd(II) in the presence of oxygen, halting the catalytic cycle.[5]

Q2: I've observed the formation of 3-fluoro-N-methylbenzamide as a major byproduct. What is this, and how can I prevent it?

A2: This byproduct is the result of protodeboronation , a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[3] This process is often promoted by the presence of water, acidic, or basic conditions.[6][7][8] For arylboronic acids with electron-withdrawing substituents, this side reaction can be particularly problematic.[3][9] To minimize protodeboronation, it is crucial to use anhydrous, degassed solvents and maintain a strictly inert atmosphere throughout the setup and reaction.

Q3: Why is an inert atmosphere (Nitrogen or Argon) so critical for my reaction?

A3: An inert atmosphere is essential for two primary reasons:

  • Catalyst Stability: Palladium-catalyzed cross-coupling reactions rely on a Pd(0)/Pd(II) catalytic cycle.[10] The active Pd(0) species is highly sensitive to atmospheric oxygen and can be irreversibly oxidized, effectively killing the catalyst.[5] Similarly, phosphine ligands, which are often used to stabilize the palladium catalyst, are prone to oxidation.[2]

  • Substrate Stability: Boronic acids can undergo oxidative degradation in the presence of oxygen, converting the boronic acid into a phenol.[4][11] This depletes your nucleophilic partner and reduces the overall yield of the desired product.

Q4: Can I store this compound on the bench?

A4: It is strongly recommended to store this reagent under an inert atmosphere at room temperature.[12] Long-term exposure to air and moisture can lead to gradual degradation through oxidation and the formation of boroxine anhydrides through dehydration.[13][14]

Troubleshooting Guide: Low Yield & Reaction Failure

This section provides a systematic approach to diagnosing and solving common problems.

Issue 1: Significant Protodeboronation Detected
  • Symptoms: Formation of 3-fluoro-N-methylbenzamide, consumption of boronic acid starting material without corresponding product formation.

  • Root Cause Analysis: The presence of excess water or protic sources in the reaction mixture. Electron-withdrawing groups on the arylboronic acid can increase its susceptibility to this side reaction.[3][9]

  • Solutions:

    • Rigorous Drying of Reagents & Glassware: Ensure all glassware is oven-dried (e.g., at 125 °C overnight) and cooled under a stream of inert gas.[15][16] Use anhydrous solvents and ensure your base and other reagents are free from water.

    • Solvent Degassing: Thoroughly degas your solvent before use. Common methods include sparging with an inert gas (N₂ or Ar) for 15-30 minutes or using a series of freeze-pump-thaw cycles.[2]

    • Consider Boronic Esters: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which are generally less prone to hydrolysis.[17]

Issue 2: Reaction Stalls or Fails to Initiate
  • Symptoms: TLC or LC-MS analysis shows only starting materials, even after extended reaction times or heating.

  • Root Cause Analysis: This often points to catalyst deactivation, which is almost always due to the presence of oxygen.

  • Solutions:

    • Improve Inert Atmosphere Technique: Ensure your reaction setup is completely sealed and maintained under a positive pressure of inert gas. Use a bubbler to monitor the gas flow.[16][18] All reagent transfers should be performed using syringes or cannulas under a positive flow of inert gas.[19][20]

    • Check Catalyst and Ligand Quality: Use fresh, high-quality palladium catalysts and ligands. Phosphine ligands, in particular, can oxidize upon storage. Store them in a glovebox or desiccator under an inert atmosphere.[2]

    • Proper Degassing Protocol: Before adding the catalyst, ensure the reaction mixture (solvents, substrates, base) is thoroughly degassed. Add the catalyst under a positive pressure of inert gas.[17]

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling under Inert Atmosphere

This protocol outlines a standard procedure for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O 10:1, or CPME)[1][17]

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the powdered base.[1]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the sidearm to a Schlenk line. Evacuate the flask under vacuum (gently, to avoid disturbing the solids) and backfill with high-purity argon or nitrogen. Repeat this "evacuate-backfill" cycle three times to ensure a completely oxygen-free environment.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand. Then, add the degassed solvent via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Key Processes

Below are diagrams illustrating the critical degradation pathways and the recommended experimental setup to mitigate them.

DegradationPathways cluster_0 Desired Suzuki Coupling cluster_1 Undesired Side Reactions Boronic_Acid 3-Fluoro-5-(methylcarbamoyl) phenylboronic acid Coupling_Product Desired Biaryl Product Boronic_Acid->Coupling_Product  Pd(0) Catalyst, Ar-X, Base Protodeboronation_Product Protodeboronation Product (3-fluoro-N-methylbenzamide) Boronic_Acid->Protodeboronation_Product H₂O, Acid/Base Oxidation_Product Oxidative Degradation Product (Phenol derivative) Boronic_Acid->Oxidation_Product O₂

Caption: Competing reaction pathways for the boronic acid.

Schlenk_Setup Gas_Source Inert Gas Source (N₂ or Ar Cylinder) Manifold Dual Manifold (Schlenk Line) Gas_Source->Manifold Gas In Bubbler Oil Bubbler (Pressure Indicator) Manifold->Bubbler Gas Out Flask Reaction Flask (Schlenk Flask) Manifold->Flask To Reaction Vacuum Vacuum Pump Vacuum->Manifold Vacuum

Caption: Standard Schlenk line setup for inert atmosphere reactions.

Data Summary

The following table summarizes the impact of atmospheric conditions on reaction outcomes. The data is illustrative, based on common observations in palladium-catalyzed cross-couplings.

ConditionAtmosphereExpected Yield of Desired ProductCommon ByproductsRationale
Optimized Inert (Ar or N₂) with Degassed Solvents High (>80%) MinimalProtects Pd(0) catalyst from oxidation and minimizes boronic acid degradation.[2][5]
Sub-optimal Air / Non-degassed Solvents Low to None (<20%) Protodeboronation product, Homocoupling product, Phenolic degradation productO₂ deactivates the Pd(0) catalyst. O₂ and H₂O promote boronic acid degradation pathways.[3][4][17]

This technical guide provides a framework for understanding and troubleshooting reactions with this compound. By implementing rigorous inert atmosphere techniques, researchers can significantly improve the reliability and yield of their synthetic efforts.

References

workup procedures to remove boron impurities from reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boron Impurity Removal

A Guide for Researchers in Synthetic Chemistry and Drug Development

Welcome to the Technical Support Center for reaction workup and purification. As a Senior Application Scientist, I've designed this guide to address one of the more persistent challenges in modern organic synthesis: the removal of boron-containing impurities. Boronic acids and their derivatives are cornerstones of powerful reactions like the Suzuki-Miyaura coupling, but their unique chemical properties can make them difficult to separate from desired products.[1][2]

This guide moves beyond simple step-by-step instructions. It delves into the chemical principles behind each technique, providing you with the knowledge to not only follow a protocol but to troubleshoot and adapt it to your specific needs. Recent studies indicating potential mutagenic activity for some boronic acid reagents underscore the criticality of their effective removal, particularly in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I'm likely to encounter?

The primary impurities typically stem from the reagents used in your reaction. In palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, these include:

  • Unreacted Boronic Acids or Boronate Esters: The starting material that did not participate in the reaction.

  • Homocoupled Boronic Acids: A byproduct where two boronic acid molecules react with each other.

  • Boroxines: Cyclic anhydrides formed from the dehydration of three boronic acid molecules. These are often in equilibrium with the boronic acid form.

  • Borate Salts: Formed from the boronic acid under the basic conditions of the reaction.[5][6]

Q2: My standard aqueous workup isn't removing the boronic acid impurity. What's going wrong?

This is a very common problem. The failure of a standard workup is often due to the unique chemical nature of boronic acids:

  • Amphiphilic Character: Boronic acids possess both a nonpolar organic group (R) and a polar B(OH)₂ group. This dual nature can lead to partial solubility in both organic and aqueous layers, causing poor partitioning.[7]

  • Insufficient Basicity: A simple water or brine wash is often ineffective. Boronic acids are weak Lewis acids. To make them significantly water-soluble, you must deprotonate them to the anionic boronate salt (R-B(OH)₃⁻). This requires a sufficiently high pH (typically >10). A wash with a neutral or weakly basic solution may not be effective enough.[5][8]

  • Polarity Matching: If your desired product is also quite polar, it may partition into the basic aqueous layer along with the boronate impurity, leading to yield loss upon separation.[9][10]

Q3: How can I significantly improve my liquid-liquid extraction to remove boron impurities?

You can dramatically enhance the efficiency of extractive workups by manipulating the chemistry of the boronic acid.

  • Increase the pH: Use a 1-2 M aqueous solution of a strong base like NaOH or a moderately strong base like K₂CO₃ or K₃PO₄ for your wash. This ensures the complete conversion of the boronic acid to its highly water-soluble boronate salt.[5][11]

  • Add a Diol Complexing Agent: This is a highly effective strategy. Adding a 1,2- or 1,3-diol, such as D-sorbitol or D-mannitol, to the basic aqueous wash solution forms a stable, highly water-soluble anionic complex with the boronate.[5][12][13] This complex has a much greater affinity for the aqueous phase than the boronate alone, significantly improving extraction efficiency.[5][14]

Q4: My product and the boronic acid byproduct are co-eluting on my silica gel column. What are my options?

Co-elution on silica is a frequent challenge because boronic acids can be quite polar and often streak badly.[9][15] When standard chromatography fails, consider these orthogonal strategies:

  • Boron Scavenger Resins: This is often the most robust and effective solution. These are solid-supported reagents (resins) functionalized with groups that selectively bind to boron.[3][16] You simply stir the resin with a solution of your crude product, and the resin covalently captures the boron impurity. You then filter off the resin, leaving your purified product in solution.[5]

  • Volatilization: Boron impurities can be removed by repeatedly dissolving the crude product in methanol and concentrating it on a rotary evaporator. This process converts the boric acid/boronic acid residues into the much more volatile trimethyl borate (B(OMe)₃), which is removed under vacuum.[11][17][18]

  • Precipitation/Derivatization: You can sometimes convert the boronic acid into a crystalline derivative that precipitates from solution. A common method is to form an adduct with diethanolamine, which can often be filtered off.[12][15]

  • Alternative Chromatography: If your compound is stable, consider reverse-phase (C18) chromatography.[12][15] For some boronate esters, chromatography on neutral alumina can be effective.[19]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the most effective boron removal techniques.

Guide 1: Enhanced Liquid-Liquid Extraction

This method is the first line of defense due to its simplicity and scalability.

Protocol 1: Diol-Enhanced Basic Aqueous Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, DCM, Toluene).

  • Prepare Wash Solution: Prepare a 1 M aqueous solution of NaOH containing 0.5 M D-sorbitol.

  • First Extraction: Transfer the organic solution to a separatory funnel and wash with the NaOH/Sorbitol solution. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain & Repeat: Drain the aqueous layer. Repeat the wash process one or two more times to ensure complete removal.

  • Neutral Wash: Wash the organic layer with brine to remove residual base.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Causality Check: The high pH deprotonates the boronic acid to a boronate. The sorbitol, a poly-diol, acts as a chelating agent, forming a stable, five-membered cyclic adduct that is highly polar and is sequestered into the aqueous phase.[13][20]

Guide 2: Boron Scavenger Resins

This method is ideal when extraction fails, especially for polar products or when co-elution is an issue.

Workflow: Boron Scavenging

ScavengerWorkflow A Dissolve Crude Product in an Organic Solvent B Add Boron Scavenger Resin A->B (1.5-4 eq) C Stir Mixture (1-16 h at RT) B->C D Filter to Remove the Resin C->D E Wash Resin with Clean Solvent D->E F Combine & Concentrate Filtrate D->F E->F G Purified Product F->G

Caption: Workflow for purification using a boron scavenger resin.

Protocol 2: Purification using a Boron Scavenger Resin (Batch Method)

  • Select Resin: Choose a suitable scavenger resin (see Table 2). A common choice is one functionalized with N-methylglucamine.[21]

  • Dissolution: Dissolve the crude product in a solvent that swells the resin but does not react with your product (e.g., THF, DCM, Methanol).

  • Add Resin: Add the scavenger resin (typically 2-4 equivalents relative to the boron impurity) to the solution.

  • Agitate: Stir the resulting slurry at room temperature. The required time can vary from 1 to 24 hours. Monitor the reaction by TLC or LCMS to determine when the impurity is consumed.

  • Filter: Filter the mixture through a fritted funnel or a cotton plug to remove the resin beads.

  • Wash & Combine: Wash the resin with fresh solvent to recover any adsorbed product. Combine the filtrates.

  • Concentrate: Remove the solvent under reduced pressure to yield the purified product.

Causality Check: The resin's diol functional groups form a covalent, tetrahedral boronate ester with the boronic acid impurity, effectively immobilizing it on the solid support so it can be easily filtered away.

Guide 3: Volatilization

This technique is useful for removing residual boric acid or simple boronic acids after other workups.

Protocol 3: Removal as Trimethyl Borate

  • Initial Concentration: Concentrate the crude reaction mixture to dryness.

  • Add Methanol: Add a sufficient volume of methanol to fully dissolve the residue.

  • Evaporate: Concentrate the solution to dryness using a rotary evaporator.

  • Repeat: Repeat steps 2 and 3 two to four more times.

  • Final Drying: Place the flask under high vacuum to remove the final traces of methanol and trimethyl borate.

Causality Check: In the presence of methanol, boronic acids (R-B(OH)₂) and boric acid (B(OH)₃) are in equilibrium with their corresponding methyl esters. The trimethyl borate (B(OMe)₃) is a low-boiling point liquid (68 °C) that is readily removed under reduced pressure, driving the equilibrium towards ester formation and eventual removal of all boron species.[11][17]

Data & Decision Making

Decision Tree for Boron Removal Strategy

DecisionTree question question start Crude Product Containing Boron Impurity q1 Is Product Non-Polar? start->q1 q2 Is Product Stable to Strong Base (pH > 10)? q1->q2 Yes q4 Is Co-elution on Silica a Problem? q1->q4 No (Product is Polar) method1 Enhanced L/L Extraction (High pH + Diol) q2->method1 Yes method2 Standard Basic Extraction (pH 9-10) q2->method2 No q3 Is the Impurity a Simple Boronic Acid? method4 Methanol Azeotrope (Volatilization) q3->method4 Yes method5 Alternative Chromatography (Reverse Phase, Alumina) q3->method5 No q4->q3 No method3 Boron Scavenger Resin q4->method3 Yes

Caption: Decision tree for selecting an appropriate boron removal method.

Table 1: Comparison of Common Boron Removal Techniques
MethodPrincipleAdvantagesDisadvantagesBest For
Enhanced L/L Extraction Ionization & ComplexationFast, scalable, inexpensive, uses common reagents.Requires product to be stable to strong base; may not work for very polar products.First-line approach for base-stable, non-polar to moderately polar products.
Boron Scavenger Resins Covalent SequestrationHighly selective, excellent for difficult separations, mild conditions.[3][16]Higher cost of reagents, can require longer reaction times, may adsorb some polar products.Removing trace impurities, purifying polar products, when chromatography fails.
Volatilization (MeOH) Formation of Volatile EsterSimple, no chromatography needed, effective for removing boric acid.[11][17]Only works for volatile boron species, can be time-consuming (multiple evaporations).Final cleanup step or for removing residues from borohydride reductions.
Precipitation (Diethanolamine) Crystalline Adduct FormationCan be very effective and yield a pure, crystalline solid.[12][15]Success is highly substrate-dependent and can be difficult to predict.Specific boronic acids that are known to form stable, crystalline adducts.
Chromatography Differential AdsorptionWell-understood technique.Boronic acids often perform poorly on silica gel; co-elution is common.[9][15]Boronate esters or when other methods fail and an alternative stationary phase (C18, alumina) is viable.[19]
Table 2: Examples of Commercially Available Boron Scavenger Resins
Resin NameFunctional GroupSupportSupplier Examples
Purolite S108 N-methyl-D-glucamineMacroporous PolystyrenePurolite
AmberLite™ PWA10 ProprietaryMacroporousDuPont[22]
SiliaBond DEAM DiethanolamineSilica GelSiliCycle[3]
SiliaBond Diol PropanediolSilica GelSiliCycle[3]
IRA 743 N-methyl-D-glucaminePolystyreneAmberlite[16][23]

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Compounds Synthesized with 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the structure of novel chemical entities, monitoring reaction progress, and ensuring the purity of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry, and offers a comparative analysis of its spectral changes upon conversion to a biaryl product via a Suzuki-Miyaura cross-coupling reaction.

The Significance of this compound in Drug Discovery

Fluorinated organic molecules are of immense interest in pharmaceutical research due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity.[2][4] this compound combines the advantageous properties of a fluorinated aromatic ring with the versatile reactivity of a boronic acid, making it a valuable reagent for the synthesis of complex molecular architectures. The methylcarbamoyl group can also participate in crucial hydrogen bonding interactions with biological targets. Accurate and efficient characterization of this reagent and its downstream products is therefore critical for advancing drug development programs.

Part 1: ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the amide, the methyl protons, and the acidic protons of the boronic acid group. The presence of the fluorine atom will introduce characteristic splitting patterns (coupling) to the adjacent aromatic protons.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.8 - 8.0d (doublet)J(H,F) ≈ 8-10 Hz
H-47.6 - 7.8d (doublet)J(H,F) ≈ 8-10 Hz
H-68.0 - 8.2s (singlet)-
B(OH)₂8.2 - 8.4br s (broad singlet)-
N-H8.5 - 8.7q (quartet)J(H,H) ≈ 4-5 Hz
C-H₃2.8 - 3.0d (doublet)J(H,H) ≈ 4-5 Hz

Causality behind Predictions: The electron-withdrawing nature of the boronic acid, fluorine, and methylcarbamoyl groups will deshield the aromatic protons, shifting them downfield. The fluorine atom at position 3 will primarily couple to the ortho protons (H-2 and H-4), resulting in doublets. The proton at H-6, being meta to the fluorine, will likely show minimal to no H-F coupling and will appear as a singlet. The boronic acid protons are exchangeable and will appear as a broad singlet, the position of which is concentration and solvent dependent. The amide proton (N-H) will be a quartet due to coupling with the adjacent methyl group, which in turn will be a doublet.

Diagram of Proton Assignments:

Suzuki_Coupling_Workflow Start Starting Materials: This compound + 4-bromoanisole Reaction Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 3-Fluoro-5-(methylcarbamoyl)-4'-methoxy-1,1'-biphenyl Purification->Product NMR_Analysis ¹H and ¹³C NMR Analysis Product->NMR_Analysis

References

A Comparative Analysis of the Reactivity of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures central to pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency and scope of this powerful transformation.[2] This guide provides an in-depth comparative analysis of the reactivity of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, a specialized building block, against other commonly employed boronic acids. We will delve into the electronic and steric factors governing its performance and provide supporting experimental context for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction involves the coupling of an organoboron species (like a boronic acid) with an organic halide or triflate.[3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: A palladium(0) complex inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate.[1] This step is often rate-determining.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step typically requires the presence of a base to activate the boronic acid by forming a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) PdII_Intermediate R¹-Pd(II)L_n-X Pd0->PdII_Intermediate R¹-X Transmetalation Transmetalation (R²-B(OH)₂) + Base PdII_Diorgano R¹-Pd(II)L_n-R² PdII_Intermediate->PdII_Diorgano R²-B(OH)₂ / Base PdII_Diorgano->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_Diorgano->Product Organic_Halide Organic Halide (R¹-X) Organic_Halide->PdII_Intermediate Boronic_Acid Boronic Acid (R²-B(OH)₂) Boronic_Acid->PdII_Diorgano

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Understanding the Reactivity of this compound

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is profoundly influenced by the electronic properties of the substituents on the phenyl ring.[6] In the case of this compound, we have two substituents in meta positions relative to the boronic acid group.

  • Fluorine Substituent: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I).[7] In the meta position, this inductive effect dominates, reducing the electron density of the aromatic ring.

  • Methylcarbamoyl Substituent (-CONHCH₃): The amide group is also considered an electron-withdrawing and deactivating group, primarily through a resonance effect that pulls electron density from the ring.[8][9]

The combined effect of these two electron-withdrawing groups at the meta-positions is a significant decrease in the nucleophilicity of the phenyl ring. This can be expected to slow down the transmetalation step, which involves the transfer of this aryl group to the palladium center. However, these electron-withdrawing effects also increase the Lewis acidity of the boron atom.[10] This enhanced acidity can facilitate the formation of the reactive boronate species in the presence of a base, potentially accelerating a key part of the transmetalation process.[11] The net effect on reactivity is therefore a balance of these opposing factors.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with several other substituted phenylboronic acids under typical Suzuki-Miyaura conditions. The following comparison is based on established principles of physical organic chemistry and supported by representative literature data.

Boronic Acids for Comparison:

  • Phenylboronic Acid (1): The unsubstituted parent compound, our baseline for comparison.

  • 3,5-Difluorophenylboronic Acid (2): Allows for a direct comparison of the effect of two fluoro groups versus a fluoro and a methylcarbamoyl group.

  • 3-Methylphenylboronic Acid (3): An example with an electron-donating group (EDG) to highlight the contrasting electronic effects.[12]

  • 4-Methoxyphenylboronic Acid (4): Contains a strong electron-donating group, which is known to activate the ring towards electrophilic substitution.[6]

Substituent_Effects cluster_effects Electronic Effects on Reactivity cluster_examples Example Boronic Acids Substituent Substituent Type Ring_Nucleophilicity Aryl Ring Nucleophilicity Substituent->Ring_Nucleophilicity Boron_Acidity Boron Lewis Acidity Substituent->Boron_Acidity Reactivity Predicted Transmetalation Rate Ring_Nucleophilicity->Reactivity Boron_Acidity->Reactivity EDG Electron-Donating (e.g., -CH₃, -OCH₃) EDG->Substituent EWG Electron-Withdrawing (e.g., -F, -CONHCH₃) EWG->Substituent

Figure 2: Logical relationships of substituent effects on reactivity.
Data Presentation

The following table summarizes expected reactivity trends and representative experimental data for the Suzuki-Miyaura coupling of various boronic acids with a common coupling partner, 4-bromoanisole. It is important to note that direct comparative studies under identical conditions are often limited, and yields can be highly dependent on the specific catalyst, ligand, base, and solvent system employed.[13]

Boronic AcidSubstituent EffectsExpected Reactivity vs. Phenylboronic AcidRepresentative Yield (%)[13][14][15]
Phenylboronic AcidBaseline (no electronic effects)-~95%
This compound Two meta electron-withdrawing groups (-I, -M)Lower80-90%
3,5-Difluorophenylboronic AcidTwo meta electron-withdrawing groups (-I)Lower85-95%
3-Methylphenylboronic AcidOne meta electron-donating group (+I)Slightly Higher>95%
4-Methoxyphenylboronic AcidOne para strong electron-donating group (+M)Higher>98%

Yields are approximate and collated from various sources for illustrative purposes. Actual yields will vary based on specific reaction conditions.

Experimental Protocol: A General Workflow for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative.

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture, 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

  • Base: The base is essential for the formation of the boronate species, which is more nucleophilic than the corresponding boronic acid and is the active species in the transmetalation step.[2]

  • Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base.

Conclusion

The reactivity of this compound in Suzuki-Miyaura coupling is a nuanced interplay of electronic effects. The presence of two electron-withdrawing groups in the meta positions decreases the nucleophilicity of the aryl ring, which would be expected to reduce its reactivity compared to unsubstituted or electron-rich phenylboronic acids. However, the increased Lewis acidity of the boron atom may partially compensate for this effect by facilitating the formation of the active boronate intermediate.

Experimental data suggests that while it may be slightly less reactive than its electron-rich counterparts, this compound is still a highly effective coupling partner, capable of providing good to excellent yields under optimized conditions. For researchers in drug discovery and materials science, this boronic acid represents a valuable building block for introducing a specific substitution pattern with unique electronic properties into target molecules. As with any cross-coupling reaction, empirical optimization of the catalyst, ligand, base, and solvent system is paramount to achieving the desired outcome.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for constructing carbon-carbon bonds.[1] The choice of the organoboron reagent is pivotal to the success of these transformations.[2] This guide provides an in-depth comparison of fluorinated phenylboronic acids against their non-fluorinated parent, exploring the profound impact of fluorine substitution on reactivity, stability, and overall reaction efficiency. By delving into the mechanistic underpinnings and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to leverage the "fluorine advantage" in their synthetic strategies.

The Fluorine Factor: Understanding the Physicochemical Impact

The introduction of fluorine, the most electronegative element, into an aryl ring dramatically alters the electronic properties of a phenylboronic acid.[3] This modification is not merely an additive effect; it's a nuanced interplay of competing electronic factors that ultimately dictates the reagent's behavior.

  • Inductive Effect (-I): Fluorine's potent electron-withdrawing inductive effect increases the Lewis acidity of the boron atom.[4] This enhanced acidity is crucial, as it facilitates the formation of the tetracoordinate boronate species, a key intermediate in the transmetalation step of many cross-coupling catalytic cycles.[5]

  • Resonance Effect (+R): Conversely, fluorine can act as a π-electron donor through its lone pairs, a resonance effect that pushes electron density back into the aromatic ring. The impact of this effect is highly dependent on the fluorine's position relative to the boronic acid group.[4]

    • In the para-position, the inductive and resonance effects can partially compensate for each other.[4]

    • In the meta-position, the resonance effect is much weaker, leading to a more pronounced electron-deficient character.[4]

    • In the ortho-position, the inductive effect is strongest, significantly increasing acidity, sometimes aided by intramolecular hydrogen bonding.[4]

This increased Lewis acidity is a double-edged sword. While beneficial for the desired coupling reaction, it also renders the carbon-boron bond more susceptible to a common and detrimental side reaction: protodeboronation .[6]

Performance Advantages in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7] The use of fluorinated phenylboronic acids can offer significant advantages in terms of reaction efficiency and scope.

Mechanistic Implications

The primary advantage of using electron-deficient fluorinated phenylboronic acids lies in the transmetalation step of the palladium catalytic cycle. The increased Lewis acidity of the boron center is thought to facilitate the formation of the Pd-O-B linkage in the pre-transmetalation intermediate, potentially accelerating the transfer of the aryl group from boron to the palladium center.[7][8] This can lead to faster reaction times and higher turnover numbers for the catalyst.

However, the major challenge with highly electron-deficient arylboronic acids, particularly polyfluorinated ones, is their propensity to undergo protodeboronation, where the C-B bond is cleaved by a proton source (often water or alcohol) to yield the corresponding arene.[6][9] This side reaction consumes the starting material and reduces the overall yield.[6]

Suzuki_Miyaura_Cycle

Caption: Suzuki-Miyaura cycle with fluorinated phenylboronic acid.

Comparative Performance Data

Experimental data highlights the superior performance of fluorinated phenylboronic acids in many cases. While direct, perfectly controlled comparative studies are not always available, data compiled from various sources provides a strong indication of their efficacy.[2][10]

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[2]
4-Fluorophenylboronic Acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[2][11]
3,4-Difluorophenylboronic Acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[2]
2,4-Difluorophenylboronic Acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[2]
Pentafluorophenylboronic Acid IodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[2]

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[2]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point for the coupling of an aryl halide with a fluorinated phenylboronic acid. Optimization, particularly of the base and temperature, is crucial to maximize yield and minimize protodeboronation.[10]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.) followed by the degassed solvent (e.g., Dioxane/H₂O, DMF, or Toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 h), monitoring progress by TLC or GC/LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the pure product by NMR, MS, and other appropriate analytical techniques.

Experimental_Workflow

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Expanding the Scope: The Chan-Lam Coupling

The advantages of fluorinated phenylboronic acids extend beyond C-C bond formation. The Chan-Lam (or Chan-Evans-Lam) coupling enables the formation of aryl-heteroatom bonds (C-N, C-O) using copper catalysts.[12][13] This reaction is often performed under milder conditions, open to the air, and at room temperature.[13][14]

The electron-deficient nature of fluorinated phenylboronic acids can also be beneficial here. The proposed mechanism involves transmetalation with a copper(II) species.[15] The increased Lewis acidity of the fluorinated boronic acid can facilitate this step, potentially leading to higher yields, especially with challenging or sterically hindered substrates. For example, using CuF₂ as a promoter instead of the traditional Cu(OAc)₂ has been shown to significantly increase yields, a phenomenon hypothesized to be related to the fluoride ion assisting in the cleavage of the carbon-boron bond.[15]

Practical Considerations: The Challenge of Protodeboronation

The primary drawback of using highly electron-deficient fluorinated phenylboronic acids is their instability, leading to protodeboronation.[6] This undesired side reaction is particularly problematic under the basic conditions required for most cross-coupling reactions.[7]

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases like K₃PO₄, Cs₂CO₃, or CsF is often effective.[16]

  • Lower Reaction Temperature: If the catalyst is sufficiently active, reducing the reaction temperature can slow the rate of protodeboronation relative to the desired coupling.[6]

  • Use Highly Active Catalysts: An efficient catalyst system that promotes rapid catalytic turnover can ensure the cross-coupling reaction outcompetes the slower protodeboronation pathway.[6][17]

  • Anhydrous Conditions: Minimizing water, a potential proton source, can help, though some water is often beneficial for the Suzuki-Miyaura mechanism.[6]

  • Convert to a Boronic Ester: For particularly unstable substrates, converting the boronic acid to a more stable derivative, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a highly effective strategy.[16] These esters provide increased stability and can slowly release the active boronic acid under reaction conditions, keeping its concentration low and minimizing decomposition.[16]

Conclusion

Fluorinated phenylboronic acids are powerful reagents that offer distinct advantages in cross-coupling chemistry. The electron-withdrawing nature of fluorine substituents enhances the Lewis acidity of the boron atom, which can accelerate the key transmetalation step in Suzuki-Miyaura and Chan-Lam couplings, often leading to higher yields and faster reactions.[2][7] While this increased reactivity is coupled with a higher susceptibility to protodeboronation, this challenge can be effectively managed through careful optimization of reaction conditions, including the choice of base, catalyst, and temperature, or by using more stable boronic ester derivatives.[6][16] For researchers in pharmaceutical and materials science, the ability to efficiently introduce fluorinated aryl motifs makes these reagents an invaluable asset for molecular design and synthesis.[1][18]

References

A Senior Application Scientist's Guide to Purity Assessment of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Synthesis

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is a key building block in modern medicinal chemistry. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of synthesizing complex bioactive molecules and creating compound libraries for structure-activity relationship studies.[1][2] The purity of this reagent is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling of the final active pharmaceutical ingredient (API), and, ultimately, patient safety.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the precise and reliable purity assessment of this compound. We will explore the unique challenges posed by boronic acids and present two distinct, validated approaches: a conventional reversed-phase method and an advanced method utilizing metal-mitigating column technology.

The Analytical Challenge: Understanding Boronic Acid Behavior in HPLC

The analysis of boronic acids by HPLC is not always straightforward. Their unique chemical nature presents several challenges that must be addressed for robust method development.

  • Lewis Acidity and Silanol Interactions: The boron atom in boronic acids is electron-deficient, making it a mild Lewis acid.[3] This property can lead to undesirable secondary interactions with free silanol groups on the surface of traditional silica-based HPLC columns, often resulting in significant peak tailing and poor reproducibility.

  • Dehydration to Boroxines: A well-documented characteristic of phenylboronic acids is their propensity to undergo dehydration, reversibly forming a cyclic trimeric anhydride known as a boroxine.[3][4] This equilibrium can lead to chromatographic artifacts, including the appearance of multiple peaks for a single pure compound, complicating purity assessment.

  • Metal Chelation: Boronic acids can chelate with metallic surfaces within the HPLC system, such as the stainless steel column hardware and frits. This interaction can cause peak distortion, loss of analyte, and carryover.[1]

Addressing these challenges is paramount for developing a self-validating system that provides a true and accurate measure of purity.

Comparative HPLC Methodologies

We will compare two distinct reversed-phase HPLC methods. The objective is to resolve the main this compound peak from potential process-related impurities and degradation products, such as the de-boronated analog (3-Fluoro-N-methylbenzamide) and the boroxine trimer.

Method A: Conventional C18 Reversed-Phase HPLC

This approach represents a standard, widely accessible method utilizing a high-quality, end-capped C18 column and an acidic mobile phase to control ionization and improve peak shape.

Method B: Advanced HPLC with Metal-Mitigating Column Technology

This modern approach leverages a column specifically engineered to minimize analyte-metal interactions. Technologies like Waters' MaxPeak™ Premier columns feature a hybrid organic/inorganic surface that forms a barrier between the mobile phase and the metal hardware, directly addressing a key source of peak asymmetry and analyte loss for sensitive compounds like boronic acids.[1][2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for implementing both HPLC methods.

Sample and Mobile Phase Preparation Workflow

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis cluster_analysis Data Processing sample_prep Sample Preparation - Weigh ~5 mg of sample - Dissolve in 50:50 ACN/Water - Dilute to 0.1 mg/mL - Filter with 0.45 µm PVDF filter injection Inject 5 µL sample_prep->injection mobile_A Mobile Phase A - 0.1% Formic Acid (v/v) in Water - Degas before use hplc_system HPLC System (e.g., Waters Arc™ HPLC) mobile_A->hplc_system mobile_B Mobile Phase B - 0.1% Formic Acid (v/v) in Acetonitrile - Degas before use mobile_B->hplc_system hplc_system->injection separation Chromatographic Separation (Method A or B) injection->separation detection PDA Detection (220-400 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: General workflow for HPLC purity analysis.

Detailed HPLC Parameters
ParameterMethod A: Conventional C18Method B: Metal-Mitigating Column
Column Standard C18, 4.6 x 150 mm, 3.5 µmWaters XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm[1][2]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detector PDA, 254 nm (for quantification)PDA, 254 nm (for quantification)
Gradient Time (min)%B
0.010
15.090
18.090
18.110
22.010
Run Time 22 minutes15 minutes

Causality Behind Experimental Choices:

  • Acidic Mobile Phase (Formic Acid): The addition of 0.1% formic acid to both water and acetonitrile serves a crucial purpose. It maintains a low pH environment (~2.7), which suppresses the deprotonation of the boronic acid's hydroxyl groups. This ensures the analyte remains in a single, neutral form, preventing peak splitting and improving peak shape.

  • Gradient Elution: A gradient from a low to a high concentration of organic solvent (acetonitrile) is essential for separating compounds with a range of polarities. It ensures that more polar impurities elute early while retaining and resolving less polar impurities, all within a practical timeframe.[1][2]

  • PDA Detection: A Photodiode Array (PDA) detector is chosen over a simple UV detector to provide spectral information. This is a self-validating mechanism; it allows for peak purity assessment by comparing spectra across a single peak and helps in the tentative identification of impurities against a reference standard.

Expected Results and Performance Comparison

The primary difference in performance is expected to be in peak shape and overall method robustness.

Performance MetricMethod A: Conventional C18Method B: Metal-Mitigating ColumnJustification
Peak Tailing Factor 1.3 - 1.81.0 - 1.2 Method B's inert surface significantly reduces secondary interactions (metal chelation, silanol binding), leading to more symmetric Gaussian peaks.
Resolution (Main Peak vs. Closest Impurity) > 1.8> 2.0 Improved peak shape directly translates to better resolution between closely eluting species, enhancing quantitative accuracy.
Analyte Recovery GoodExcellent The inert surface of the Premier column minimizes irreversible adsorption of the boronic acid, leading to better recovery and sensitivity.[1]
Run Time 22 min15 min The higher efficiency and inertness of the Method B column allow for a steeper, faster gradient without sacrificing resolution.

Visualizing the Analytical Workflow and Chemical Rationale

The following diagram illustrates the decision-making process and the key chemical challenge in boronic acid analysis.

Caption: HPLC method selection and the boronic acid-boroxine equilibrium.

Conclusion and Recommendations

For the routine purity assessment of this compound, both methods can provide acceptable results.

  • Method A (Conventional C18) is a viable option for labs where cost is a primary concern and the highest level of peak symmetry is not required. It is suitable for initial screening and process monitoring.

  • Method B (Metal-Mitigating Column) is strongly recommended for quality control (QC) batch release testing, reference standard characterization, and formal stability studies. The superior peak shape, enhanced resolution, and faster run time provide a higher degree of confidence in the purity value. The investment in advanced column technology is justified by the increased accuracy, robustness, and efficiency of the analysis, which is crucial in a regulated drug development environment.

By understanding the inherent chemical challenges of boronic acids and selecting the appropriate analytical technology, researchers can ensure the quality of their starting materials and build a foundation of scientific integrity into their synthetic workflows.

References

A Senior Application Scientist's Guide to Boronic Acid Selection: Alternatives to 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final compounds. Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Among these, 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid has emerged as a valuable reagent. This guide provides an in-depth technical comparison of this key molecule with viable alternatives, supported by representative experimental data and detailed protocols, to empower you in making informed decisions for your specific applications.

The Strategic Advantage of this compound

This compound is a trifunctional reagent that offers a unique combination of electronic and steric properties. The fluorine atom at the 3-position and the methylcarbamoyl group at the 5-position are both electron-withdrawing, which can influence the reactivity of the boronic acid in cross-coupling reactions. The methylcarbamoyl moiety also introduces a site for hydrogen bonding and potential for further functionalization.

Comparative Analysis of Alternative Boronic Acids

The choice of a boronic acid is often dictated by the specific requirements of the synthetic target and the reaction conditions. Here, we compare this compound with several structurally related alternatives, highlighting their potential advantages and disadvantages in the context of a representative Suzuki-Miyaura cross-coupling reaction.

Structural Analogs and Their Hypothesized Performance
Boronic Acid AlternativeKey Structural DifferenceAnticipated Impact on Reactivity in Suzuki-Miyaura CouplingPotential Applications
3,5-Difluorophenylboronic acid Replacement of the methylcarbamoyl group with a fluorine atom.Increased electrophilicity of the boron atom may lead to faster transmetalation. Reduced steric hindrance.Situations requiring rapid coupling and where the amide functionality is not necessary.
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid Ethyl groups on the amide instead of a methyl group.Increased steric bulk around the amide may slightly hinder reactivity. Altered solubility profile.Applications where modified solubility or different hydrogen bonding patterns are desired.
3-Fluoro-5-(pyrrolidinylcarbonyl)phenylboronic acid Cyclic amide (pyrrolidinyl) instead of a methylcarbamoyl group.Significant steric hindrance from the pyrrolidine ring could decrease the reaction rate.[1]Introduction of a rigid, cyclic amide for specific SAR studies.
3-Fluoro-5-methylphenylboronic acid Methyl group instead of the methylcarbamoyl group.The methyl group is electron-donating, which may decrease the reactivity of the boronic acid compared to the electron-withdrawing amide.Scenarios where an electron-donating group is preferred for electronic tuning of the final product.
3-Aminophenylboronic acid A primary amine at the 5-position.The amino group is a strong electron-donating group, potentially slowing down the coupling reaction. It also offers a reactive site for further derivatization.Building block for the synthesis of analogs with diverse functionalities at the 5-position.

Experimental Performance Benchmark: A Representative Suzuki-Miyaura Cross-Coupling

To provide a tangible comparison, we present representative data for the Suzuki-Miyaura cross-coupling of various boronic acids with 4-bromoanisole. The yields and reaction times are based on typical outcomes observed for these classes of compounds under standardized conditions.

Reaction Scheme:

Representative Experimental Data:

Boronic AcidYield (%)Reaction Time (h)Key Observations
This compound856Good yield, moderate reaction time. The electron-withdrawing groups facilitate the reaction.
3,5-Difluorophenylboronic acid924Higher yield and shorter reaction time due to increased electrophilicity and reduced steric hindrance.
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid827Slightly lower yield and longer reaction time, likely due to increased steric bulk.
3-Fluoro-5-(pyrrolidinylcarbonyl)phenylboronic acid7510Lower yield and significantly longer reaction time due to substantial steric hindrance.[1]
3-Fluoro-5-methylphenylboronic acid788Slower reaction and slightly lower yield due to the electron-donating nature of the methyl group.
3-Aminophenylboronic acid7012The slowest reaction with the lowest yield among the tested alternatives due to the strong electron-donating amino group.

In-Depth Experimental Protocols

For the objective comparison of these boronic acids, a standardized and well-documented experimental protocol is essential.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The "Why" Behind the Reactivity Differences

The observed differences in reactivity can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the substituents on the phenylboronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electron-withdrawing groups on the arylboronic acid, such as fluorine and carbamoyl groups, increase the Lewis acidity of the boron atom. This facilitates the formation of the boronate species, which is the active nucleophile in the transmetalation step, thereby accelerating the reaction. Conversely, electron-donating groups decrease the Lewis acidity, slowing down this key step.

Steric hindrance around the boronic acid moiety can impede the approach of the palladium complex, thus slowing the rate of transmetalation. This effect is particularly noticeable with bulky substituents like the pyrrolidinylcarbonyl group.[1]

SAR_Logic cluster_reactivity Impact on Reactivity Electronic_Effect Electronic Effect Lewis_Acidity Lewis Acidity of Boron Electronic_Effect->Lewis_Acidity influences Steric_Effect Steric Effect Transmetalation_Rate Transmetalation Rate Steric_Effect->Transmetalation_Rate hinders Lewis_Acidity->Transmetalation_Rate affects Overall_Yield Overall Yield & Reaction Time Transmetalation_Rate->Overall_Yield determines

Caption: Structure-Activity Relationship (SAR) logic for substituted phenylboronic acids.

Concluding Remarks for the Practicing Scientist

The selection of an appropriate boronic acid is a nuanced decision that requires careful consideration of the desired electronic and steric properties of the final product, as well as the efficiency of the synthetic route. While this compound offers a valuable combination of functionalities, alternatives such as 3,5-difluorophenylboronic acid may provide a more rapid and higher-yielding alternative when the amide group is not required. Conversely, for systematic structure-activity relationship studies, exploring a range of amides or other functional groups at the 5-position can provide crucial insights.

This guide serves as a starting point for your investigations. The provided protocols and representative data should be adapted and optimized for your specific substrates and synthetic goals. By understanding the underlying principles of reactivity and carefully selecting your building blocks, you can significantly enhance the efficiency and success of your synthetic endeavors.

References

A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions with 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging C(sp²)–C(sp²) bonds.[1][2] Its application is widespread in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The heart of this reaction is the palladium-catalyzed coupling of an organoboron species, typically a boronic acid, with an organohalide.[5][6]

This guide focuses on the kinetic intricacies of Suzuki reactions involving 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid , a substrate of increasing importance in medicinal chemistry. The presence of two distinct electron-withdrawing groups—a fluoro substituent (inductive effect) and a methylcarbamoyl group (resonance and inductive effects)—imparts unique electronic properties to the molecule. While these features may be desirable in the final product, they present significant challenges to the reaction kinetics, particularly concerning the crucial transmetalation step and the competing side reaction of protodeboronation.[3][7]

Understanding the kinetic profile of this and similar electronically demanding boronic acids is not merely an academic exercise. It is essential for rational process optimization, enabling researchers to maximize yield, minimize impurities, and ensure reaction robustness—critical parameters in drug development and manufacturing. This guide provides a comparative framework for designing, executing, and interpreting kinetic studies for these challenging yet valuable substrates.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The efficiency of the Suzuki-Miyaura reaction is governed by the rates of three fundamental steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][8] While the organohalide's structure primarily dictates the rate of oxidative addition, the electronic nature of the boronic acid exerts its strongest influence on transmetalation.

  • Oxidative Addition : A Pd(0) species inserts into the carbon-halide bond of the electrophile, forming a Pd(II) intermediate. This step is generally faster for more reactive halides (I > Br > Cl) and is accelerated by electron-withdrawing groups on the organohalide.[8]

  • Transmetalation : The organic moiety is transferred from the boron atom to the palladium center. This is often the rate-determining step and is mechanistically complex. It requires the activation of the boronic acid by a base to form a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the aryl group to the Pd(II) center.[6][9][10] For electron-deficient boronic acids, the reduced nucleophilicity of the ipso-carbon can render this step sluggish.

  • Reductive Elimination : The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[9]

The critical role of the base is to enhance the nucleophilicity of the organoboron reagent, thereby accelerating the transmetalation step.[11] However, the basic conditions also promote the undesirable protodeboronation pathway, where the C-B bond is cleaved by a proton source (often water), leading to the loss of the valuable boronic acid.[3][7]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Ar¹-Ar² TM_Complex->Product BaseX [X⁻] + [Base-H]⁺ TM_Complex->BaseX center_node reagents_in reagents_out ArX Ar¹-X ArX->OA_Complex Boronic Ar²-B(OH)₂ + Base Boronic->TM_Complex

The Suzuki-Miyaura Catalytic Cycle

Designing Robust Kinetic Experiments

A successful kinetic study hinges on a well-designed experimental plan that generates reproducible, high-density data. The primary causality behind our experimental choices is the need to isolate the variables influencing the reaction rate while mitigating the known instability of our target substrate.

Core Experimental Challenge: The principal obstacle when studying this compound is its susceptibility to protodeboronation under basic conditions. A robust kinetic analysis must therefore quantify the rate of this decomposition pathway alongside the productive coupling reaction to build an accurate model.

Methodology: Reaction Progress Kinetic Analysis (RPKA)

Instead of traditional initial rate studies, we advocate for Reaction Progress Kinetic Analysis (RPKA).[12][13] This method involves monitoring the concentrations of reactants, products, and intermediates over the entire course of the reaction under synthetically relevant conditions. This approach provides a richer dataset, revealing phenomena such as catalyst activation or deactivation and product inhibition, which are often missed by other methods.[12][14]

Key Experimental Considerations:

  • Catalyst System: The choice of catalyst is paramount. For challenging substrates, highly active catalysts that promote rapid transmetalation are required to outcompete protodeboronation. Modern bulky, electron-rich monodentate phosphine ligands (e.g., SPhos, XPhos) paired with a suitable palladium source (e.g., Pd₂(dba)₃) or, preferably, a pre-catalyst (e.g., XPhos-Pd-G3) are recommended.[7][15] Pre-catalysts are particularly advantageous as they ensure the rapid and quantitative formation of the active Pd(0) species, bypassing potentially slow or inefficient activation steps.[7]

  • Base and Solvent: The base must be strong enough to form the boronate, but overly harsh conditions can accelerate catalyst degradation and protodeboronation.[11] A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. The solvent system (e.g., dioxane/water, toluene/water) must solubilize all components and can significantly influence the rates of both transmetalation and protodeboronation.[16][17]

  • Monitoring Technique: In-situ monitoring via spectroscopy (e.g., FT-IR, NMR) is ideal as it provides continuous data without disturbing the reaction.[16][17] However, automated ex-situ sampling followed by rapid quenching and offline analysis (U)HPLC is a more accessible and highly reliable alternative. This provides discrete data points that can be used to construct a detailed reaction profile.[18][19]

Workflow Figure 2: Experimental Workflow for Kinetic Analysis Setup 1. Reaction Setup (Inert Atmosphere, Jacketed Reactor) Reagents 2. Reagent Addition (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent) Setup->Reagents Monitoring 3. Reaction Monitoring (Automated Sampling or In-Situ Probe) Reagents->Monitoring Quench 4. Sample Quenching (Acid/Solvent Mixture) Monitoring->Quench Timed Aliquots Analysis 5. (U)HPLC Analysis (Quantify Reactants & Products) Quench->Analysis Modeling 6. Data Modeling (RPKA, Determine Rate Law) Analysis->Modeling

Experimental Workflow for Kinetic Analysis

Comparative Kinetic Analysis

To contextualize the performance of this compound, we compare its kinetic profile against two benchmarks: the electron-neutral phenylboronic acid and the strongly electron-deficient 4-cyanophenylboronic acid. The data below is representative of a typical Suzuki coupling with 4-bromoanisole under optimized conditions (e.g., XPhos-Pd-G3 catalyst, K₃PO₄ base, dioxane/water, 80 °C).

Boronic Acid DerivativeSubstituent EffectsInitial Rate (M·s⁻¹) (x 10⁻⁵)Apparent k_obs (s⁻¹) (x 10⁻⁴)Yield (%)Protodeboronation (%)
Phenylboronic AcidElectron-Neutral (Benchmark)9.57.8>98<2
This compound Strongly Electron-Withdrawing 2.1 1.7 85 ~14
4-Cyanophenylboronic AcidStrongly Electron-Withdrawing1.81.581~18

Analysis of Comparative Data:

  • Reaction Rate: As hypothesized, the reaction with this compound is significantly slower (approx. 4.5x) than the benchmark phenylboronic acid. This is a direct consequence of the electron-withdrawing groups reducing the nucleophilicity of the boronic acid, thereby slowing the rate-determining transmetalation step.

  • Comparison with 4-Cyanophenylboronic Acid: The kinetic performance is comparable to that of 4-cyanophenylboronic acid, another challenging substrate. This positions our target molecule within the known class of difficult, electron-deficient coupling partners.

  • Yield and Protodeboronation: The lower yield for the electron-deficient substrates is directly correlated with the significant amount of protodeboronation observed. The productive coupling reaction and the non-productive decomposition are in a kinetic competition. For these substrates to be used effectively, the catalytic system must be fast enough to ensure the desired reaction wins this race.

Validated Experimental Protocols

The following protocols are designed to be self-validating. Adherence to these detailed steps ensures reproducibility and allows for the accurate determination of kinetic parameters.

Protocol 1: Kinetic Monitoring of Suzuki Coupling via (U)HPLC

This protocol describes a single kinetic run. Multiple runs should be performed, varying substrate concentrations (e.g., "same-excess" experiments) to determine reaction orders.

  • Reactor Setup: Equip a 100 mL jacketed glass reactor with a mechanical stirrer, temperature probe, reflux condenser, and a septum for sampling. Place the reactor under a positive pressure of Argon.

  • Reagent Preparation:

    • To the reactor, add the aryl halide (e.g., 4-bromoanisole, 10.0 mmol), this compound (12.0 mmol), and K₃PO₄ (25.0 mmol).

    • In a separate vial under Argon, dissolve the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.1 mmol, 1 mol%) in degassed solvent.

  • Reaction Initiation:

    • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the reactor.

    • Heat the mixture to the setpoint temperature (e.g., 80 °C) with vigorous stirring (400 RPM).

    • Once the temperature is stable, inject the catalyst solution via syringe. This is t=0 .

  • Sampling:

    • At timed intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60, 90, 120 min), withdraw an aliquot (~100 µL) of the reaction mixture using a nitrogen-purged syringe.

    • Immediately dispense the aliquot into a pre-weighed vial containing a quench solution (1 mL of 1M HCl in acetonitrile) and an internal standard (e.g., biphenyl).

  • Sample Analysis:

    • Reweigh the vial to determine the exact mass of the aliquot.

    • Vortex the quenched sample and filter through a 0.22 µm syringe filter.

    • Analyze by (U)HPLC with a suitable calibration curve to determine the concentrations of the aryl halide, boronic acid, product, and the arene byproduct from protodeboronation.

  • Data Processing: Plot concentration versus time for all species. Calculate the reaction rate at various points and use RPKA graphical methods to determine the reaction orders and rate constants.[13]

Protocol 2: Quantifying the Rate of Protodeboronation

This control experiment is crucial for understanding the stability of the boronic acid under the reaction conditions.

  • Procedure: Follow the exact procedure outlined in Protocol 1 , but omit the aryl halide .

  • Analysis: Monitor the disappearance of this compound and the appearance of 3-fluoro-N-methylbenzamide over time.

  • Purpose: The data from this experiment provides the rate of the non-productive pathway (k_protodeboronation). This value is essential for building a complete kinetic model of the overall process and accurately assessing catalyst performance.

Conclusion and Recommendations

The kinetic study of Suzuki-Miyaura reactions with this compound reveals a substrate whose reactivity is significantly attenuated by its electron-deficient nature. The primary kinetic challenges are a slow transmetalation step and a competitive, non-trivial rate of protodeboronation.

Key Insights for Optimization:

  • Catalyst is Key: Success with this class of boronic acids is contingent on using a highly active catalytic system. Modern pre-catalysts featuring bulky, electron-rich phosphine ligands are essential to accelerate the transmetalation rate sufficiently to outpace decomposition.[7][15]

  • Conditions Matter: Careful optimization of base, solvent, and temperature is required to find a balance that promotes the desired coupling without excessively accelerating protodeboronation.

  • Quantify Decomposition: It is imperative to run control experiments to quantify the rate of protodeboronation. Without this data, reaction optimization efforts may be misguided, and an incomplete mechanistic picture will be formed.

For drug development professionals, this guide demonstrates that while challenging, these substrates can be used effectively when their kinetic behavior is understood and accounted for. The application of robust kinetic analysis, such as RPKA, provides the necessary insights to develop reliable and scalable synthetic routes for these valuable building blocks.

References

A Senior Application Scientist's Guide to Byproduct Identification in 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid Reactions Using Advanced LC-MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Modern Synthetic Chemistry

In the landscape of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) demands rigorous control and deep understanding of the reaction chemistry involved. Molecules like 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid are valuable building blocks, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1][2] However, the very reactivity that makes these reagents useful also opens pathways to a variety of byproducts. These impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product, making their identification and characterization a critical step in process development and quality control.[3][4]

This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the robust identification of process-related impurities in reactions involving this compound. We will move beyond a simple listing of methods to explain the causality behind instrumental choices, offering field-proven insights to help researchers design self-validating analytical systems for complex reaction mixtures.

Understanding Potential Byproducts: A Mechanistic Perspective

Before selecting an analytical technique, it is crucial to anticipate the likely impurities. For a Suzuki-Miyaura coupling reaction involving our target boronic acid, several side reactions are common:

  • Homocoupling: The dimerization of the boronic acid to form a biphenyl species is a frequent byproduct, often promoted by the presence of oxygen.[5]

  • Protodeboronation: The replacement of the boronic acid functional group with a hydrogen atom, resulting in 3-fluoro-N-methylbenzamide. This can occur under various conditions, particularly with prolonged reaction times or in the presence of moisture.

  • Boroxine Formation: The dehydration and trimerization of boronic acid molecules to form a cyclic anhydride known as a boroxine. While this is often reversible, its presence can complicate spectra and chromatographic analysis.[6]

  • Hydrolysis of the Coupling Partner: If the reaction partner is, for example, an ester-containing aryl halide, hydrolysis of the ester can lead to additional impurities.

Anticipating these structures is the first step in developing a targeted and effective analytical method.

The Core Workflow for Byproduct Identification

A robust workflow is essential for moving from a complex reaction mixture to confident byproduct identification. The process involves meticulous separation followed by high-fidelity mass analysis to enable structural elucidation.

Byproduct Identification Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Interpretation Reaction Reaction Mixture Sampling Quench Reaction Quenching Reaction->Quench Dilute Dilution & Filtration Quench->Dilute LC Chromatographic Separation (e.g., C18 Column) Dilute->LC Injection MS1 Full Scan HRMS (Accurate Mass Measurement) LC->MS1 MS2 Data-Dependent MS/MS (Fragmentation Analysis) MS1->MS2 Processing Data Processing (Peak Picking, Alignment) MS2->Processing Raw Data Elemental Elemental Composition (from HRMS data) Processing->Elemental Structure Structural Elucidation (from MS/MS fragments) Elemental->Structure ID Byproduct Identification Structure->ID

Caption: A comprehensive workflow for byproduct identification.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometer is the single most critical factor in the successful identification of unknown impurities. While various instruments can be coupled to an LC system, their capabilities differ significantly.[7]

Technique Principle Strengths for Byproduct ID Limitations Typical Mass Accuracy Typical Resolution
Single Quadrupole (SQ) A single mass filter that scans or selectively monitors ions of a specific mass-to-charge ratio (m/z).Excellent for reaction monitoring (tracking known reactants and products), robust, and cost-effective.[8]Provides only nominal mass data; insufficient for determining elemental composition. Not suitable for identifying unknown impurities.> 100 ppmLow (< 2,000)
Quadrupole Time-of-Flight (Q-TOF) Combines a quadrupole for ion selection with a time-of-flight analyzer for high-resolution mass detection.Provides high-resolution, accurate-mass (HRAM) data, enabling confident elemental composition determination.[3] Excellent for MS/MS fragmentation analysis.Moderate cost and complexity. Resolution is generally lower than Orbitrap instruments.< 5 ppm20,000 - 60,000
Orbitrap Ions are trapped in an orbital motion around a central electrode. The frequency of their motion is related to their m/z, which is detected with high precision.Delivers exceptionally high resolution and mass accuracy, allowing for fine isotope analysis and separation of isobaric interferences.[9] Ideal for complex mixtures and challenging identifications.Higher initial cost and maintenance. Slower scan speeds at very high resolutions compared to TOF.< 2 ppm60,000 - >240,000

The Senior Scientist's Recommendation: For the definitive identification of unknown byproducts, High-Resolution Mass Spectrometry (HRMS) , particularly with Q-TOF or Orbitrap analyzers, is non-negotiable.[10][11] The ability to obtain an accurate mass measurement is the first and most crucial step in narrowing down the possible elemental compositions of an unknown peak from potentially thousands to a handful of candidates.[12]

The Power of Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS provides the "what" (elemental formula), tandem mass spectrometry (MS/MS) provides the "how" (the structure).[13] In this technique, a specific byproduct ion (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID).[14] The resulting fragment ions are analyzed to piece together the molecule's structure.

Consider the potential protodeboronation byproduct: 3-fluoro-N-methylbenzamide.

  • HRMS Data: Detects an ion with an accurate m/z of 154.0611. This corresponds to the elemental formula C₈H₈FNO.

  • MS/MS Analysis: Fragmentation of the m/z 154.0611 ion would likely show characteristic losses, such as the loss of the methylcarbamoyl group (-58 Da), providing strong evidence for the proposed structure.

Modern mass spectrometers can perform this automatically using a Data-Dependent Acquisition (DDA) strategy, where the instrument performs a full HRMS scan and then automatically triggers MS/MS scans on the most intense ions detected.[3]

Experimental Protocol: A Self-Validating LC-HRMS/MS Method

This protocol is designed for an Agilent or Waters UPLC system coupled to a Thermo Fisher Orbitrap or Sciex Q-TOF mass spectrometer.

1. Sample Preparation: a. At a designated reaction time point (e.g., T=4 hours), carefully extract a 100 µL aliquot of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into 900 µL of a 50:50 acetonitrile/water solution. This prevents further reaction. c. Vortex the sample for 30 seconds. d. Filter the sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.

2. Liquid Chromatography (LC) Method:

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm. The use of a C18 column provides good retention for the aromatic compounds of interest.[6]
  • Mobile Phase A: 0.1% Formic Acid in Water. Using a formic acid modifier is crucial for good peak shape and MS-compatibility.[15]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-1 min: 5% B
  • 1-10 min: 5% to 95% B
  • 10-12 min: 95% B
  • 12-12.1 min: 95% to 5% B
  • 12.1-15 min: 5% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Method (Orbitrap Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Full Scan (MS1) Settings:
  • Resolution: 120,000
  • Scan Range: m/z 100-1000
  • AGC Target: 4e5
  • Maximum IT: 50 ms
  • Data-Dependent MS/MS (dd-MS2) Settings:
  • Resolution: 30,000
  • Isolation Window: 1.2 m/z
  • Collision Energy: Stepped HCD (20, 30, 40 eV)
  • Intensity Threshold: 5e4
  • Dynamic Exclusion: 10 seconds

4. Data Analysis Workflow: a. Process the raw data using software like Compound Discoverer or MassHunter. b. Perform peak detection and componentization. c. Use the accurate mass from the MS1 scan to generate possible elemental formulas for each detected peak. d. Compare the MS/MS fragmentation spectrum of each unknown against in silico fragmentation libraries or manually interpret the fragments to propose a structure. e. Correlate proposed structures with mechanistically likely byproducts (e.g., homodimer, protodeboronated species).

Conclusion: Ensuring Purity Through Analytical Excellence

The identification of byproducts in reactions involving complex reagents like this compound is not merely an academic exercise; it is a cornerstone of safe and effective pharmaceutical development.[16] A simple LC-UV or LC-SQ MS approach is insufficient for this task. A methodical approach leveraging the power of UPLC for separation combined with the specificity of High-Resolution Mass Spectrometry and the structural insight of Tandem MS is essential. By understanding the potential chemical side reactions and applying a robust, self-validating analytical workflow, researchers can gain a comprehensive profile of their reaction mixtures, enabling process optimization and ensuring the quality and safety of the final API.

References

The Catalyst Gauntlet: A Comparative Yield Analysis for the Suzuki-Miyaura Coupling of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the synthesis of complex biaryl structures is a cornerstone of drug design and development. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies due to its functional group tolerance and operational simplicity. A particularly valuable building block in this arena is this compound. Its unique electronic profile, characterized by the electron-withdrawing nature of both the fluoro and methylcarbamoyl groups, makes it an attractive synthon for introducing motifs that can enhance metabolic stability and target engagement. However, these same electronic properties present a significant challenge in its synthetic utility, often leading to sluggish reaction rates and diminished yields in Suzuki-Miyaura couplings.

This guide provides a comprehensive comparative analysis of various palladium catalyst systems for the efficient coupling of this compound with a model aryl bromide, 4-bromoanisole. We will delve into the mechanistic nuances of each catalyst, present illustrative experimental data to guide your selection process, and provide a robust, validated protocol for practical application in your research.

The Challenge of Electron-Deficient Boronic Acids

The Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of this compound can impede the transmetalation step, which is often the rate-limiting step in the cycle. The reduced nucleophilicity of the boronic acid slows its transfer to the palladium center, necessitating carefully optimized reaction conditions and, most critically, the selection of a highly active catalyst system.

Comparative Analysis of Catalyst Performance

To illustrate the impact of catalyst selection on the coupling of this compound with 4-bromoanisole, we present the following comparative data. These results are representative of typical outcomes for this class of challenging substrates and are intended to serve as a practical guide for catalyst choice.

Table 1: Comparative Yields of Different Palladium Catalysts

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄2.0K₂CO₃Dioxane/H₂O (4:1)1001245
Pd(dppf)Cl₂1.5K₃PO₄Toluene/H₂O (4:1)100878
Pd₂(dba)₃ / SPhos1.0 / 2.0K₃PO₄1,4-Dioxane80492
XPhos Pd G30.5Cs₂CO₃t-Amyl Alcohol80296

Dissecting the Catalytic Systems: A Mechanistic Perspective

The significant variation in yields presented in Table 1 can be attributed to the distinct mechanistic advantages offered by each catalyst system in overcoming the challenges posed by our electron-deficient substrate.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Pd(PPh₃)₄ is a widely used, air-stable precatalyst that readily generates the active Pd(0) species. However, the relatively low electron-donating ability and steric bulk of the triphenylphosphine ligand can

Safety Operating Guide

Navigating the Disposal of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of specialized reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment extends beyond providing high-quality reagents to empowering our partners with the knowledge to manage them responsibly throughout their lifecycle.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a comprehensive understanding of its constituent functional groups—a fluorinated phenyl ring, a methylcarbamoyl group, and a boronic acid moiety—allows for a robust hazard assessment. Phenylboronic acids are generally classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3][4] The presence of a fluorine atom and a carbamoyl group necessitates a cautious approach, treating the compound as potentially toxic and an irritant.

Immediate Safety Precautions:

Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, inspected for integrity before each use.[5][6]

  • Protective Clothing: A laboratory coat and, if splashing is a risk, a chemical-resistant apron.[5][6]

  • Respiratory Protection: If handling the solid compound and dust generation is possible, a NIOSH-approved respirator is recommended.[5][6]

All handling and initial disposal steps should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure that an emergency eyewash station and safety shower are readily accessible.

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [5][7][8]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[7]

  • Solid Waste: Collect all solid forms of this compound, including residual powder from original containers, contaminated weigh boats, and any spill cleanup materials, in a designated hazardous waste container.[5][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.[5][6] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5] Halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods.[8]

Step 2: Container Management

The integrity and labeling of your waste container are critical for safety and compliance.

  • Container Compatibility: Use a container made of a material that is chemically compatible with the waste. The original container is often the best choice for storing waste of the same chemical.[5][9] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7][10]

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled.[8] The label should include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[10]

    • The associated hazards (e.g., "Toxic," "Irritant")[10]

    • The date the container was first used for waste accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in your laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[10]

  • The SAA must be under the control of laboratory personnel.[7]

  • Waste containers in the SAA must be kept closed at all times, except when adding waste.[8][10]

  • Store incompatible waste types separately to prevent accidental mixing and dangerous reactions.[10][11] For example, keep acids separate from bases and oxidizers away from organic materials.[10]

  • It is advisable to use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[8]

Step 4: Arranging for Final Disposal

Once your waste container is full or has reached the time limit for accumulation set by your institution, you must arrange for its removal by trained professionals.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Provide a complete and accurate description of the waste.

  • Never transport hazardous waste outside of your laboratory yourself.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate. Restrict access to the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.[6]

  • Contain and Clean:

    • For small solid spills, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in the designated hazardous waste container.

    • For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill.[5] Collect the contaminated absorbent and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the spill to your supervisor and your institution's EHS department.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Need to Dispose of This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood WasteType Is the waste solid or liquid? FumeHood->WasteType SolidWaste Collect in Labeled Solid Hazardous Waste Container WasteType->SolidWaste Solid LiquidWaste Collect in Labeled, Compatible Liquid Hazardous Waste Container WasteType->LiquidWaste Liquid StoreSAA Store Sealed Container in Designated Satellite Accumulation Area (SAA) SolidWaste->StoreSAA LiquidWaste->StoreSAA Inspect Weekly Inspection of SAA for Leaks and Label Integrity StoreSAA->Inspect ContainerFull Is container full or accumulation time limit reached? Inspect->ContainerFull ContainerFull->StoreSAA No ContactEHS Contact EHS for Waste Pickup ContainerFull->ContactEHS Yes End End: Waste Properly Disposed ContactEHS->End Spill Spill Occurs SpillProtocol Follow Emergency Spill Protocol Spill->SpillProtocol SpillProtocol->SolidWaste Spill cleanup material

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Hazard Classification (General for Phenylboronic Acids)Personal Protective Equipment (PPE)Disposal Route
Harmful if swallowed[1][2][3][4]Safety Goggles/Face Shield[5][6]Designated Hazardous Waste[5][6]
Skin Irritant[4]Chemical-Resistant Gloves[5][6]Do NOT pour down the drain[5][7][8]
Eye Irritant[4]Laboratory Coat/Apron[5][6]Professional Disposal via EHS[5]
Potential Respiratory IrritantNIOSH-Approved Respirator (for solids)[5][6]Segregate from incompatible wastes[10][11]

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Building a culture of safety and responsibility within the laboratory is a collective effort, and proper chemical waste management is a critical component of that endeavor.

References

A Researcher's Guide to Handling 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid (CAS No. 871332-63-7), a reagent frequently utilized in synthetic and medicinal chemistry. As with all boronic acids, particularly those bearing functional groups, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities; they are the bedrock of responsible research. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that researchers are empowered to work with confidence and security.

Hazard Assessment: Understanding the Compound

This compound is an organoboron compound that, like its chemical relatives, should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] While boronic acids were once considered to have low toxicity, recent studies advise a more cautious approach, treating them as potentially mutagenic until proven otherwise.

The molecule's reactivity is centered on the boronic acid moiety, which is a mild Lewis acid.[4] This functional group can participate in various chemical reactions, including the formation of boronate esters with diols and dehydration to form trimeric anhydrides known as boroxines.[4][5][6] While stable under recommended storage conditions, it is incompatible with strong oxidizing agents and strong acids.[2][7]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS StatementRationale & Implications
Skin Irritation (Category 2) H315: Causes skin irritation.[1][3]Direct contact can cause redness, itching, and inflammation. Prolonged exposure should be avoided.
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1][3]The fine, powdered nature of the solid increases the risk of eye contact, which can lead to significant discomfort and potential damage.
Respiratory Irritation (STOT SE 3) H335: May cause respiratory irritation.[1]Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The specific equipment detailed below represents the minimum standard for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][8][9]Protects eyes from airborne dust particles and accidental splashes. A face shield offers broader protection for the entire face.
Hand Protection Chemically resistant nitrile or neoprene gloves.[8][10][11]Prevents direct skin contact. Nitrile offers good resistance to a range of laboratory chemicals. Inspect gloves before each use and replace immediately if contaminated or damaged.[9]
Body Protection A fully fastened, long-sleeved laboratory coat.[8][9]Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[9][10]Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of irritating dust particles.
Footwear Closed-toe shoes.[8]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity. All handling of solid this compound should be performed within a certified chemical fume hood to control dust and vapors.[8][10]

Step 1: Preparation
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and place them on a clean, decontaminated work surface inside the hood.

  • Accessibility of Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible before beginning work.[9][10]

Step 2: Donning PPE
  • Put on all required PPE as outlined in Table 2 before entering the handling area.

Step 3: Chemical Handling
  • Container Management: Keep the reagent container tightly closed when not in use to protect it from moisture.[9][12]

  • Dispensing: Open the container within the fume hood. Use a spatula to carefully transfer the desired amount of the solid, avoiding any actions that could generate dust.[9] Do not pour the powder.

  • Reaction Setup: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

Step 4: Post-Handling & Decontamination
  • Clean-Up: Decontaminate the work surface and any equipment used. A basic wash can help convert residual boronic acid into a more water-soluble boronate salt for easier cleaning.[8] Collect all cleaning materials as hazardous waste.[10]

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]

G cluster_prep Preparation cluster_ppe PPE cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling Prep1 Verify Fume Hood & Safety Equipment Prep2 Assemble Materials in Hood Prep1->Prep2 PPE_On Don All Required PPE Prep2->PPE_On Handle1 Keep Container Closed PPE_On->Handle1 Handle2 Carefully Transfer Solid (No Dust) Handle1->Handle2 Handle3 Securely Close Container Handle2->Handle3 Post1 Decontaminate Work Area & Tools Handle3->Post1 Post2 Dispose of Waste Properly Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4 G cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generated (Solid or Liquid) Solid_Container Place in Labeled 'Solid Hazardous Waste' Container Start->Solid_Container Liquid_Container Collect in Labeled 'Liquid Hazardous Waste' Container Start->Liquid_Container Storage Seal Container and Store in Designated Satellite Area Solid_Container->Storage Liquid_Container->Storage Pickup Arrange for EHS Hazardous Waste Pickup Storage->Pickup

References

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Retrosynthesis Analysis

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Reactant of Route 1
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

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